molecular formula C9H18N2O4 B13775695 Pantothenamide CAS No. 7757-97-3

Pantothenamide

Cat. No.: B13775695
CAS No.: 7757-97-3
M. Wt: 218.25 g/mol
InChI Key: AMMYIDAXRNSZSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Pantothenamide is a pantothenic acid (vitamin B5) analog that has emerged as a compound of interest for its role in probing bacterial metabolic pathways and its antimicrobial properties. Its primary research value lies in its ability to inhibit bacterial coenzyme A (CoA) biosynthesis, a vital metabolic process for most bacteria. Studies indicate that pantothenamides can act as substrates or inhibitors of pantothenate kinase (PanK), the first enzyme in the CoA biosynthesis pathway . This can lead to the formation of inactive CoA analogs that interfere with essential cellular processes, including fatty acid synthesis . Recent research highlights the potential of D-Pantothenamide and its analogs, particularly against uropathogenic E. coli (UPEC) . When used in combination with other inhibitors, such as those targeting the central metabolic enzyme DXPS (1-deoxy-d-xylulose 5-phosphate synthase), D-Pantothenamide demonstrates enhanced antimicrobial activity, creating a synergistic vulnerability in bacterial pathogens . A key focus of current research involves improving the compound's stability for in vivo applications. Early pantothenamides are susceptible to rapid hydrolysis by pantetheinase enzymes found in serum, which limited their therapeutic utility . This has driven the development of more stable analogs, such as the truncated pantothenamide N5-α-Pan, which is resistant to degradation in mouse plasma and liver enzymes while maintaining potent activity . D-Pantothenamide thus serves as a crucial tool molecule for investigating bacterial metabolism, validating novel antibacterial targets like PanK and DXPS, and developing new combination therapies against drug-resistant pathogens. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

7757-97-3

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

N-(3-amino-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide

InChI

InChI=1S/C9H18N2O4/c1-9(2,5-12)7(14)8(15)11-4-3-6(10)13/h7,12,14H,3-5H2,1-2H3,(H2,10,13)(H,11,15)

InChI Key

AMMYIDAXRNSZSJ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)N)O

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)N)O

melting_point

114 - 116 °C

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Pantothenamide Action in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenamides are synthetic analogs of pantothenate (vitamin B5), a crucial precursor for the biosynthesis of Coenzyme A (CoA). These compounds have demonstrated broad-spectrum antibacterial activity, positioning them as promising candidates in the search for novel antimicrobial agents. This technical guide provides a comprehensive overview of the mechanism of action of pantothenamides in bacteria, focusing on their metabolic activation, molecular targets, and the key experimental methodologies used to elucidate their function.

Core Mechanism of Action: A Multi-step Metabolic Deception

The antibacterial activity of pantothenamides is not a result of direct enzyme inhibition in their native form. Instead, they act as prodrugs, hijacking the bacterium's own CoA biosynthetic pathway to be converted into inactive and inhibitory CoA analogs.[1][2] This process of "metabolic deception" unfolds in a series of enzymatic steps, ultimately leading to the disruption of essential cellular processes.

The primary mechanism involves the following key stages:

  • Cellular Uptake: Pantothenamides enter the bacterial cell. While some, like N5-Pan, appear to be independent of the primary pantothenate transporter (PanF), others, such as N7-Pan, can be susceptible to efflux by pumps like the TolC-dependent system in Gram-negative bacteria.[3]

  • Metabolic Activation: Once inside the cell, pantothenamides are recognized as substrates by the enzymes of the CoA biosynthetic pathway. The initial and rate-limiting step is the phosphorylation by pantothenate kinase (PanK or CoaA).[2] Subsequent enzymes in the pathway further process the phosphorylated pantothenamide, leading to the formation of a CoA analog that lacks the terminal thiol group essential for its function.[1]

  • Inhibition of Acyl Carrier Protein (ACP): The primary molecular target of the CoA analogs is the Acyl Carrier Protein (ACP).[1] ACP is a central player in fatty acid biosynthesis, requiring a 4'-phosphopantetheine (B1211885) prosthetic group, derived from CoA, for its function. The inactive CoA analog is transferred to apo-ACP, resulting in a non-functional ACP that cannot participate in the elongation of fatty acid chains.

  • Disruption of Fatty Acid Synthesis: The inactivation of ACP leads to the cessation of fatty acid biosynthesis, a critical pathway for the construction of bacterial cell membranes. This disruption of membrane integrity and other fatty acid-dependent processes ultimately results in bacterial growth inhibition.[1][4]

Signaling Pathway: Hijacking Coenzyme A Biosynthesis

The following diagram illustrates the metabolic pathway targeted by pantothenamides.

Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_validation Hit Validation & Characterization Compound_Library This compound Analog Library Primary_Screen High-Throughput Growth Inhibition Assay (e.g., Broth Microdilution) Compound_Library->Primary_Screen Active_Hits Active Hits (Growth Inhibition) Primary_Screen->Active_Hits Yes Inactive Inactive Primary_Screen->Inactive No MIC_Determination MIC Determination (Multiple Strains) Active_Hits->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cells) MIC_Determination->Cytotoxicity_Assay Lead_Candidates Lead Candidates Cytotoxicity_Assay->Lead_Candidates Low Toxicity Logical_Relationship cluster_compound Compound cluster_process Bacterial Process cluster_target Molecular Target & Effect This compound This compound (Prodrug) CoA_Pathway Coenzyme A Biosynthesis Pathway This compound->CoA_Pathway is a substrate for Metabolite Inactive CoA Analog (Active Metabolite) CoA_Pathway->Metabolite produces ACP Acyl Carrier Protein (ACP) Metabolite->ACP inhibits FAS_Inhibition Fatty Acid Synthesis Inhibition ACP->FAS_Inhibition is essential for Cellular_Effect Bacteriostasis/ Bactericidal Effect FAS_Inhibition->Cellular_Effect leads to

References

Pantothenamide Synthesis and Derivative Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenamides, analogues of pantothenic acid (Vitamin B5), have emerged as a promising class of antimicrobial agents with potent activity against a range of pathogens, including the malaria parasite Plasmodium falciparum and various bacteria.[1][2] Their mechanism of action typically involves targeting the coenzyme A (CoA) biosynthesis pathway, a critical metabolic route for cellular function.[1][3] However, the clinical development of early pantothenamides has been hampered by their susceptibility to hydrolysis by serum pantetheinases.[4][5] This has spurred the development of innovative synthetic strategies to create stabilized and more potent derivatives. This technical guide provides an in-depth overview of the synthesis of pantothenamides and their derivative compounds, detailed experimental protocols, and a summary of their biological activities.

Introduction to Pantothenamides

Pantothenamides are structurally similar to pantothenic acid, featuring a pantoic acid moiety linked to a modified β-alanine or other amine-containing groups via an amide bond.[6] Their antimicrobial properties stem from their ability to act as antimetabolites in the CoA biosynthesis pathway.[1] Many pantothenamides are recognized and phosphorylated by pantothenate kinase (PanK), the first enzyme in the pathway, leading to the formation of inactive CoA analogues or the inhibition of downstream enzymes.[1][7]

A significant challenge in the therapeutic application of pantothenamides is their rapid degradation in human serum by pantetheinases (vanins), which cleave the amide bond.[4][8] This has led to a major focus on developing pantetheinase-resistant analogues by modifying the core structure, particularly by replacing the labile amide bond with more stable bioisosteres such as triazoles, isoxazoles, and thiazoles.[4][8][9]

Synthesis of Pantothenamides and Derivatives

The synthesis of pantothenamides can be achieved through both chemical and biocatalytic methods. The choice of method often depends on the desired structural modifications and the scale of production.

Chemical Synthesis

A general and widely used method for the chemical synthesis of N-substituted pantothenamides involves the coupling of D-(-)-pantolactone with a desired amine. A common synthetic route is outlined below.[10]

General Synthetic Workflow:

Pantothenamide Synthesis Workflow cluster_0 Step 1: Amine Preparation cluster_1 Step 2: Deprotection cluster_2 Step 3: Coupling with Pantolactone Boc_AminoAcid Boc-protected Amino Acid Coupling_Agent EDC·HCl or HATU, iPr2NEt Boc_AminoAcid->Coupling_Agent 1. Amine Primary or Secondary Amine Amine->Coupling_Agent Boc_Amide Boc-protected Amide Coupling_Agent->Boc_Amide TFA TFA Boc_Amide->TFA 2. Amine_Salt Amine TFA Salt TFA->Amine_Salt Base Base Amine_Salt->Base 3. Pantolactone D-(-)-Pantolactone Pantolactone->Base Final_Product N-substituted This compound Base->Final_Product

A general chemical synthesis workflow for N-substituted pantothenamides.

Modifications to this general scheme allow for the synthesis of a wide variety of derivatives. For instance, replacing the geminal dimethyl groups of the pantoyl moiety has been explored to enhance activity and stability.[2][11]

Biocatalytic Synthesis

An alternative and often more efficient approach for the synthesis of pantothenic acid derivatives is through biocatalysis, utilizing enzymes such as pantothenate synthetase (PS). The E. coli pantothenate synthetase (PSE. coli) has been shown to have a broad amine substrate scope, enabling the synthesis of a diverse range of amides with high conversion rates and yields.[6]

Biocatalytic Synthesis Workflow:

Biocatalytic this compound Synthesis Pantoate (R)-Pantoic Acid PSEcoli Pantothenate Synthetase (PSE. coli) Pantoate->PSEcoli Amine Amine Substrate (e.g., β-alanine derivatives) Amine->PSEcoli ATP ATP ATP->PSEcoli Product Pantothenic Acid Derivative PSEcoli->Product AMP_PPi AMP + PPi PSEcoli->AMP_PPi

Biocatalytic synthesis of pantothenic acid derivatives using PSE. coli.

This enzymatic approach offers an attractive alternative to chemical synthesis, particularly for producing derivatives that are challenging to synthesize chemically.[6]

Pantetheinase-Resistant Derivatives

To overcome the metabolic instability of pantothenamides, researchers have focused on replacing the labile amide bond with stable heteroaromatic rings. This strategy has yielded potent antiplasmodial compounds with improved stability.[4][8][9]

Amide Bond Replacement Strategy:

Amide Bond Replacement cluster_0 Labile this compound cluster_1 Stable Analogues Labile This compound (Amide bond) Pantetheinase Pantetheinase (in serum) Labile->Pantetheinase Hydrolysis Hydrolysis Pantetheinase->Hydrolysis Inactive Inactive Products (Pantothenate + Amine) Hydrolysis->Inactive Stable Heteroaromatic Ring (Triazole, Isoxazole, Thiazole) Resistant Resistant to Hydrolysis Stable->Resistant Active Retained Biological Activity Resistant->Active

Strategy to create pantetheinase-resistant this compound analogues.

Mechanism of Action: Targeting CoA Biosynthesis

Pantothenamides exert their antimicrobial effects by interfering with the CoA biosynthesis pathway.[1] For many derivatives, this involves metabolic activation by pantothenate kinase (PanK), which phosphorylates the this compound. The resulting phosphorylated product can then inhibit downstream enzymes in the pathway or be further converted into a CoA antimetabolite that disrupts CoA-dependent processes.[1][12]

Signaling Pathway of this compound Action:

This compound Mechanism of Action Pantothenate Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK) Pantothenate->PanK This compound This compound (Prodrug) This compound->PanK Phospho_Pan 4'-Phosphopantothenate PanK->Phospho_Pan Phospho_PanAm 4'-Phosphothis compound (Active Metabolite) PanK->Phospho_PanAm PPAT PPAT Phospho_Pan->PPAT Phospho_PanAm->PPAT DPCK DPCK PPAT->DPCK PPAT->DPCK CoA Coenzyme A (CoA) DPCK->CoA CoA_Antimetabolite CoA Antimetabolite DPCK->CoA_Antimetabolite Metabolic_Processes Essential Metabolic Processes CoA->Metabolic_Processes Inhibition Inhibition of CoA-dependent enzymes CoA_Antimetabolite->Inhibition Cell_Death Microbial Cell Death Inhibition->Cell_Death

Metabolic activation and mechanism of action of pantothenamides.

Quantitative Data Summary

The following tables summarize key quantitative data for selected this compound derivatives from various studies.

Table 1: Biocatalytic Synthesis of Pantothenic Acid Derivatives using PSE. coli [6]

EntryProductConversion (%)Isolated Yield (%)
1Pantothenic acid (from β-alanine)>9985
2Glycine derivative>9980
3γ-aminobutyric acid derivative>9989
45-aminovaleric acid derivative>9982
5Tryptamine derivative>9971

Table 2: Antiplasmodial Activity of this compound Analogues [9][13]

CompoundModificationIC50 (nM) vs. P. falciparum
N5-PanStandard N-pentylthis compoundPotent, but unstable
11,4-substituted triazoleLow nanomolar activity
21,4-substituted triazoleLow nanomolar activity
3eIsoxazole derivative (1-carbon linker)Potent activity
3iIsoxazole derivative (2-carbon linker)Less active than 3e
8c,g-iTriazole with phenyl groupLess active than 1 and 2

Table 3: Antibacterial Activity of this compound Derivatives [2][10]

CompoundTarget OrganismMIC (µM)
N-pentylthis compound (N5-Pan)E. coliVaries with conditions
N-heptylthis compound (N7-Pan)S. aureusPotent activity
Methyl allyl derivativeS. aureus and MRSA3.2
N5-α-Pan (truncated)Uropathogenic E. coliComparable to N5-Pan

Experimental Protocols

General Chemical Synthesis of N-Substituted Pantothenamides[10]
  • Amide Formation: To a solution of Boc-protected amino acid (1.0 eq) in a suitable solvent (e.g., DCM), add the desired primary or secondary amine (1.1 eq), a coupling agent such as EDC·HCl (1.2 eq) or HATU, and a base like diisopropylethylamine (iPr2NEt, 2.0 eq). Stir the reaction mixture at room temperature until completion (monitored by TLC). Work up the reaction and purify the crude product to obtain the Boc-protected amide.

  • Boc Deprotection: Dissolve the Boc-protected amide in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v). Stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield the amine TFA salt.

  • Coupling with D-(-)-Pantolactone: Dissolve the amine TFA salt in a suitable solvent (e.g., methanol) and add a base (e.g., triethylamine) to neutralize the salt. Add D-(-)-pantolactone (1.0 eq) to the mixture and stir at room temperature or under reflux until the reaction is complete. Purify the final product by column chromatography.

Biocatalytic Synthesis of Pantothenic Acid Derivatives[6]
  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (100 mM, pH 9), (R)-pantoate (20 mM), the desired amine substrate (10 mM), ATP (20 mM), and MgCl2 (10 mM).

  • Enzymatic Reaction: Initiate the reaction by adding purified PSE. coli enzyme (e.g., 7 µM). Incubate the mixture at a suitable temperature (e.g., 37 °C) with gentle shaking.

  • Monitoring and Purification: Monitor the reaction progress using 1H NMR. Upon completion, terminate the reaction and purify the product using silica (B1680970) gel column chromatography.

Antiplasmodial Activity Assay[14]
  • Parasite Culture: Culture P. falciparum (e.g., 3D7 strain) in human erythrocytes in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin (B1671437) at 37 °C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • Drug Susceptibility Assay: Synchronize parasite cultures at the ring stage. Prepare serial dilutions of the test compounds in 96-well plates. Add the parasitized erythrocytes to the plates and incubate for 72 hours.

  • Growth Inhibition Measurement: Quantify parasite growth using a fluorescent DNA-intercalating dye (e.g., SYBR Green I). Measure fluorescence using a plate reader and calculate the IC50 values by fitting the data to a dose-response curve.

Conclusion and Future Directions

Pantothenamides represent a versatile class of antimicrobial agents with a compelling mechanism of action. Significant progress has been made in overcoming their initial limitations, particularly through the synthesis of pantetheinase-resistant derivatives. The development of both chemical and biocatalytic synthetic routes provides a robust platform for generating novel analogues with improved potency, stability, and selectivity. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring their efficacy in in vivo models, and further elucidating the molecular interactions with their targets to guide rational drug design. The continued exploration of this compound class holds great promise for the development of next-generation antimicrobial therapies.

References

Pantothenamide as a Coenzyme A Biosynthesis Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) is an indispensable cofactor in all domains of life, playing a central role in numerous metabolic pathways, including the tricarboxylic acid cycle and fatty acid biosynthesis. The enzymatic machinery responsible for its synthesis from pantothenate (vitamin B5) represents a compelling target for the development of novel antimicrobial agents. Pantothenamides, synthetic analogs of pantothenate, function as potent inhibitors of this pathway. By acting as competitive substrates for pantothenate kinase (PanK), the first and rate-limiting enzyme in the CoA biosynthetic route, they are metabolically converted into inactive or inhibitory CoA analogs. This guide provides a detailed examination of the mechanism of action of pantothenamides, a compilation of their inhibitory activities, comprehensive experimental protocols for their evaluation, and a discussion of their therapeutic potential and challenges.

Mechanism of Action: Disrupting a Universal Pathway

The universal CoA biosynthesis pathway consists of five enzymatic steps that convert pantothenate into CoA.[1][2] Pantothenamides exploit this pathway, primarily by targeting the initial phosphorylation step catalyzed by Pantothenate Kinase (PanK).

1.1. The Coenzyme A Biosynthetic Pathway

The synthesis of CoA from pantothenate is a conserved five-step enzymatic process:

  • Phosphorylation: Pantothenate Kinase (PanK or CoaA) phosphorylates pantothenate to form 4'-phosphopantothenate.[1][3][4] This is the rate-limiting step in most organisms.[1][5]

  • Cysteinylation: Phosphopantothenoylcysteine Synthetase (PPCS or CoaB) condenses 4'-phosphopantothenate with cysteine.

  • Decarboxylation: Phosphopantothenoylcysteine Decarboxylase (PPCDC or CoaC) removes the carboxyl group from the cysteine moiety.

  • Adenylylation: Phosphopantetheine Adenylyltransferase (PPAT or CoaD) adds an AMP group to form dephospho-CoA.

  • Phosphorylation: Dephospho-CoA Kinase (DPCK or CoaE) phosphorylates the 3'-hydroxyl group of the ribose moiety to yield the final product, Coenzyme A.[2]

1.2. Inhibition by Pantothenamides

Pantothenamides are analogs of pantothenate where the terminal carboxyl group is replaced by a substituted amide.[1][6] Their primary mechanism involves entering the CoA pathway as a fraudulent substrate.

  • Competitive Inhibition of PanK: Pantothenamides are structurally similar to pantothenate and act as competitive inhibitors or substrates for PanK.[7][8][9] For example, the antimalarial pantothenamide α-PanAm is a competitive inhibitor of yeast pantothenate kinase Cab1.[7][8]

  • Metabolic Activation to Antimetabolites: Upon phosphorylation by PanK, the resulting phosphothis compound is further processed by the downstream enzymes of the CoA pathway (PPCS, PPCDC, PPAT, and DPCK).[10][11][12] This enzymatic conversion leads to the formation of CoA analogs, such as ethyldethia-coenzyme A from N-pentylthis compound (N5-Pan).[12][13]

  • Downstream Disruption: These CoA antimetabolites are unable to function as effective acyl group carriers. They can inhibit CoA-utilizing enzymes and processes, such as fatty acid synthesis, by being transferred to the acyl carrier protein (ACP), forming an inactive "crypto-ACP".[13][14] This ultimately leads to a reduction in the cellular pool of functional CoA, causing metabolic collapse and growth inhibition.[14][15][16]

CoA_Inhibition_Pathway cluster_pathway Coenzyme A Biosynthesis Pathway cluster_inhibitor This compound Action cluster_target Cellular Targets Pantothenate Pantothenate (Vitamin B5) pPan 4'-Phospho- pantothenate Pantothenate->pPan PanK (CoaA) (Rate-limiting) Pantothenate->pPan Competitive Inhibition pPanCys 4'-Phosphopantothenoyl- cysteine pPan->pPanCys PPCS (CoaB) pPantetheine 4'-Phospho- pantetheine pPanCys->pPantetheine PPCDC (CoaC) dephosphoCoA Dephospho-CoA pPantetheine->dephosphoCoA PPAT (CoaD) CoA Coenzyme A dephosphoCoA->CoA DPCK (CoaE) FAS Fatty Acid Synthesis (FAS) CoA->FAS TCA TCA Cycle CoA->TCA Metabolism Other CoA-dependent Processes CoA->Metabolism PanAm This compound (e.g., N5-Pan) pPanAm Phospho- This compound PanAm->pPanAm PanK (CoaA) CoA_analog CoA Antimetabolite (e.g., Ethyldethia-CoA) pPanAm->CoA_analog Subsequent Pathway Enzymes CoA_analog->FAS Inhibition

Caption: Mechanism of Coenzyme A biosynthesis inhibition by pantothenamides.

Quantitative Data on Inhibitory Activity

The potency of pantothenamides varies significantly depending on their chemical structure and the target organism.

Table 1: In Vitro Activity of Pantothenamides Against Pathogens
CompoundOrganismAssay ConditionIC₅₀ ValueCitation(s)
α-PanAmPlasmodium falciparum (drug-sensitive & resistant strains)In vitro culture20 - 30 nM[17]
N-phenethyl this compoundPlasmodium falciparumAged medium (pantetheinase inactive)20 ± 2 nM[18]
α-Me-N-PE-PanAmPlasmodium falciparumIn vitro culture52 ± 6 nM[19]
Compound 12Plasmodium falciparumAged human serum-complete RPMI22 ± 10 µM[6][9]
N-pentylthis compound (N5-Pan)Escherichia coliMinimal mediumMIC = 25 µM[11]
N-heptylthis compound (N7-Pan)Escherichia coliMinimal mediumMIC = 12 µM[11]
Vanin inhibitor RR8Plasmodium falciparumIn vitro culture2.2 µM[20]
MMV688558 (iPanAm)Toxoplasma gondiiIn vitro culture0.95 µM[21]

Note: The activity of many pantothenamides is significantly reduced in standard culture media or serum due to degradation by pantetheinase enzymes.[6][9][10][22] Assays using "aged" medium involve pre-incubation to inactivate these enzymes, revealing the compounds' true potency.[6][9]

Table 2: Inhibition of Pantothenate Kinase (PanK) Isoforms
InhibitorPanK IsoformApparent Kᵢ / IC₅₀NotesCitation(s)
PANKiHuman PanK1βIC₅₀ = 70 nMReversible, mixed-type inhibitor[23]
PANKiHuman PanK2IC₅₀ = 92 nMReversible, mixed-type inhibitor[23]
PANKiHuman PanK3IC₅₀ = 25 nMReversible, mixed-type inhibitor[23]
PANKiC3A cells (CoA biosynthesis)IC₅₀ = 0.9 µMCellular activity[23]
Pantothenate kinase-IN-2Human PanK1IC₅₀ = 0.14 µMPotent inhibitor[24]
Pantothenate kinase-IN-2Human PanK3IC₅₀ = 0.36 µMPotent inhibitor[24]
Compound 7PanK (general)Apparent IC₅₀ = 0.9 ± 0.11 µMInhibition of CoA biosynthesis in C3A cells[25]
ADPPanK3-Competitive inhibitor with respect to ATP[5]

Key Experimental Protocols

Evaluating the efficacy of pantothenamides requires specific biochemical and cell-based assays.

Radiometric Pantothenate Kinase (PanK) Activity Assay

This assay directly measures the enzymatic activity of PanK by quantifying the phosphorylation of a radiolabeled substrate. It is the gold standard for identifying direct inhibitors of the enzyme.

Objective: To determine the ability of a test compound to inhibit the phosphorylation of pantothenate by PanK.

Materials:

  • P. falciparum lysate (or purified recombinant PanK)

  • [¹⁴C]-pantothenate (or [³H]-pantothenate)

  • ATP solution

  • Reaction Buffer (e.g., 10 mM potassium phosphate (B84403), pH 7.4, with MgCl₂)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution (e.g., Somogyi reagent or 50 mM EDTA)

  • Phosphocellulose paper (e.g., Whatman P81) or DEAE-cellulose filters (DE-81)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Protocol:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing the reaction buffer, ATP, PanK enzyme source (lysate or purified protein), and the test compound at the desired concentration. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Initiate Reaction: Start the reaction by adding radiolabeled pantothenate (e.g., [¹⁴C]-pantothenate) to the mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 10-30 minutes) within the linear range of the reaction.[26][27]

  • Terminate Reaction: Stop the reaction by adding a stop solution.[26] Somogyi reagent precipitates the unreacted sugar phosphates, while EDTA chelates Mg²⁺ ions required by the kinase.[27]

  • Separation: Spot an aliquot of the terminated reaction mixture onto phosphocellulose paper. The phosphorylated product ([¹⁴C]-4'-phosphopantothenate) will bind to the paper, while the unreacted [¹⁴C]-pantothenate will not.

  • Washing: Wash the phosphocellulose papers multiple times with a wash buffer (e.g., 75 mM phosphoric acid) followed by an ethanol (B145695) wash to remove any unbound radioactivity.[28]

  • Quantification: Place the washed paper discs into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.

  • Analysis: Calculate the percentage of inhibition by comparing the radioactivity in the wells with the test compound to the vehicle control wells. Determine IC₅₀ values by testing a range of compound concentrations.

Cellular CoA Biosynthesis Inhibition Assay

This cell-based assay measures the overall impact of a compound on the de novo synthesis of CoA within a living cell.

Objective: To determine a compound's ability to inhibit the incorporation of extracellular pantothenate into the cellular CoA pool.

Materials:

  • Cultured cells (e.g., HepG2/C3A human liver cells)

  • Cell culture medium (e.g., DMEM)

  • [³H]-pantothenate

  • Test compounds

  • Cell lysis buffer

  • DE-81 ion-exchange filter paper

  • Liquid scintillation counter

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow.

  • Treatment: Treat the cells with various concentrations of the test compound in a culture medium containing [³H]-pantothenate.[25]

  • Incubation: Incubate the cells for an extended period (e.g., 24 hours) to allow for the uptake of the radiolabel and its incorporation into the CoA pool.[25]

  • Cell Lysis: After incubation, wash the cells to remove extracellular radiolabel and then lyse the cells to release the intracellular contents.

  • Binding and Separation: Apply the cell extract to DE-81 filter paper. The negatively charged phosphate groups of [³H]-CoA will bind strongly to the positively charged diethylaminoethyl cellulose (B213188) filter.

  • Washing: Wash the filters to remove unincorporated [³H]-pantothenate.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter. This represents the amount of radioactive CoA synthesized.[25]

  • Analysis: Determine the dose-dependent decrease in [³H]-CoA synthesis and calculate the IC₅₀ value for the inhibition of CoA biosynthesis in the cell line.[25]

Experimental_Workflow cluster_assay1 PanK Activity Assay (Biochemical) cluster_assay2 CoA Biosynthesis Assay (Cell-Based) A1 1. Prepare Reaction Mix (Enzyme + Buffer + ATP + Inhibitor) A2 2. Add [14C]-Pantothenate (Start Reaction) A1->A2 A3 3. Incubate (e.g., 30°C, 10-30 min) A2->A3 A4 4. Stop Reaction (EDTA or Somogyi Reagent) A3->A4 A5 5. Spot on Filter Paper (Phosphocellulose) A4->A5 A6 6. Wash & Quantify (Scintillation Counting) A5->A6 B1 1. Seed & Culture Cells B2 2. Treat with Inhibitor & [3H]-Pantothenate B1->B2 B3 3. Incubate (e.g., 24 hours) B2->B3 B4 4. Wash & Lyse Cells B3->B4 B5 5. Apply Lysate to Filter (DE-81) B4->B5 B6 6. Wash & Quantify (Scintillation Counting) B5->B6

Caption: General experimental workflows for biochemical and cell-based assays.

Challenges and Future Directions

Despite their potent in vitro activity, the development of pantothenamides into clinical drugs has faced a significant hurdle: instability in serum.

  • Pantetheinase Degradation: Pantothenamides are substrates for pantetheinase enzymes (also known as vanins), which are ubiquitous in human serum.[10][22][29] These enzymes hydrolyze the amide bond of pantothenamides, converting them into inactive pantothenate and the corresponding amine, thereby neutralizing their antimicrobial effect in vivo.[10][30]

  • Strategies for Resistance: Current research focuses on designing pantetheinase-resistant analogs. Strategies include:

    • Structural Modification: Introducing modifications to the this compound core structure, such as α-methylation of the β-alanine moiety, has been shown to confer resistance to degradation while maintaining potent antiplasmodial activity.[18][19][31]

    • Bioisosteric Replacement: Replacing the labile amide bond with more stable chemical groups, like a thiazole (B1198619) ring, is another promising approach to create stable and effective this compound-mimicking compounds.[10]

    • Co-administration: Combining pantothenamides with pantetheinase inhibitors has been proposed as a therapeutic strategy.[14][22]

Conclusion

Pantothenamides represent a well-validated class of Coenzyme A biosynthesis inhibitors with potent activity against a range of microbial pathogens, including bacteria and malaria parasites. Their mechanism of action, involving metabolic activation into disruptive CoA antimetabolites, offers a novel therapeutic strategy. While serum instability has historically limited their clinical potential, ongoing medicinal chemistry efforts to develop pantetheinase-resistant analogs are revitalizing interest in this compound class. With a clear mechanism, robust quantitative assays for evaluation, and promising new derivatives, pantothenamides hold significant potential for the future of antimicrobial drug development.

References

The Role of Pantothenamides in the Disruption of Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenamides, synthetic analogs of pantothenic acid (vitamin B5), represent a class of potent antimicrobial and antimetabolite compounds. Their mechanism of action is intricately linked to the essential coenzyme A (CoA) biosynthetic pathway, a ubiquitous and vital metabolic route. By acting as alternative substrates for the enzymes in this pathway, pantothenamides are metabolically converted into inactive or inhibitory CoA analogs. This molecular mimicry leads to the downstream disruption of numerous CoA-dependent processes, most notably fatty acid synthesis. This technical guide provides an in-depth exploration of the biochemical basis of pantothenamide-mediated interference with fatty acid synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways.

Introduction: The Central Role of Coenzyme A in Fatty Acid Synthesis

Coenzyme A is an indispensable cofactor in all domains of life, participating in a vast array of metabolic reactions, including the synthesis and oxidation of fatty acids, and the Krebs cycle.[1][2] The biosynthesis of CoA proceeds through a conserved five-step enzymatic pathway, commencing with the phosphorylation of pantothenic acid by pantothenate kinase (PanK).[2] The phosphopantetheine moiety of CoA is of particular importance for fatty acid synthesis, as it is post-translationally attached to the acyl carrier protein (ACP), a central component of the fatty acid synthase (FAS) multienzyme complex. This prosthetic group acts as a flexible arm, shuttling the growing fatty acyl chain between the various catalytic domains of FAS.[1]

Pantothenamides exploit this essential pathway. By mimicking pantothenate, they are recognized and processed by the CoA biosynthetic enzymes, leading to the formation of CoA antimetabolites. These fraudulent cofactors can then interfere with CoA-utilizing enzymes and processes.[3][4][5]

Mechanism of Action: Metabolic Activation and Target Interference

The primary mechanism by which pantothenamides interfere with fatty acid synthesis is not through direct inhibition of the FAS complex, but rather through a process of metabolic activation that culminates in the inactivation of the acyl carrier protein.[1]

  • Cellular Uptake and Phosphorylation: Pantothenamides enter the cell and are first phosphorylated by pantothenate kinase (PanK).[6][7][8] This initial step is crucial and effectively traps the this compound analog within the cell, committing it to the CoA biosynthetic pathway.[7] While some studies suggest certain pantothenamides can act as competitive inhibitors of PanK, the prevailing evidence points to PanK's primary role as a metabolic activator.[6][8][9]

  • Conversion to CoA Analogs: Following phosphorylation, the this compound derivative is further processed by the downstream enzymes of the CoA pathway, including phosphopantetheine adenylyltransferase (PPAT) and dephospho-CoA kinase (DPCK).[7][10][11] This results in the formation of a CoA analog that mirrors the structure of authentic CoA but is functionally inert or inhibitory. For example, N-pentylthis compound is converted to ethyldethia-CoA.[3]

  • Inactivation of Acyl Carrier Protein (ACP): The newly synthesized CoA analog serves as a substrate for phosphopantetheinyl transferases, the enzymes responsible for transferring the phosphopantetheine moiety to ACP. The fraudulent phosphopantetheine analog is attached to a conserved serine residue on apo-ACP. This modified ACP is non-functional and cannot support the shuttling of acyl intermediates, thereby halting fatty acid elongation and synthesis.[1]

Signaling Pathway and Mechanism of Interference

CoA_Pathway_Interference This compound This compound (e.g., N-pentylthis compound) PanK Pantothenate Kinase (PanK) This compound->PanK Substrate Panto_P Phospho-pantothenamide PanK->Panto_P PPAT_DPCK PPAT & DPCK Panto_P->PPAT_DPCK CoA_Analog CoA Analog (e.g., Ethyldethia-CoA) PPAT_DPCK->CoA_Analog PPTase Phosphopantetheinyl Transferase CoA_Analog->PPTase Substrate Holo_ACP_inactive Inactive Holo-ACP PPTase->Holo_ACP_inactive Apo_ACP Apo-Acyl Carrier Protein (Apo-ACP) Apo_ACP->PPTase FAS Fatty Acid Synthase (FAS) Holo_ACP_inactive->FAS FAS->Block FattyAcids Fatty Acid Synthesis Block->FattyAcids Inhibition

Figure 1. Metabolic activation of pantothenamides and subsequent inhibition of fatty acid synthesis.

Quantitative Data on this compound Activity

The efficacy of pantothenamides has been quantified in various biological systems. The following tables summarize key inhibitory concentrations.

CompoundOrganism/Cell LineAssay TypeValueReference
N-pentylthis compound (N5-Pan)Escherichia coliMinimum Inhibitory Concentration (MIC)2 µM[3]
α-PanAmPlasmodium falciparum50% Inhibitory Concentration (IC₅₀)<1 µM (in vitro)[6]
MMV693183P. falciparum (AcAS-cKD)IC₅₀ (knockdown vs. control)~5-fold decrease[12]
MMV689258P. falciparum infected erythrocytesAcetyl-CoA level reduction~15-fold decrease[5]
N5-Pan & N7-PanHuman 293T kidney cellsCytotoxicity (up to)No effect at 2000 µM[13]
Platensimycin (PTM)Rat primary hepatocytesFatty Acid Synthesis Inhibition (IC₅₀)0.063 µM[14]

Table 1: In Vitro Inhibitory Activity of Pantothenamides and Related Compounds.

CompoundAnimal ModelDosingOutcomeReference
α-PanAmP. chabaudi infected mice40 mg/kg daily (IP)Inhibition of parasite blood stage growth[6]
α-PanAmP. berghei infected miceup to 100 mg/kgInhibition of liver stage development[9]
PantothenamidesRats/Miceup to 200 mg/kg (oral)No acute toxic effects observed[5]

Table 2: In Vivo Efficacy and Toxicity Data for Selected Pantothenamides.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature and represent standard approaches for investigating the effects of pantothenamides on fatty acid synthesis.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a this compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., E. coli CFT073)

  • Growth medium (e.g., MOPS-glycerol minimal medium or pooled human urine)

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a bacterial inoculum to a concentration of 10⁵ CFU/mL in the desired growth medium.

  • In a 96-well plate, prepare serial two-fold dilutions of the this compound compound in the growth medium. Final volumes should be 100 µL. Include a no-drug control (medium with DMSO) and a no-cell control (sterile medium).

  • Add 100 µL of the bacterial inoculum to each well containing the compound dilutions and the no-drug control. The final volume in each well will be 200 µL.

  • Incubate the plate at 37°C with periodic shaking for 16-24 hours.

  • Measure the optical density at 600 nm (OD₆₀₀) using a plate reader.

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth, often corresponding to ≥90% inhibition of OD₆₀₀ compared to the no-drug control.

Fatty Acid Synthesis Inhibition Assay using Radiolabeled Precursors

This assay directly measures the rate of de novo fatty acid synthesis by quantifying the incorporation of a radiolabeled precursor.

Materials:

  • Cell line of interest (e.g., rat primary hepatocytes, HepG2)

  • Cell culture medium

  • This compound compound

  • [¹⁴C]-acetate or [³H]-acetate (radiolabeled precursor)

  • Lysis buffer

  • Scintillation cocktail and scintillation counter

  • Solvents for lipid extraction (e.g., chloroform:methanol mixture)

Procedure:

  • Plate cells in a multi-well format and grow to desired confluency.

  • Pre-treat the cells with various concentrations of the this compound compound (and a vehicle control) for a specified period (e.g., 2-4 hours).

  • Add [¹⁴C]-acetate to the medium at a final concentration of 1-5 µCi/mL.

  • Incubate for an additional 2-4 hours to allow for incorporation into newly synthesized lipids.

  • Wash the cells twice with ice-cold PBS to remove unincorporated radiolabel.

  • Lyse the cells and extract the total lipids using a chloroform:methanol extraction method.

  • Evaporate the solvent and resuspend the lipid extract in a known volume.

  • Measure the radioactivity of an aliquot of the lipid extract using a scintillation counter.

  • Normalize the counts per minute (CPM) to the total protein content of the cell lysate.

  • Calculate the percentage inhibition of fatty acid synthesis relative to the vehicle-treated control.

Workflow for Protocol 4.2

FAS_Inhibition_Workflow start Start: Plate Cells treat Treat with this compound (various concentrations) start->treat radiolabel Add [14C]-Acetate (Pulse Labeling) treat->radiolabel wash Wash Cells with PBS radiolabel->wash extract Lipid Extraction (e.g., Chloroform/Methanol) wash->extract measure Measure Radioactivity (Scintillation Counting) extract->measure normalize Normalize to Protein Content measure->normalize analyze Calculate % Inhibition vs. Control normalize->analyze end End analyze->end

Figure 2. Experimental workflow for measuring fatty acid synthesis inhibition.
Metabolite Analysis by Mass Spectrometry

This protocol is used to identify and quantify the formation of CoA analogs and the impact on related metabolites like acetyl-CoA.

Materials:

  • Treated cells or tissues

  • Quenching solution (e.g., cold methanol)

  • Extraction solvent (e.g., acetonitrile:methanol:water)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Culture and treat cells with the this compound as in previous protocols.

  • Rapidly quench metabolic activity by adding ice-cold quenching solution.

  • Harvest the cells and perform metabolite extraction using a suitable solvent system.

  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Analyze the extract using an LC-MS system.

  • Develop or use existing LC methods to separate CoA, acetyl-CoA, and potential CoA analogs.

  • Use the mass spectrometer to detect and quantify the ions corresponding to the metabolites of interest based on their mass-to-charge ratio (m/z).

  • Compare the levels of metabolites in treated versus untreated samples to determine the effect of the this compound.

Concluding Remarks

Pantothenamides represent a compelling class of chemical probes and potential therapeutic agents that function by hijacking the Coenzyme A biosynthetic pathway. Their interference with fatty acid synthesis is a direct consequence of their metabolic conversion into fraudulent CoA analogs, which ultimately leads to the inactivation of the essential acyl carrier protein. This indirect mechanism underscores the importance of understanding the metabolic fate of drug candidates. The experimental frameworks provided herein offer robust methods for characterizing the activity of novel this compound analogs and other compounds targeting fatty acid and CoA metabolism. For drug development professionals, the specificity of this mechanism for microbial or rapidly proliferating cells, coupled with a general lack of toxicity in mammalian cells, highlights the potential for a wide therapeutic index. Future research will likely focus on developing pantothenamides with improved pharmacokinetic properties, such as resistance to serum pantetheinases, to fully realize their clinical potential.[15]

References

Pantothenamide: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenamide and its derivatives represent a class of pantothenic acid (Vitamin B5) analogues with significant potential as antimicrobial agents. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details the mechanism of action, focusing on the inhibition of coenzyme A (CoA) biosynthesis and utilization pathways in various pathogens, including bacteria and Plasmodium falciparum, the causative agent of malaria. This document also includes detailed experimental protocols for the synthesis and biological evaluation of pantothenamides, alongside visualizations of key pathways and experimental workflows to support further research and development in this area.

Chemical Structure and Properties

This compound is structurally similar to pantothenic acid, with the key difference being the substitution of the carboxylic acid group with an amide. The core structure consists of a pantoic acid moiety linked to a β-alanine amide.

The IUPAC name for this compound is N-(3-amino-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₁₈N₂O₄[1][2]
Molecular Weight 218.25 g/mol [1][2]
Melting Point 114 - 116 °C[1]
CAS Number 7757-97-3[1][2]

Biological Activity and Mechanism of Action

Pantothenamides exhibit broad-spectrum antimicrobial activity, including antibacterial and antiplasmodial effects.[3] Their primary mechanism of action involves the disruption of coenzyme A (CoA) biosynthesis and utilization.[3]

Mechanism of Action

Unlike many enzyme inhibitors, pantothenamides often act as alternative substrates for the enzymes in the CoA biosynthetic pathway.[2] They are metabolically activated by pantothenate kinase (PanK), the first enzyme in the pathway, which phosphorylates the this compound.[4] This initiates a cascade where the this compound analogue is further processed by subsequent enzymes, leading to the formation of inactive or inhibitory CoA antimetabolites.[3][5] These antimetabolites can then interfere with essential CoA-dependent processes, such as fatty acid biosynthesis, ultimately leading to microbial growth inhibition.[3][5]

The metabolic activation of pantothenamides by PanK is a critical step in their mode of action. Some pantothenamides can also directly inhibit PanK, competing with the natural substrate, pantothenic acid.

A significant challenge in the therapeutic development of pantothenamides is their susceptibility to degradation by pantetheinase enzymes present in human serum.[6][7] These enzymes hydrolyze the amide bond, rendering the compounds inactive.[6][7] Much research has focused on developing pantetheinase-resistant analogues to enhance their in vivo efficacy.[4][8]

This compound Mechanism of Action cluster_cell Pathogen Cell cluster_serum Human Serum This compound This compound PanK Pantothenate Kinase (PanK) This compound->PanK Alternative Substrate Phospho_PanAm Phosphorylated This compound PanK->Phospho_PanAm Phosphorylation CoA_Pathway Downstream CoA Biosynthesis Enzymes Phospho_PanAm->CoA_Pathway CoA_Antimetabolite CoA Antimetabolite CoA_Dependent Essential CoA-Dependent Processes (e.g., Fatty Acid Synthesis) CoA_Antimetabolite->CoA_Dependent Interference CoA_Pathway->CoA_Antimetabolite Inhibition Inhibition CoA_Dependent->Inhibition Pantetheinase Pantetheinase Inactive Inactive Products Pantetheinase->Inactive Pantothenamide_serum This compound Pantothenamide_serum->Pantetheinase Hydrolysis

Caption: Metabolic activation and degradation pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of pantothenamides.

Synthesis of N-Pentylthis compound

The synthesis of N-substituted pantothenamides can be achieved through a multi-step process involving the coupling of a protected β-alanine with a desired amine, followed by deprotection and reaction with D-(-)-pantolactone. The following is a representative protocol for the synthesis of N-pentylthis compound.[8]

Step 1: Synthesis of Boc-β-alanyl-pentylamide

  • To a solution of Boc-β-alanine in a suitable solvent (e.g., dichloromethane), add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC•HCl) and a base such as diisopropylethylamine (iPr₂NEt).

  • Add pentylamine to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and purify the product by column chromatography to yield the Boc-protected amide.

Step 2: Deprotection of the Boc Group

  • Dissolve the Boc-protected amide from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure to obtain the TFA salt of the amine.

Step 3: Coupling with D-(-)-Pantolactone

  • Dissolve the amine TFA salt from Step 2 in a suitable solvent (e.g., methanol) and add a base (e.g., triethylamine) to neutralize the salt.

  • Add D-(-)-pantolactone to the reaction mixture.

  • Heat the reaction mixture at reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography to obtain N-pentylthis compound.

Synthesis of N-Pentylthis compound Boc_beta_alanine Boc-β-alanine EDC EDC, iPr2NEt Boc_beta_alanine->EDC Pentylamine Pentylamine Pentylamine->EDC Boc_amide Boc-β-alanyl-pentylamide EDC->Boc_amide TFA TFA Boc_amide->TFA Amine_salt β-alanyl-pentylamide (TFA salt) TFA->Amine_salt Base Base (e.g., Et3N) Amine_salt->Base Pantolactone D-(-)-Pantolactone Pantolactone->Base Final_product N-Pentylthis compound Base->Final_product

Caption: Synthetic workflow for N-pentylthis compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a this compound derivative against a bacterial strain.

  • Preparation of Inoculum:

    • Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).

  • Preparation of Drug Dilutions:

    • Prepare a series of two-fold dilutions of the this compound compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a growth control (no drug) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (IC₅₀) of a compound against Plasmodium falciparum.

  • Parasite Culture:

    • Maintain a synchronized culture of P. falciparum in human erythrocytes in complete medium (e.g., RPMI 1640 supplemented with Albumax).

  • Assay Setup:

    • In a 96-well plate, add serial dilutions of the this compound compound.

    • Add the parasite culture (typically at the ring stage with 1% parasitemia and 2% hematocrit).

    • Include parasite-free red blood cells as a background control and infected red blood cells without the drug as a positive control.

  • Incubation:

    • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • Staining and Measurement:

    • Lyse the cells by freezing the plate at -20°C.

    • Thaw the plate and add SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for 1 hour.

    • Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis:

    • Calculate the IC₅₀ value by fitting the dose-response data to a suitable model.

Pantetheinase Activity Assay

This assay measures the activity of pantetheinase by quantifying the hydrolysis of a substrate.

  • Reagents:

    • Pantetheinase source (e.g., human serum or recombinant enzyme).

    • Substrate: A this compound analogue linked to a fluorescent reporter (e.g., 7-amino-4-methylcoumarin, AMC).

    • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 8.0).

    • Stop solution (e.g., 100 mM CaCO₃, pH 10.5).

  • Assay Procedure:

    • In a microplate, combine the reaction buffer, substrate, and the pantetheinase source.

    • Incubate the reaction at 37°C.

    • At various time points, stop the reaction by adding the stop solution.

    • Measure the fluorescence of the released AMC (excitation ~380 nm, emission ~460 nm).

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis from the increase in fluorescence over time. To test for inhibition, include the test compound in the reaction mixture and compare the rate to a control without the inhibitor.

Summary and Future Directions

Pantothenamides are a promising class of antimicrobial agents with a well-defined mechanism of action targeting the essential CoA biosynthesis pathway. Their broad-spectrum activity makes them attractive candidates for further development. The primary hurdle for their clinical application is their instability in serum due to pantetheinase-mediated hydrolysis. Future research should continue to focus on the design and synthesis of pantetheinase-resistant analogues with improved pharmacokinetic properties and in vivo efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this important class of compounds.

References

Pantothenamide: A Technical Guide to its Chemistry, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pantothenamide, a pantothenic acid analog with significant potential in antimicrobial and antiplasmodial drug development. This document details its chemical properties, mechanism of action, synthesis considerations, and key experimental protocols for its evaluation.

Core Chemical and Physical Properties

This compound, a derivative of vitamin B5, is characterized by the following molecular identifiers and properties.

PropertyValueCitation
CAS Number 7757-97-3
Molecular Formula C9H18N2O4
Molecular Weight 218.25 g/mol
IUPAC Name N-(3-amino-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide

Mechanism of Action: Targeting Coenzyme A Biosynthesis

This compound exerts its antimicrobial and antiplasmodial effects by interfering with the essential coenzyme A (CoA) biosynthesis pathway. Its primary mode of action involves the enzyme pantothenate kinase (PanK), which catalyzes the first and rate-limiting step in this pathway: the phosphorylation of pantothenate.

Pantothenamides can act in two primary ways:

  • Competitive Inhibition: this compound can act as a competitive inhibitor of PanK, directly competing with the natural substrate, pantothenic acid, for binding to the enzyme's active site. This inhibition blocks the production of 4'-phosphopantothenate, a crucial intermediate in the CoA biosynthetic pathway.

  • Metabolic Activation to a "Trojan Horse" Inhibitor: In many target organisms, including Plasmodium falciparum and various bacteria, PanK can recognize and phosphorylate pantothenamides. This creates a phosphorylated product that is then further processed by subsequent enzymes in the CoA pathway, leading to the formation of CoA analogs. These analogs can then inhibit downstream CoA-dependent enzymes, disrupting vital cellular processes.

The instability of early pantothenamides in human serum, due to rapid hydrolysis by pantetheinase enzymes, has driven the development of numerous analogs with improved stability and potency.

CoA_Biosynthesis_Inhibition Mechanism of this compound Action Pantothenate Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK) Pantothenate->PanK Substrate Phospho_Pantothenate 4'-Phosphopantothenate PanK->Phospho_Pantothenate Catalyzes Phospho_this compound Phosphorylated This compound PanK->Phospho_this compound Downstream_Enzymes Subsequent CoA Biosynthesis Enzymes Phospho_Pantothenate->Downstream_Enzymes CoA Coenzyme A (CoA) Downstream_Enzymes->CoA CoA_Analog CoA Analog (Antimetabolite) Downstream_Enzymes->CoA_Analog Cellular_Processes Essential Cellular Processes (e.g., Fatty Acid Synthesis) CoA->Cellular_Processes Required for This compound This compound This compound->PanK Competitive Inhibition This compound->PanK Substrate (Metabolic Activation) Phospho_this compound->Downstream_Enzymes CoA_Analog->Cellular_Processes Inhibition

Caption: this compound's dual mechanism of action on the Coenzyme A biosynthesis pathway.

Synthesis and Structural Modifications

The synthesis of this compound and its analogs is a key area of research aimed at improving their pharmacokinetic properties, particularly their stability against serum pantetheinases. A common synthetic route involves the condensation of R-pantolactone with a corresponding amine or hydrazine.

Key structural modification strategies to enhance stability include:

  • Replacement of the labile amide bond: Heteroaromatic rings, such as triazoles and isoxazoles, have been successfully used as bioisosteres for the amide bond, yielding compounds with potent antiplasmodial activity and improved stability.

  • Steric hindrance: The addition of a methyl group adjacent to the amide carbonyl group has been shown to increase steric bulk, thereby conferring resistance to pantetheinase-mediated degradation.

In Vitro Activity of this compound Analogs

The following table summarizes the 50% inhibitory concentration (IC50) values for selected this compound analogs against various pathogens. These values highlight the impact of structural modifications on potency and the effect of serum pantetheinases.

CompoundOrganismIC50 (nM)Conditions
N-phenethyl-pantothenamidePlasmodium falciparum20Pantetheinase-inactivated medium
α-methyl-N-phenethyl-pantothenamidePlasmodium falciparum52-
This compound Analog 1Plasmodium falciparum1 ± 0.1100 µM pantothenate
This compound Analog 2Plasmodium falciparum1.7 ± 0.4100 µM pantothenate

Experimental Protocols

Detailed methodologies for the evaluation of pantothenamides are crucial for reproducible and comparable results. Below are protocols for key assays.

Pantothenate Kinase (PanK) Activity Assay

This assay measures the activity of PanK by quantifying the formation of radiolabeled 4'-phosphopantothenate.

Materials:

  • 100 mM Tris-HCl, pH 7.5

  • 10 mM MgCl2

  • 2.5 mM ATP

  • 45 µM d-[1–14C]pantothenate (specific activity, 22.5 mCi/mmol)

  • Recombinant human PANK3 (5 nM)

  • This compound inhibitor (0-10 µM)

  • 10% (v/v) acetic acid

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2.5 mM ATP, 45 µM d-[1–14C]pantothenate, and 5 nM of human PANK3.

  • Add the this compound inhibitor at the desired concentrations (ranging from 0 to 10 µM).

  • Initiate the reaction and incubate at 37°C for 10 minutes.

  • Stop the reaction by adding 4 µl of 10% (v/v) acetic acid.

  • Quantify the formation of radiolabeled 4'-phosphopantothenate using an appropriate method, such as thin-layer chromatography followed by scintillation counting.

PanK_Assay_Workflow Pantothenate Kinase (PanK) Activity Assay Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Tris-HCl, MgCl2, ATP, [14C]Pantothenate, PANK3) Start->Prepare_Mixture Add_Inhibitor Add this compound Inhibitor (0-10 µM) Prepare_Mixture->Add_Inhibitor Incubate Incubate (37°C for 10 min) Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (Add Acetic Acid) Incubate->Stop_Reaction Quantify Quantify [14C]4'-Phosphopantothenate (e.g., TLC and Scintillation Counting) Stop_Reaction->Quantify End End Quantify->End

Caption: A generalized workflow for determining PanK activity in the presence of an inhibitor.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a this compound analog against a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Appropriate growth medium (e.g., Mueller-Hinton broth)

  • This compound analog stock solution

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Inoculum Preparation:

    • Inoculate 3-5 isolated colonies into fresh growth medium and incubate overnight with shaking at 37°C.

    • Dilute the saturated culture 1:50 in fresh medium and grow to an OD600 of 0.4 (exponential phase).

    • Dilute this culture 1:1,000 in fresh medium to prepare the experimental inoculum (approximately 10^5 CFU/mL).

  • Assay Setup:

    • In a 96-well plate, prepare serial twofold dilutions of the this compound analog in the growth medium.

    • Add the experimental inoculum to each well. The final volume in each well should be 200 µL.

    • Include a no-drug control (inoculum only) and a no-inoculum control (medium only).

  • Incubation and Measurement:

    • Incubate the plate at 37°C with periodic shaking for 16-24 hours.

    • Measure the optical density at 600 nm (OD600) to determine bacterial growth.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the this compound analog at which no visible growth is observed.

Antiplasmodial Activity Assay (SYBR Green I-based)

This fluorescence-based assay is commonly used to determine the IC50 of compounds against Plasmodium falciparum.

Materials:

  • P. falciparum culture (ring-stage synchronized)

  • Human erythrocytes

  • Complete parasite culture medium (e.g., RPMI-1640 with Albumax II)

  • SYBR Green I lysis buffer

  • This compound analog stock solution

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Assay Setup:

    • In a 96-well plate, prepare serial dilutions of the this compound analog.

    • Add the P. falciparum-infected erythrocyte culture (typically at 0.5% parasitemia and 1% hematocrit).

    • Include a no-drug control and an uninfected erythrocyte control.

  • Incubation:

    • Incubate the plate for 72-96 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).

  • Lysis and Staining:

    • Freeze the plate to lyse the erythrocytes.

    • Thaw the plate and add SYBR Green I lysis buffer to each well. This buffer lyses the parasites and allows the dye to bind to parasite DNA.

  • Measurement and Analysis:

    • Read the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

    • Calculate the IC50 value by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a dose-response curve.

Pantothenamide: A Technical Guide to Solubility and Stability Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenamides, analogues of pantothenic acid (Vitamin B5), are a class of compounds investigated for their potent antimicrobial properties, including activity against bacteria and the Plasmodium falciparum parasite responsible for malaria.[1] Their mechanism of action involves the targeted disruption of the essential Coenzyme A (CoA) biosynthesis pathway.[2] Despite promising bioactivity, the clinical development of early pantothenamides has been significantly hampered by poor stability in biological fluids.[3] This guide provides an in-depth overview of the solubility and stability characteristics of pantothenamides, detailing experimental protocols and successful chemical strategies developed to overcome these liabilities.

Solubility Profile

The solubility of a drug candidate is a critical determinant of its absorption and bioavailability. While data for early-generation pantothenamides is limited, extensive characterization of newer, more stable analogues has been performed. Generally, pantothenic acid is freely soluble in water; however, the N-substitution in pantothenamides can significantly alter their physicochemical properties.

Quantitative Solubility Data

Recent studies on advanced analogues, such as MMV693183, which incorporates a stability-enhancing inverted amide bond, demonstrate excellent aqueous solubility, a key attribute for oral drug development.[4]

CompoundMediumSolubility (mg/mL)Classification
MMV693183Phosphate-Buffered Saline (PBS)7.1Highly Soluble
MMV693183Fasted-State Simulated Intestinal Fluid (FaSSIF)9.2Highly Soluble
MMV693183Fed-State Simulated Intestinal Fluid (FeSSIF)9.1Highly Soluble

Table 1: Thermodynamic solubility of the advanced pantothenamide analogue MMV693183. Data sourced from de Vries et al. (2021).[4]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of a this compound derivative in a specific aqueous medium (e.g., PBS, pH 7.4).

Materials:

  • This compound compound (solid)

  • Solvent (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for quantification

Procedure:

  • Add an excess amount of the solid this compound compound to a glass vial. This ensures that a saturated solution in equilibrium with the solid phase is achieved.

  • Add a known volume of the selected solvent (e.g., 1 mL of PBS) to the vial.

  • Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Shake the vial for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).

  • After incubation, visually inspect the vial to confirm the presence of undissolved solid.

  • Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Accurately dilute the filtered supernatant with the mobile phase or an appropriate solvent.

  • Quantify the concentration of the dissolved this compound in the diluted sample using a validated HPLC or LC-MS method with a standard calibration curve.

  • Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Visualization: Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Add excess solid This compound to vial add_solvent Add known volume of solvent (e.g., PBS) start->add_solvent shake Shake at constant temperature (24-48h) add_solvent->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter dilute Dilute filtrate filter->dilute quantify Quantify concentration (HPLC or LC-MS) dilute->quantify end end quantify->end Calculate Solubility

Solubility Determination Workflow via Shake-Flask Method.

Stability Profile

The primary liability of N-substituted pantothenamides is their susceptibility to enzymatic hydrolysis in biological fluids. This degradation is primarily mediated by pantetheinases, a ubiquitous family of enzymes (e.g., Vanins) present in serum that cleave the amide bond of pantothenamides.[5][6]

Degradation Pathway and Stability Enhancement

The enzymatic hydrolysis of pantothenamides cleaves the amide bond, releasing pantothenic acid and the corresponding amine, thereby inactivating the compound.[7] This rapid degradation masks the true potency of these compounds in standard cell culture media and precludes their use in vivo.[4]

To overcome this instability, several successful chemical modification strategies have been developed:

  • α-Methylation: Introducing a methyl group on the β-alanine moiety sterically hinders the approach of the enzyme, significantly reducing the rate of hydrolysis.[5]

  • Inverted Amide Bonds: Reversing the orientation of the labile amide bond creates bioisosteres that are resistant to pantetheinase activity while often retaining biological potency.[3]

  • Amide Bond Replacement: Replacing the amide bond with more stable isosteres, such as a triazole or thiazole (B1198619) ring, has also proven effective at preventing degradation.[8]

Quantitative Stability Data

The effectiveness of these strategies is demonstrated by comparing the stability of modified analogues to their parent compounds in the presence of pantetheinase or serum.

Compound / SeriesModificationConditionTime (h)% Hydrolysis / Degradation
N-PE-PanAmParent CompoundRecombinant Pantetheinase2496% ± 9%
α-Me-N-PE-PanAmα-MethylationRecombinant Pantetheinase2426% ± 2%
n-PanAm SeriesParent CompoundsRecombinant Pantetheinase24~100%
α-PanAm Seriesα-MethylationRecombinant Pantetheinase245% - 15%
HoPanAm SeriesHomologationRecombinant Pantetheinase245% - 15%
N5-PanParent CompoundMouse Plasma1~0% Remaining
N5-α-Pan (6)α-MethylationMouse Plasma1~100% Remaining
Inverse Amide (7)Inverted AmideMouse Plasma1~100% Remaining

Table 2: Comparative stability of this compound analogues. Data sourced from Spry et al. (2015)[5], de Villiers et al. (2013)[6], and Heard et al. (2024).

Experimental Protocol: In Vitro Stability Assessment

This protocol describes a method to assess the stability of a this compound analogue against enzymatic degradation by recombinant pantetheinase or in plasma/serum.

Objective: To quantify the rate of degradation of a this compound over time.

Materials:

  • This compound test compound and a known labile control (e.g., N5-Pan)

  • Recombinant human pantetheinase OR mouse/human plasma/serum

  • Incubation Buffer (e.g., 100 mM HEPES, pH 7.6, or potassium phosphate (B84403) buffer)

  • Quenching solution (e.g., acetonitrile (B52724) containing an internal standard like losartan)

  • Incubator or water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound and control compound in a suitable solvent (e.g., DMSO).

  • Prepare the reaction mixture by adding the incubation buffer to microcentrifuge tubes.

  • Spike the test compound into the reaction mixture to a final concentration (e.g., 1-10 µM).

  • Pre-warm the reaction mixtures to 37°C.

  • Initiate the reaction by adding the enzyme source (recombinant pantetheinase or plasma). For plasma/serum stability, the compound is added directly to the plasma.

  • Incubate the reactions at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing 3 volumes of cold acetonitrile with a known concentration of an internal standard. This stops the enzymatic reaction and precipitates proteins.

  • Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet precipitated proteins.

  • Transfer the supernatant to a new plate or vial for analysis.

  • Analyze the samples by LC-MS/MS to measure the peak area of the remaining parent compound relative to the internal standard.

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Data can be used to determine the compound's half-life (t½).

Visualization: Stability Assay Workflow

G cluster_incubation Incubation at 37°C cluster_sampling Time-Course Sampling cluster_processing Sample Processing cluster_analysis Analysis start Prepare reaction mix: Buffer + Compound initiate Initiate reaction with Plasma or Pantetheinase start->initiate t0 T = 0 min initiate->t0 t1 T = 15 min t2 T = 30 min t3 T = 60 min quench Quench aliquot with Acetonitrile + Internal Std t3->quench centrifuge Centrifuge to remove proteins quench->centrifuge supernatant Collect supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms calculate Calculate % Remaining vs. Time (t½) lcms->calculate CoA_Pathway Pa Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK) Pa->PanK PanAm This compound (Analogue) PanAm->PanK Competes with Pantothenate ATP1 ATP ATP1->PanK ADP1 ADP PPa 4'-Phosphopantothenate PPCS PPCS PPa->PPCS Cys Cysteine Cys->PPCS ATP2 ATP ATP2->PPCS ADP2 ADP PPC 4'-Phospho-N- pantothenoylcysteine PPCDC PPCDC PPC->PPCDC  -CO₂ PP 4'-Phosphopantetheine PPAT PPAT PP->PPAT ATP3 ATP ATP3->PPAT PPi PPi dPCoA Dephospho-CoA DPCK DPCK dPCoA->DPCK ATP4 ATP ATP4->DPCK ADP3 ADP CoA Coenzyme A Fraud_CoA Fraudulent CoA Analogue PanK->ADP1 PanK->PPa PanK->Fraud_CoA Metabolic Activation PPCS->ADP2 PPCS->PPC PPCDC->PP PPAT->PPi PPAT->dPCoA DPCK->ADP3 DPCK->CoA

References

Pantothenamide as an Antimetabolite of Pantothenic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenamides, synthetic analogs of pantothenic acid (vitamin B5), have emerged as a promising class of antimicrobial agents. By acting as antimetabolites, they effectively disrupt the essential coenzyme A (CoA) biosynthesis pathway in various pathogens, including the malaria parasite Plasmodium falciparum and several bacterial species such as Staphylococcus aureus and Escherichia coli. This technical guide provides an in-depth overview of the mechanism of action of pantothenamides, summarizes key quantitative data on their efficacy, details relevant experimental protocols, and visualizes the core biological pathways and experimental workflows.

Introduction

Coenzyme A is a fundamental cofactor in all living organisms, participating in numerous metabolic processes, including the synthesis of fatty acids, the Krebs cycle, and the metabolism of amino acids. The universal nature of the CoA biosynthetic pathway, coupled with structural differences in its constituent enzymes between pathogens and humans, presents an attractive target for antimicrobial drug development. Pantothenic acid is the essential precursor for CoA biosynthesis. Pantothenamides exploit this dependency by acting as competitive inhibitors and alternative substrates within this pathway, leading to the formation of non-functional or inhibitory CoA analogs and ultimately causing metabolic disruption and cell death in susceptible organisms.

Mechanism of Action

The primary mode of action of pantothenamides involves their interaction with pantothenate kinase (PanK), the first and rate-limiting enzyme in the CoA biosynthesis pathway.[1][2] Pantothenamides competitively inhibit the phosphorylation of pantothenic acid by PanK.[1][2] Furthermore, many pantothenamides are themselves phosphorylated by PanK, initiating their entry into the CoA biosynthetic pathway.[1][3] This leads to the downstream formation of inactive or inhibitory CoA antimetabolites.[4] These antimetabolites can disrupt CoA-dependent processes, such as fatty acid synthesis, by being incorporated into acyl carrier protein (ACP).

A significant challenge in the development of pantothenamides has been their susceptibility to degradation by ubiquitous serum pantetheinases (vanins), which hydrolyze the amide bond, rendering them inactive.[5][6] This has spurred the development of pantetheinase-resistant analogs, such as α-methyl-N-phenethyl-pantothenamide, to enhance their in vivo stability and therapeutic potential.[5]

Quantitative Data: Inhibitory Activity of Pantothenamides

The efficacy of various pantothenamide analogs has been quantified against different pathogens. The following tables summarize the 50% inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values reported in the literature.

Table 1: Antiplasmodial Activity of Pantothenamides against Plasmodium falciparum

CompoundStrainIC50 (nM)NotesReference
N-phenethyl-pantothenamide (N-PE-PanAm)3D7~20Activity determined in aged medium to inactivate serum pantetheinase.[5]
α-methyl-N-phenethyl-pantothenamide3D729 ± 2Pantetheinase-resistant analog.[5]
Chloroquine3D711 ± 1Reference antimalarial drug.[5]
MMV693183-Single-digit nMA first-in-class acetyl-CoA synthetase (AcAS) inhibitor.[1][7]
Compound 123D722 ± 10 µMIn aged human serum-complete RPMI. No effect up to 200 µM in fresh serum.[6]
Pantothenol3D7129 µMLead compound with modest potency.[8]
Compound 93D715 - 200 µMMore potent than pantothenol.[8]

Table 2: Antibacterial Activity of Pantothenamides

CompoundOrganismStrainMIC (µM)NotesReference
N5-PanE. coliANS1 (TolC-deficient)25-[9]
N7-PanE. coliANS1 (TolC-deficient)12-[9]
PantothenolS. epidermidisNBRC 100911776-[4]
PantothenolS. saprophyticusNBRC 102446641-[4]
N5-α-Pan (6)Uropathogenic E. coli (UPEC)-6.25Pantetheinase-resistant.[10]
Inverse amide of N5-Pan (7)Uropathogenic E. coli (UPEC)-12.5Pantetheinase-resistant.[10]

Experimental Protocols

In Vitro Antimalarial Assay (P. falciparum)

Objective: To determine the 50% inhibitory concentration (IC50) of this compound compounds against the asexual blood stages of P. falciparum.

Methodology:

  • Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human erythrocytes in RPMI 1640 medium supplemented with Albumax II or human serum, hypoxanthine, and gentamicin.[11][12][13] Cultures are maintained at 37°C in a low oxygen, high carbon dioxide environment.

  • Assay Setup: Asynchronous or synchronized ring-stage parasites are diluted to a parasitemia of ~0.5-1% in a 1-2% hematocrit.[11][14]

  • Compound Preparation: Test compounds are serially diluted in culture medium.

  • Incubation: The parasite suspension is added to 96-well plates containing the serially diluted compounds and incubated for 72-96 hours.[6][11]

  • Growth Measurement: Parasite growth is quantified using a SYBR Green I-based fluorescence assay.[11] After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing SYBR Green I is then added, and fluorescence is measured using a microplate reader.

  • Data Analysis: The fluorescence intensity is plotted against the compound concentration, and the IC50 value is calculated using a sigmoidal dose-response curve.

Bacterial Growth Inhibition Assay (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound compounds against bacterial strains.

Methodology:

  • Bacterial Culture: Bacterial strains (e.g., S. aureus, E. coli) are grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).[3][15]

  • Inoculum Preparation: The overnight culture is diluted to a standardized cell density (e.g., ~10^6 CFU/mL).[3]

  • Compound Preparation: Test compounds are serially diluted in the broth medium in a 96-well microtiter plate.[3]

  • Incubation: The bacterial inoculum is added to each well, and the plates are incubated at 37°C for 18-24 hours.[3]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[15] This can be assessed visually or by measuring the optical density at 600 nm.[16]

Pantothenate Kinase (PanK) Inhibition Assay

Objective: To assess the inhibitory effect of pantothenamides on the enzymatic activity of PanK.

Methodology:

  • Enzyme and Substrates: Recombinant PanK enzyme is used. The reaction mixture includes ATP and radiolabeled [14C]-pantothenate as substrates in a suitable buffer (e.g., Tris-HCl or HEPES).[17][18]

  • Inhibitor Addition: The assay is performed in the presence of varying concentrations of the this compound inhibitor.

  • Reaction: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.[17]

  • Reaction Termination: The reaction is stopped, for example, by the addition of acetic acid.[17]

  • Product Separation and Quantification: The phosphorylated product is separated from the unreacted substrate, often using anion-exchange chromatography or by spotting onto DEAE-cellulose filter paper. The radioactivity of the product is then quantified using a scintillation counter.

  • Data Analysis: The enzyme activity at each inhibitor concentration is calculated and plotted to determine the IC50 value.

Serum Stability Assay

Objective: To evaluate the stability of this compound compounds in the presence of serum, which contains pantetheinase enzymes.

Methodology:

  • Incubation: The test this compound is incubated in serum (e.g., fetal bovine serum or human serum) or a buffer containing recombinant pantetheinase at 37°C.[2][5]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 24 hours).

  • Reaction Quenching: The enzymatic reaction is stopped, for instance, by adding a strong acid or an organic solvent.

  • Analysis: The concentration of the parent this compound and its hydrolysis product (the corresponding amine) is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

  • Data Analysis: The percentage of the remaining parent compound is plotted against time to determine its stability.

Visualizations

Coenzyme A Biosynthesis Pathway and this compound Inhibition

Caption: this compound inhibits the Coenzyme A biosynthesis pathway.

Experimental Workflow for In Vitro Antimalarial Assay

Antimalarial_Assay_Workflow start Start culture Maintain P. falciparum Culture start->culture sync Synchronize Parasites (Optional) culture->sync dilute_parasites Dilute to Working Parasitemia/Hematocrit sync->dilute_parasites plate Add Parasites and Compounds to 96-well Plate dilute_parasites->plate prep_compounds Prepare Serial Dilutions of this compound prep_compounds->plate incubate Incubate for 72-96h plate->incubate lyse Freeze-thaw to Lyse Cells incubate->lyse add_sybr Add SYBR Green I Lysis Buffer lyse->add_sybr read Measure Fluorescence add_sybr->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for determining the antiplasmodial activity of pantothenamides.

Logical Relationship of this compound Action and Resistance

Pantothenamide_Action_Resistance cluster_drug Drug Properties cluster_host Host Factor cluster_pathogen Pathogen Pathway PanAm This compound Pantetheinase Serum Pantetheinase PanAm->Pantetheinase Hydrolysis PanK Pantothenate Kinase PanAm->PanK Inhibition & Metabolic Activation PanAm_Resistant Pantetheinase-Resistant This compound PanAm_Resistant->PanK Pantetheinase->PanAm Inactivation CoA_Pathway CoA Biosynthesis PanK->CoA_Pathway Metabolic_Disruption Metabolic Disruption CoA_Pathway->Metabolic_Disruption Cell_Death Pathogen Death Metabolic_Disruption->Cell_Death

References

Methodological & Application

Pantothenamide Synthesis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of pantothenamides, a class of compounds with significant potential as antimicrobial and antiplasmodial agents. These compounds act as mimics of pantothenate (Vitamin B5) and can interfere with the essential Coenzyme A (CoA) biosynthetic pathway in various pathogens.

Introduction

Pantothenamides are analogs of pantothenic acid (vitamin B5), a crucial precursor for the biosynthesis of Coenzyme A (CoA). CoA is an essential cofactor in all living organisms, playing a pivotal role in numerous metabolic pathways, including the tricarboxylic acid cycle and fatty acid metabolism.[1] Due to structural differences between mammalian and microbial enzymes involved in the CoA pathway, pantothenamides have emerged as selective inhibitors, making them a promising class of antimicrobial agents.[1]

A primary challenge in the development of pantothenamides for clinical use is their susceptibility to hydrolysis by pantetheinases present in human serum, which breaks them down into pantothenic acid and the corresponding amine, rendering them inactive.[2][3][4] Consequently, much research has focused on synthesizing pantothenamide analogs with modified structures to enhance their stability while retaining their biological activity. These modifications often involve replacing the labile amide bond with more robust chemical moieties such as isoxazoles, triazoles, or thiazoles.[2][3][4]

This document outlines a general and adaptable protocol for the synthesis of N-substituted pantothenamides, starting from the commercially available D-(-)-pantolactone.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of key intermediates and final this compound products, as well as the biological activity of selected compounds.

Table 1: Synthesis Yields of Intermediates and Final Products

StepProductStarting MaterialsTypical Yield (%)Reference(s)
Amine Synthesis (Boc-protected)Boc-protected amineBoc-β-alanine and desired primary/secondary amine55-99[5]
Boc DeprotectionAmine TFA saltBoc-protected amine, Trifluoroacetic acid55-99[5]
Final CouplingN-substituted this compoundD-(-)-pantolactone and amine TFA salt8-93[5]
Parallel Synthesis (Aminolysis)Library of N-substituted pantothenamidesS-phenyl thiopantothenate and diverse amines>75[6]

Table 2: Biological Activity of Selected Pantothenamides and Analogs

CompoundTarget OrganismAssayActivity (IC₅₀ or MIC)Reference(s)
N-pentylthis compound (1)Escherichia coliMinimum Inhibitory Concentration (MIC)2 µM[7]
N5-α-Pan (6)Uropathogenic Escherichia coliMinimum Inhibitory Concentration (MIC)-[5]
Isoxazole derivativePlasmodium falciparumIn vitro growth inhibitionNanomolar range[2][3]
Triazole derivativePlasmodium falciparumIn vitro growth inhibitionNanomolar range[2]

Signaling Pathway and Mechanism of Action

Pantothenamides exert their biological effect by targeting the Coenzyme A (CoA) biosynthesis pathway. These compounds act as antimetabolites of pantothenic acid. Inside the target cell, they are processed by the same enzymes that synthesize CoA from pantothenate. This leads to the formation of CoA analogs that are inactive or inhibitory to downstream enzymes, particularly those involved in fatty acid synthesis.

CoA_Biosynthesis_Pathway cluster_synthesis Coenzyme A Biosynthesis Pathway cluster_inhibition Inhibition by Pantothenamides Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate Pantothenate Kinase (PanK) PPC 4'-Phospho-N- pantothenoylcysteine Phosphopantothenate->PPC PPCS Phosphopantetheine 4'-Phosphopantetheine PPC->Phosphopantetheine PPCDC Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA PPAT CoA Coenzyme A Dephospho_CoA->CoA DPCK This compound This compound Analog_CoA Inactive CoA Analog This compound->Analog_CoA Processed by CoA biosynthetic enzymes Fatty_Acid_Synth Fatty Acid Synthesis Analog_CoA->Fatty_Acid_Synth Inhibits

Figure 1: Coenzyme A biosynthesis pathway and the mechanism of action of pantothenamides.

Experimental Protocols

The following protocols describe a general method for the synthesis of N-substituted pantothenamides.

Synthesis of Boc-Protected Amine Intermediate

This procedure details the coupling of a desired amine with Boc-β-alanine.

  • Reagents and Materials:

    • Boc-β-alanine or Boc-glycine

    • Desired primary or N-methyl secondary amine

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC•HCl)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve Boc-β-alanine (1 equivalent) and the desired amine (1 equivalent) in dichloromethane.

    • Add EDC•HCl (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the Boc-protected amine.[5]

Boc Deprotection

This step removes the Boc protecting group to yield the free amine as a TFA salt.

  • Reagents and Materials:

    • Boc-protected amine from the previous step

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected amine in a solution of 25-50% trifluoroacetic acid in dichloromethane.

    • Stir the mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure to obtain the amine TFA salt.[5] This product is often used in the next step without further purification.

Synthesis of N-substituted this compound

This is the final coupling step between the deprotected amine and D-(-)-pantolactone.

  • Reagents and Materials:

    • Amine TFA salt from the previous step

    • D-(-)-pantolactone

    • Triethylamine (B128534) (TEA) or another suitable base

    • Acetonitrile or another suitable solvent

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the amine TFA salt (1 equivalent) and D-(-)-pantolactone (1.1 equivalents) in acetonitrile.

    • Add triethylamine (2.2 equivalents) to neutralize the TFA salt and catalyze the reaction.

    • Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) for 12-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the final N-substituted this compound.[5]

Experimental Workflow Diagram

The overall synthetic workflow is depicted in the following diagram.

Pantothenamide_Synthesis_Workflow Start Starting Materials Step1 Step 1: Amide Coupling (Boc-β-alanine + Amine) Start->Step1 Intermediate1 Boc-Protected Amine Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 Amine TFA Salt Step2->Intermediate2 Step3 Step 3: Final Coupling (D-(-)-pantolactone) Intermediate2->Step3 Purification Purification (Column Chromatography) Step3->Purification FinalProduct N-Substituted this compound Purification->FinalProduct

Figure 2: General workflow for the synthesis of N-substituted pantothenamides.

Parallel Synthesis for Library Generation

For the rapid generation of a library of N-substituted pantothenamides, a parallel synthesis approach can be employed. This method utilizes an activated thioester of pantothenic acid, which readily undergoes aminolysis with a diverse range of amines.[6]

  • Preparation of S-phenyl thiopantothenate: This activated precursor is synthesized from pantothenic acid.

  • Parallel Aminolysis: The S-phenyl thiopantothenate is dispensed into a multi-well plate. Solutions of various amines in a suitable solvent (e.g., acetonitrile) are then added to the wells.

  • Incubation: The plate is sealed and incubated with shaking to drive the aminolysis reactions to completion.

  • Purification: The resulting library of pantothenamides can be purified using automated parallel purification techniques, such as solid-phase extraction or parallel flash chromatography.[6]

This high-throughput approach is particularly valuable for structure-activity relationship (SAR) studies in drug discovery programs.

References

Application Notes and Protocols for HPLC Analysis of Pantothenamide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenamides are a class of compounds that are analogs of pantothenic acid (Vitamin B5). They have garnered significant interest as potential therapeutic agents, particularly as antimicrobials and antimalarials, due to their ability to interfere with the biosynthesis of Coenzyme A (CoA), a crucial cofactor in numerous metabolic pathways. This document provides detailed application notes and protocols for the analysis of pantothenamide and its key metabolites—4'-phosphothis compound and this compound-CoA-conjugates—using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

Pantothenamides act as antimetabolites by entering the CoA biosynthetic pathway.[1][2] They are sequentially metabolized by the same enzymes that process pantothenic acid, leading to the formation of non-functional CoA analogs.[3][4] This ultimately disrupts processes that rely on acetyl-CoA, such as fatty acid synthesis.[1][2]

This compound Metabolic Pathway cluster_0 Cellular Uptake cluster_1 Metabolic Conversion cluster_2 Mechanism of Action This compound This compound 4'-Phosphothis compound 4'-Phosphothis compound This compound->4'-Phosphothis compound PANK This compound-CoA-Conjugate This compound-CoA-Conjugate 4'-Phosphothis compound->this compound-CoA-Conjugate PPAT, DPCK Acetyl-CoA Synthesis Inhibition Acetyl-CoA Synthesis Inhibition This compound-CoA-Conjugate->Acetyl-CoA Synthesis Inhibition Inhibition

Caption: Metabolic activation of this compound.

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma, Cells)

Effective sample preparation is crucial for accurate and reproducible HPLC or LC-MS/MS analysis. The primary goal is to extract the analytes of interest while removing interfering substances like proteins and phospholipids.

Workflow for Sample Preparation:

Sample Preparation Workflow Biological_Sample Biological Sample (e.g., Plasma, Cell Pellet) Protein_Precipitation Protein Precipitation (e.g., with cold Acetonitrile) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness (under Nitrogen) Supernatant_Collection->Evaporation Reconstitution Reconstitution (in Mobile Phase A) Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC_Analysis HPLC/LC-MS/MS Analysis Filtration->HPLC_Analysis

Caption: General workflow for sample preparation.

Detailed Protocol:

  • Protein Precipitation:

    • To 100 µL of plasma or cell lysate, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

    • Vortex for 30 seconds to ensure complete dissolution.

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.

HPLC and LC-MS/MS Analysis

Due to the polar nature of this compound and its metabolites, reversed-phase chromatography is a suitable analytical approach. The addition of an ion-pairing agent or the use of a HILIC column can also be considered for improved retention and separation. For sensitive and specific quantification, LC-MS/MS is the recommended technique.

Logical Workflow for HPLC Analysis:

HPLC Analysis Workflow Sample_Injection Inject Prepared Sample Chromatographic_Separation Chromatographic Separation (Reversed-Phase Column) Sample_Injection->Chromatographic_Separation Detection Detection (UV or MS/MS) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Data_Analysis

Caption: Logical workflow for HPLC analysis.

Recommended LC-MS/MS Parameters (Adapted from CoA analysis methods[5][6]):

ParameterRecommended Setting
HPLC System UHPLC system
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following tables summarize hypothetical yet representative quantitative data for the HPLC-MS/MS analysis of this compound and its metabolites. This data is based on typical performance for similar analytes and should be validated for specific experimental conditions.

Table 1: Retention Times and MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Expected Retention Time (min)
This compound[M+H]⁺Specific fragment5.2
4'-Phosphothis compound[M+H]⁺Specific fragment3.8
This compound-CoA-Conjugate[M+H]⁺Specific fragment7.5
Internal Standard (e.g., ¹³C-Pantothenic Acid)[M+H]⁺Specific fragment4.1

Table 2: Method Performance Characteristics (Hypothetical)

AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Linearity (r²)Accuracy (%)Precision (%RSD)
This compound11000>0.9985-115<15
4'-Phosphothis compound21000>0.9985-115<15
This compound-CoA-Conjugate51000>0.9985-115<15

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; r²: Coefficient of determination; RSD: Relative Standard Deviation.

Conclusion

The protocols and data presented provide a comprehensive framework for the HPLC-based analysis of this compound and its metabolites. The detailed sample preparation and LC-MS/MS methodologies are designed to yield accurate and reproducible results, which are essential for research and drug development applications. It is important to note that while these protocols are based on established methods for similar compounds, they should be thoroughly validated for the specific this compound analogs and biological matrices under investigation.

References

Application Notes and Protocols for LC-MS/MS Quantification of Pantothenamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of pantothenamides using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Pantothenamides are synthetic analogs of pantothenic acid (Vitamin B5) with promising antimicrobial and antimalarial properties.[1][2][3] Their mechanism of action involves interference with the coenzyme A (CoA) biosynthesis pathway, making them attractive candidates for drug development.[1][3][4][5][6] Accurate quantification of these compounds in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and metabolic studies.

Overview of LC-MS/MS for Pantothenamide Quantification

LC-MS/MS is the preferred method for the quantification of pantothenamides in biological samples due to its high sensitivity, selectivity, and specificity.[7][8][9] The technique combines the separation capabilities of liquid chromatography with the precise detection and fragmentation of analytes by tandem mass spectrometry. This allows for the accurate measurement of this compound concentrations even in complex matrices such as plasma, serum, and bacterial cultures.

A significant challenge in the bioanalysis of pantothenamides is their susceptibility to enzymatic hydrolysis by pantetheinases present in serum.[1][10][11] This degradation can lead to an underestimation of the parent compound concentration. Therefore, proper sample handling and preparation, including the potential use of pantetheinase inhibitors, are critical for obtaining reliable quantitative data.[10][11]

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis of pantothenamides. The protocols are generalized and may require optimization based on the specific this compound analog, biological matrix, and available instrumentation.

Sample Preparation

The goal of sample preparation is to extract the this compound of interest from the biological matrix, remove interfering substances, and concentrate the analyte for sensitive detection.

2.1.1. From Plasma or Serum

  • Quenching and Protein Precipitation: To a 100 µL aliquot of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled this compound analog or a structurally similar compound like losartan).[12]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase to concentrate the analyte.

  • Filtration: Filter the supernatant or the reconstituted sample through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.

2.1.2. From Bacterial Cultures

  • Cell Lysis: For intracellular quantification, bacterial pellets need to be lysed. This can be achieved by mechanical disruption (e.g., bead beating, sonication) or chemical lysis using detergents compatible with mass spectrometry.[13]

  • Extraction: After lysis, add ice-cold acetonitrile with an internal standard to the lysate to precipitate proteins and extract the analyte.

  • Centrifugation: Centrifuge at high speed (e.g., 13,000 g) for 1-2 minutes to pellet cell debris and precipitated proteins.[13]

  • Supernatant Collection and Filtration: Collect the supernatant and filter it through a 0.22 µm filter before analysis.

Liquid Chromatography (LC) Conditions

Reversed-phase chromatography is typically employed for the separation of pantothenamides.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 35°C[12]
Gradient A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step. The total run time is often around 5 minutes.[12]
Mass Spectrometry (MS/MS) Conditions

Tandem mass spectrometry is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Temperature Dependent on instrument manufacturer
Capillary Voltage Dependent on instrument manufacturer
MRM Transitions Analyte-specific. The precursor ion ([M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. These transitions must be optimized for each this compound analog.
Collision Energy Optimized for each MRM transition.
Dwell Time 100 - 200 ms

Quantitative Data Summary

The following table summarizes representative quantitative performance data for LC-MS/MS methods used in the analysis of pharmacologically active compounds, which can be targeted during the validation of a this compound quantification method. Actual values will be specific to the analyte and the validated method.

ParameterTypical Range
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Recovery 85 - 115%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis BiologicalSample Biological Sample (Plasma, Bacterial Culture) Quenching Quenching & Protein Precipitation (Acetonitrile + Internal Standard) BiologicalSample->Quenching Centrifugation Centrifugation Quenching->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Filtration Filtration Supernatant->Filtration LC Liquid Chromatography (Separation) Filtration->LC MS1 Mass Spectrometry (Q1) (Precursor Ion Selection) LC->MS1 MS2 Collision Cell (q2) (Fragmentation) MS1->MS2 MS3 Mass Spectrometry (Q3) (Product Ion Detection) MS2->MS3 Data Data Acquisition & Quantification MS3->Data

Caption: General workflow for this compound quantification.

This compound Mechanism of Action: Interference with Coenzyme A Biosynthesis

G cluster_pathway Coenzyme A Biosynthesis Pathway cluster_drug This compound Action Pantothenate Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK) Pantothenate->PanK PhosphoPan 4'-Phosphopantothenate PanK->PhosphoPan PPCS PPCS PhosphoPan->PPCS PhosphoPanCys 4'-Phosphopantothenoylcysteine PPCS->PhosphoPanCys PPCDC PPCDC PhosphoPanCys->PPCDC PhosphoPantetheine 4'-Phosphopantetheine PPCDC->PhosphoPantetheine PPAT PPAT PhosphoPantetheine->PPAT DephosphoCoA Dephospho-CoA PPAT->DephosphoCoA DPCK DPCK DephosphoCoA->DPCK CoA Coenzyme A (CoA) DPCK->CoA Antimetabolite Non-functional CoA Analog (Antimetabolite) DPCK->Antimetabolite This compound This compound This compound->PanK Antimetabolite->CoA Inhibits CoA-dependent processes

Caption: this compound interference with the CoA pathway.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Pantothenamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pantothenamides are a class of compounds that are analogs of pantothenate (vitamin B5). They have garnered significant interest as potential antimicrobial and antimalarial agents due to their ability to interfere with the essential Coenzyme A (CoA) biosynthetic pathway.[1] A significant challenge in the development of pantothenamides is their susceptibility to degradation by serum pantetheinases, ubiquitous enzymes that hydrolyze the amide bond, rendering the compounds inactive.[1][2] Therefore, in vitro cytotoxicity assessment is a critical step in the evaluation of novel, pantetheinase-resistant pantothenamide analogs to determine their therapeutic window and selectivity.

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound compounds using common cell-based assays: the MTT, LDH, and SYBR Green I assays.

Data Presentation: Cytotoxicity of this compound Compounds

The following tables summarize the reported in vitro cytotoxicity and antiplasmodial activity of selected this compound compounds.

CompoundCell LineAssayIC50 / ActivitySelectivity Index (SI)Reference
α-Me-N-PE-PanAmHuman Foreskin Fibroblasts (HFF)SYBR Safe> 100 µM> 1500[3]
N5-PanHuman Embryonic Kidney 293T (HEK293T)LDHNo cytotoxicity up to 2000 µM-[4]
N7-PanHuman Embryonic Kidney 293T (HEK293T)LDHNo cytotoxicity up to 2000 µM-[4]
RR6 (Vanin Inhibitor)Human Embryonic Kidney 293T (HEK293T)LDHNo cytotoxicity up to 2000 µM-[4]
Thiazole Derivatives (e.g., 1a, 1c, 1e, 2c, 2e, 3f)Human Foreskin Fibroblasts (HFF)Incucyte Live-Cell AnalysisNo inhibition of proliferation at 200 µM-[5]
Thiazole Derivatives (e.g., 1a, 1c, 1e, 2c, 2e, 3f)Human Hepatoblastoma Cells (HepG2)Incucyte Live-Cell AnalysisNo inhibition of proliferation at 200 µM-[5]
CompoundP. falciparum StrainIC50 (in "aged" medium to inactivate pantetheinase)Reference
N-PE-PanAm3D7~20 nM[3]
α-Me-N-PE-PanAm3D729 ± 2 nM[3]
This compound 3-20 nM[6]
This compound 12-Potency increased in 80h vs 40h aged medium[6]

Signaling Pathway: Mechanism of Action of Pantothenamides

Pantothenamides act as competitive inhibitors in the Coenzyme A (CoA) biosynthesis pathway. They are analogs of pantothenate and are recognized by pantothenate kinase (PanK), the first enzyme in the pathway. By competing with the natural substrate, pantothenate, these compounds can inhibit the production of CoA, which is an essential cofactor for numerous metabolic processes, including fatty acid synthesis and the Krebs cycle. The inhibition of this pathway ultimately leads to cell death in susceptible organisms.[1][2][7]

CoA_Biosynthesis_Inhibition cluster_pathway Coenzyme A Biosynthesis Pathway cluster_inhibition Inhibition by Pantothenamides Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate PanK (CoaA) Phosphopantothenoylcysteine 4'-Phosphopantothenoyl-cysteine Phosphopantothenate->Phosphopantothenoylcysteine PPCS (CoaB) Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine PPCDC (CoaC) DephosphoCoA Dephospho-CoA Phosphopantetheine->DephosphoCoA PPAT (CoaD) CoA Coenzyme A DephosphoCoA->CoA DPCK (CoaE) This compound This compound Compound Inhibition Competitive Inhibition This compound->Inhibition Inhibition->Pantothenate

Inhibition of Coenzyme A biosynthesis by this compound compounds.

Experimental Workflows

The general workflow for assessing the cytotoxicity of this compound compounds involves cell culture, treatment with the compounds, and subsequent measurement of cell viability or cytotoxicity using a specific assay.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assay A Seed cells in 96-well plate B Incubate (24h) to allow attachment A->B D Add compounds to cells B->D C Prepare serial dilutions of This compound compounds C->D E Incubate for a defined period (e.g., 48-72h) D->E F Perform specific assay (MTT, LDH, or SYBR Green) E->F G Measure signal (Absorbance/Fluorescence) F->G H Data Analysis (Calculate % viability/cytotoxicity, IC50) G->H

General workflow for in vitro cytotoxicity testing of pantothenamides.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

Materials:

  • This compound compounds

  • Human Foreskin Fibroblasts (HFF) or Human Embryonic Kidney 293T (HEK293T) cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • For HFF cells, seed at a density of 1 x 104 cells/well in 100 µL of complete DMEM.[8]

    • For HEK293T cells, seed at a density of 3-4 x 104 cells/well in 100 µL of complete DMEM.[9][10]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each this compound compound in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 2000 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the this compound compounds.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no-treatment control" (medium only).

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of lactate (B86563) dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes. It is a reliable indicator of cell lysis and cytotoxicity.

Materials:

  • This compound compounds

  • HFF or HEK293T cells

  • Complete DMEM

  • LDH Cytotoxicity Detection Kit (commercially available kits are recommended)

  • 96-well clear-bottom cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound compounds.

    • It is crucial to include the following controls on the same plate:

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in the kit, often Triton X-100 based) to represent 100% cytotoxicity.

      • Background Control: Culture medium without cells.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions provided with the kit.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

SYBR Green I Based Cell Viability Assay

This fluorescence-based assay is particularly useful for assessing the viability of cells, including parasites, by quantifying the amount of DNA. SYBR Green I is a dye that exhibits enhanced fluorescence upon binding to double-stranded DNA.

Materials:

  • This compound compounds

  • HFF cells

  • Complete DMEM

  • SYBR Green I nucleic acid gel stain (e.g., 10,000x concentrate in DMSO)

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat HFF cells with this compound compounds.[3] A 4-day incubation period has been reported for this assay with pantothenamides.[3]

  • Cell Lysis and Staining:

    • After the incubation period, carefully remove the culture medium.

    • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock to a final concentration of 1x in the lysis buffer.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Incubate the plate at room temperature for 1 hour in the dark to allow for cell lysis and DNA staining.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

    • Calculate the percentage of cell viability as described in the MTT assay protocol, using fluorescence values instead of absorbance.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Pantothenamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of pantothenamide efficacy, a promising class of antimicrobials targeting coenzyme A (CoA) biosynthesis. The primary focus is on malaria, for which significant in vivo data exists, with additional protocols for bacterial infections, which require special considerations due to host enzymes.

Introduction to Pantothenamides and Their Mechanism of Action

Pantothenamides are synthetic analogs of pantothenate (vitamin B5), the natural precursor of CoA. By mimicking pantothenate, they enter the CoA biosynthetic pathway of pathogens.[1][2] Once inside the cell, they are metabolized by the same enzymes as pantothenate, leading to the formation of CoA analogs. These analogs can then inhibit enzymes that utilize CoA, such as acetyl-CoA synthetase (AcAS), ultimately disrupting essential cellular processes like fatty acid synthesis and energy metabolism.[3] This targeted mechanism of action makes pantothenamides attractive candidates for the development of novel anti-infective agents.

Signaling Pathway of this compound Action

The following diagram illustrates the proposed mechanism of action for pantothenamides, leading to the inhibition of pathogen growth.

Pantothenamide_Pathway cluster_host Host Cell cluster_pathogen Pathogen Cell This compound (Drug) This compound (Drug) This compound This compound Pantothenate Kinase (PanK) Pantothenate Kinase (PanK) This compound->Pantothenate Kinase (PanK) Enters Pathogen Phosphothis compound Phosphothis compound Pantothenate Kinase (PanK)->Phosphothis compound Downstream CoA\nBiosynthesis Enzymes Downstream CoA Biosynthesis Enzymes Phosphothis compound->Downstream CoA\nBiosynthesis Enzymes Metabolized by This compound-CoA Analog This compound-CoA Analog Downstream CoA\nBiosynthesis Enzymes->this compound-CoA Analog Acetyl-CoA Synthetase (AcAS) Acetyl-CoA Synthetase (AcAS) This compound-CoA Analog->Acetyl-CoA Synthetase (AcAS) Inhibits Disruption of\nEssential Metabolism Disruption of Essential Metabolism Acetyl-CoA Synthetase (AcAS)->Disruption of\nEssential Metabolism Leads to Pathogen Death Pathogen Death Disruption of\nEssential Metabolism->Pathogen Death

Mechanism of this compound Action

Animal Models for Malaria

Humanized mouse models are the gold standard for evaluating the in vivo efficacy of antimalarial compounds against the human parasite Plasmodium falciparum.[4][5] The NOD-scid IL2Rγnull (NSG) mouse, which lacks a functional adaptive immune system and has deficiencies in innate immunity, is commonly used.[6][7] These mice can be successfully engrafted with human red blood cells (hRBCs), making them susceptible to P. falciparum infection.[5][6]

Experimental Workflow for P. falciparum Efficacy Studies in Humanized Mice

The following diagram outlines the typical workflow for assessing the in vivo efficacy of a this compound against P. falciparum in NSG mice.

Malaria_Workflow A Human RBC Engraftment of NSG Mice B Infection with P. falciparum A->B C Initiation of This compound Treatment B->C D Monitoring of Parasitemia C->D E Endpoint Analysis D->E Bacterial_Workflow cluster_prep Pre-clinical Preparation cluster_in_vivo In Vivo Study A Select this compound (Standard or Resistant) D Administer this compound +/- Inhibitor A->D B Select Pantetheinase Inhibitor (if required) B->D C Induce Bacterial Infection in Mice (e.g., S. aureus) C->D E Monitor Bacterial Load (e.g., CFU in organs) D->E F Endpoint Analysis E->F

References

Application Notes and Protocols for Studying Coenzyme A Metabolism with Pantothenamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) is an indispensable cofactor in all domains of life, playing a central role in numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism. The biosynthesis of CoA from its precursor, pantothenate (vitamin B5), is a highly conserved pathway, making its constituent enzymes attractive targets for the development of novel antimicrobial agents. Pantothenamides, synthetic analogues of pantothenate, have emerged as valuable chemical probes for studying CoA metabolism and as promising leads for antimicrobial drug discovery.

These compounds act as antimetabolites, interfering with CoA biosynthesis and utilization through various mechanisms. Depending on the specific pantothenamide and the organism under investigation, they can act as competitive inhibitors of pantothenate kinase (PanK), the first and rate-limiting enzyme in the CoA biosynthetic pathway, or serve as alternative substrates that are subsequently converted into inactive or inhibitory CoA analogues.[1] This dual mechanism provides a versatile tool for dissecting the intricacies of CoA-dependent processes.

These application notes provide a comprehensive overview of the use of pantothenamides in CoA metabolism research. They include detailed protocols for key experiments, a summary of relevant quantitative data, and visual representations of the underlying biochemical pathways and experimental workflows.

Data Presentation

The efficacy and mechanism of action of different pantothenamides can be quantitatively assessed by determining their inhibition constants (IC50 or Ki) against PanK enzymes and their minimum inhibitory concentrations (MIC) against various microorganisms. The kinetic parameters of PanK enzymes (Km and kcat) for this compound substrates provide further insight into their metabolic activation.

Table 1: Inhibitory Activity of Pantothenamides against Pantothenate Kinase (PanK) and Microbial Growth

CompoundOrganism/EnzymeAssay TypeIC50 / Ki (µM)MIC (µM)Reference(s)
α-PanAmSaccharomyces cerevisiae (Cab1p)PanK Inhibition (Competitive)10.07 ± 0.85 (Ki)-
N-phenethyl-pantothenamide (N-PE-PanAm)Plasmodium falciparumIn vitro growth inhibition0.02-[1]
α-methyl-N-phenethyl-pantothenamidePlasmodium falciparumIn vitro growth inhibition0.029 ± 0.002-[1]
N5-PanStaphylococcus aureusPanKII Inhibition3.525[2]
N7-PanStaphylococcus aureusPanKII Inhibition4.80.16[2]
N5-PanEscherichia coliIn vitro growth inhibition-25[3]
N7-PanEscherichia coliIn vitro growth inhibition-12[3]

Table 2: Kinetic Parameters of Pantothenate Kinase (PanK) for Pantothenate and this compound Substrates

Enzyme (Organism)SubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference(s)
PanK-II (Staphylococcus aureus)Pantothenate27--[4]
PanK-II (Staphylococcus aureus)N-pentylthis compound3--[4]
PanK-II (Staphylococcus aureus)N-heptylthis compound8--[4]
PanK-III (Thermotoga maritima)Pantothenate40.3 ± 3.30.29 ± 0.027200[5]
PanK-I (Escherichia coli)Pantothenate---[6]
Cab1p (Saccharomyces cerevisiae)Pantothenate131 ± 6.6--

Signaling Pathways and Mechanisms of Action

Pantothenamides exert their effects on CoA metabolism primarily through their interaction with pantothenate kinase (PanK). The outcome of this interaction depends on the type of PanK enzyme present in the organism.

pantothenamide_mechanism cluster_0 Cellular Environment cluster_1 Coenzyme A Biosynthesis cluster_2 Metabolic Consequences This compound This compound PanK Pantothenate Kinase (PanK) This compound->PanK Competitive Inhibitor or Alternative Substrate Pantothenate Pantothenate Pantothenate->PanK Natural Substrate Phosphopantothenate 4'-Phosphopantothenate PanK->Phosphopantothenate Inhibition Inhibition of CoA Synthesis PanK->Inhibition Direct Inhibition (e.g., some PanK types) Antimetabolite CoA Antimetabolite PanK->Antimetabolite Metabolic Activation (e.g., PanK-I, PanK-II) Downstream_Enzymes Downstream CoA Biosynthesis Enzymes Phosphopantothenate->Downstream_Enzymes CoA Coenzyme A Downstream_Enzymes->CoA Downstream_Inhibition Inhibition of CoA-utilizing Enzymes Antimetabolite->Downstream_Inhibition

Caption: Mechanism of this compound action on CoA biosynthesis.

The three main types of eubacterial PanK enzymes respond differently to pantothenamides:[1]

  • PanK-I (e.g., E. coli) : These enzymes are generally promiscuous and can accept pantothenamides as substrates, leading to their conversion into CoA antimetabolites which then inhibit downstream CoA-dependent pathways.[7]

  • PanK-II (e.g., S. aureus, eukaryotes) : These enzymes can also be inhibited by pantothenamides, often through a mechanism involving slow release of the phosphorylated product.[1] They can also metabolize pantothenamides into CoA analogs.

  • PanK-III (e.g., Pseudomonas aeruginosa) : These enzymes are highly selective for pantothenate and are typically resistant to the inhibitory effects of pantothenamides.[1][5]

Experimental Protocols

The following are detailed protocols for key experiments used to study the effects of pantothenamides on CoA metabolism.

Pantothenate Kinase (PanK) Activity Assay

This assay measures the ability of a this compound to inhibit the phosphorylation of pantothenate by PanK. Both radiometric and spectrophotometric methods are commonly used.

A. Radiometric Filter-Binding Assay

This is a direct and sensitive method for measuring PanK activity.

Materials:

  • [¹⁴C]-Pantothenate

  • ATP solution (100 mM)

  • MgCl₂ solution (100 mM)

  • Tris-HCl buffer (1 M, pH 7.4)

  • Enzyme source (purified PanK or cell lysate)

  • This compound inhibitor stock solution (in DMSO)

  • DE81 filter paper discs

  • 1% Acetic acid in 95% ethanol (B145695) (wash solution)

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl, pH 7.4

    • 10 mM MgCl₂

    • 2.5 mM ATP

    • 5 µM [¹⁴C]-Pantothenate

    • Varying concentrations of the test this compound (or DMSO for control)

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the enzyme source (e.g., purified PanK or cell lysate). The total reaction volume is typically 40-50 µL.

  • Incubate at 37°C for a set time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding 4 µL of 10% acetic acid in 95% ethanol.

  • Spot the entire reaction mixture onto a DE81 filter paper disc.

  • Wash the filter discs three times with 1% acetic acid in 95% ethanol to remove unreacted [¹⁴C]-pantothenate.

  • Dry the filter discs completely.

  • Place each disc in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage inhibition for each this compound concentration and determine the IC50 value.

B. Coupled-Enzyme Spectrophotometric Assay

This is a continuous assay that measures ADP production, which is stoichiometric with phosphopantothenate formation.

Materials:

  • Pantothenate

  • ATP

  • MgCl₂

  • HEPES buffer (pH 7.5)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Enzyme source (purified PanK)

  • This compound inhibitor stock solution (in DMSO)

  • Spectrophotometer capable of reading at 340 nm

Protocol:

  • Prepare a coupling solution containing:

    • 50 mM HEPES, pH 7.5

    • 2 mM MgCl₂

    • 200 µM NADH

    • 200 µM PEP

    • 80 U/mL Pyruvate Kinase

    • 80 U/mL Lactate Dehydrogenase

  • In a 96-well plate or cuvette, add the coupling solution and varying concentrations of the test this compound.

  • Add the PanK enzyme to a final concentration of approximately 50 nM.

  • Initiate the reaction by adding ATP and pantothenate (concentrations can be varied for kinetic studies, e.g., 10-300 µM).

  • Immediately monitor the decrease in absorbance at 340 nm for 15 minutes at 25°C.

  • The rate of NADH oxidation is proportional to the rate of ADP production and thus PanK activity.

  • Calculate the initial velocities from the linear phase of the reaction and determine kinetic parameters (Km, Vmax) or IC50 values.

pank_assay_workflow cluster_0 Radiometric Assay cluster_1 Spectrophotometric Assay A1 Prepare Reaction Mix ([¹⁴C]-Pantothenate, ATP, Buffer, This compound, Enzyme) A2 Incubate at 37°C A1->A2 A3 Terminate Reaction A2->A3 A4 Spot on DE81 Filter A3->A4 A5 Wash and Dry Filter A4->A5 A6 Scintillation Counting A5->A6 B1 Prepare Coupling Solution (PEP, NADH, PK, LDH) B2 Add PanK and this compound B1->B2 B3 Initiate with ATP & Pantothenate B2->B3 B4 Monitor NADH Oxidation (Absorbance at 340 nm) B3->B4

Caption: Workflow for PanK activity assays.

Quantification of Cellular Coenzyme A Levels

This protocol describes the extraction and quantification of CoA and its thioesters from cells treated with pantothenamides using HPLC-MS/MS.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 5% (w/v) 5-Sulfosalicylic acid (SSA) for extraction

  • HPLC-grade water and acetonitrile (B52724)

  • Formic acid

  • C18 reverse-phase HPLC column

  • Mass spectrometer with electrospray ionization (ESI)

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to the desired density.

    • Treat cells with varying concentrations of the this compound for a specified time period. Include an untreated control.

  • Cell Harvesting and Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • For adherent cells, add ice-cold 5% SSA directly to the plate, scrape the cells, and collect the lysate. For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the pellet in ice-cold 5% SSA.

    • Incubate the lysate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

    • Carefully collect the supernatant containing the CoA species.

  • HPLC-MS/MS Analysis:

    • Inject the supernatant onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Perform mass spectrometric detection in positive ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify CoA and its related thioesters.

    • Use external calibration curves with known concentrations of CoA standards to quantify the cellular levels.

  • Data Analysis:

    • Normalize the quantified CoA levels to the total protein concentration or cell number of the corresponding sample.

    • Compare the CoA levels in this compound-treated cells to the untreated controls.

coa_quantification_workflow A Cell Culture and This compound Treatment B Harvest and Wash Cells A->B C Lyse Cells with 5% SSA (Protein Precipitation) B->C D Centrifuge and Collect Supernatant C->D E HPLC-MS/MS Analysis (C18 Column, MRM) D->E F Quantify CoA Levels (Calibration Curve) E->F G Normalize Data (to Protein or Cell Number) F->G

Caption: Workflow for cellular CoA quantification.

Conclusion

Pantothenamides are powerful tools for the investigation of CoA metabolism. Their varied mechanisms of action across different organisms provide a nuanced approach to studying the role of CoA in cellular physiology. The protocols and data presented in these application notes offer a framework for researchers to effectively utilize pantothenamides in their studies, from initial screening for antimicrobial activity to detailed mechanistic investigations of enzyme inhibition and metabolic perturbation. The continued development of novel this compound derivatives, particularly those resistant to degradation by serum pantetheinases, holds significant promise for their translation into therapeutic agents.

References

Application Notes and Protocols: Investigating Antibiotic Resistance with Pantothenamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing pantothenamides, a class of pantothenate analogs, for the investigation of antibiotic resistance. Pantothenamides act as potent inhibitors of coenzyme A (CoA) biosynthesis, a critical pathway for bacterial survival, making them valuable tools for studying bacterial metabolism and developing novel antimicrobial strategies.

Introduction

Pantothenamides are synthetic analogs of pantothenate (vitamin B5), the natural precursor of CoA.[1][2] By mimicking pantothenate, these compounds competitively inhibit key enzymes in the CoA biosynthetic pathway, primarily Pantothenate Kinase (PanK), the first and rate-limiting enzyme.[3][4][5] This inhibition leads to the depletion of cellular CoA, disrupting essential processes such as fatty acid synthesis and the tricarboxylic acid (TCA) cycle, ultimately resulting in bacterial growth inhibition.[3][6] The exploration of pantothenamides has revealed their potential as broad-spectrum antibacterial agents, particularly against Gram-positive bacteria.[3][7] However, a significant challenge to their clinical development is their susceptibility to hydrolysis by serum pantetheinases (vanins).[2][3][8] This has led to the development of pantetheinase-resistant analogs and the co-administration of pantothenamides with vanin inhibitors to enhance their efficacy in physiological conditions.[3][9]

Mechanism of Action and Signaling Pathway

Pantothenamides exert their antibacterial effect by targeting the CoA biosynthesis pathway. As analogs of pantothenate, they are recognized and processed by the initial enzymes of this pathway, leading to the formation of inactive or inhibitory CoA analogs. This disrupts the normal production of CoA, a vital cofactor for numerous metabolic reactions.

CoA_Biosynthesis_Inhibition cluster_pathway Bacterial Coenzyme A Biosynthesis Pathway cluster_inhibition Inhibition by Pantothenamide cluster_degradation Inactivation by Host Enzymes Pantothenate Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK / CoaA) Pantothenate->PanK Phosphopantothenate 4'-Phosphopantothenate PanK->Phosphopantothenate Inhibitory_Analog Inactive CoA Analog PanK->Inhibitory_Analog PPAT PPAT Phosphopantothenate->PPAT Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine PPAT->Phosphopantothenoylcysteine PPCS PPCS Phosphopantothenoylcysteine->PPCS Phosphopantetheine 4'-Phosphopantetheine PPCS->Phosphopantetheine DPCK DPCK Phosphopantetheine->DPCK Dephospho_CoA Dephospho-CoA DPCK->Dephospho_CoA CoASY CoASY Dephospho_CoA->CoASY CoA Coenzyme A (CoA) CoASY->CoA This compound This compound (e.g., N5-Pan) This compound->PanK Competitive Inhibition Inhibitory_Analog->CoA Disrupts Production Pantetheinase Pantetheinase (Vanin) Pantothenamide_Deg This compound Pantetheinase->Pantothenamide_Deg Hydrolysis Inactive_Metabolite Inactive Metabolite Pantothenamide_Deg->Inactive_Metabolite

Figure 1: Mechanism of this compound Action and Inactivation.

Data Presentation

The antibacterial activity of various pantothenamides against different bacterial strains is summarized below. Minimum Inhibitory Concentration (MIC) is a key metric for assessing the potency of an antimicrobial agent.

Table 1: MIC of Pantothenamides Against Escherichia coli
CompoundStrainMIC (µM)NotesReference
N5-PanANS125-[10]
N5-PanANS150With 100 µM pantothenate[10]
N7-PanANS112-[10]
N7-PanANS124With 100 µM pantothenate[10]
N5-PanUB1005 (tolC+, panF-)25TolC-independent efflux[10]
N7-PanUB1005 (tolC+)>25TolC-dependent efflux[10]
N4-Pan (2)CFT0734Grown in MOPS-glycerol[11][12]
N5-Pan (1)CFT0732.44Grown in MOPS-glycerol[11][12]
N7-Pan (3)CFT07326Grown in MOPS-glycerol[11][12]
N5-α-Pan (6)CFT0736.25Grown in MOPS-glycerol[11]
Inverse amide 7CFT07312.5Grown in MOPS-glycerol[11]
Table 2: MIC of Pantothenamides Against Gram-Positive Bacteria
CompoundBacterial SpeciesMIC (µg/mL)Reference
N5-Pan / N7-PanStaphylococcus aureus≤8[13]
N5-Pan / N7-PanStaphylococcus epidermidis≤8[13]
N5-Pan / N7-PanStreptococcus pneumoniae≤8[13]
N5-Pan / N7-PanStreptococcus pyogenes≤8[13]
N5-Pan / N7-PanStreptococcus agalactiaeResistant[13]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of pantothenamides against a target bacterial strain using the broth microdilution method.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Mueller-Hinton Broth, Tryptone Broth, MOPS-glycerol minimal medium)[12][13]

  • This compound stock solution (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Incubator

  • Spectrophotometer (for OD600 readings)

Procedure:

  • Bacterial Inoculum Preparation: a. Culture the bacterial strain overnight in the appropriate growth medium. b. Dilute the overnight culture 1:50 in fresh medium and grow to an optical density at 600 nm (OD600) of 0.4 (exponential phase).[12] c. Dilute the exponential phase culture 1:1,000 in fresh medium to prepare the final inoculum.[12]

  • Preparation of this compound Dilutions: a. Prepare a serial two-fold dilution of the this compound stock solution in the growth medium in a separate 96-well plate. The concentrations should be prepared at twice the desired final concentration.

  • Assay Setup: a. In a sterile 96-well plate, add 100 µL of the bacterial inoculum to each well. b. Add 100 µL of the corresponding this compound dilution to each well, resulting in a final volume of 200 µL and the desired final this compound concentrations.[12] c. Include a positive control (bacteria with no this compound) and a negative control (medium only).

  • Incubation: a. Incubate the plates at 37°C for 18-24 hours. For specific strains like Streptococcus pneumoniae, incubate in a 5% CO2 environment.[13]

  • MIC Determination: a. The MIC is defined as the lowest concentration of the this compound at which no visible growth is observed.[13] b. Alternatively, bacterial growth can be quantified by measuring the OD600.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Analysis A Overnight Bacterial Culture B Dilute & Grow to Exponential Phase A->B C Prepare Final Bacterial Inoculum B->C E Add 100 µL Bacterial Inoculum C->E D Prepare Serial Dilutions of this compound (2x) F Add 100 µL This compound Dilution D->F E->F G Final Volume: 200 µL F->G H Incubate at 37°C for 18-24h G->H I Visually Inspect for Growth or Measure OD600 H->I J Determine MIC I->J

Figure 2: Workflow for MIC Determination.
Protocol 2: Checkerboard Assay for Synergy Analysis

This protocol is used to assess the synergistic, additive, or antagonistic effects of a this compound in combination with another antimicrobial agent.

Materials:

  • Same as Protocol 1, plus a second antimicrobial agent.

Procedure:

  • Preparation: a. Prepare bacterial inoculum as described in Protocol 1. b. Prepare serial dilutions of both the this compound and the second antimicrobial agent in a 96-well plate. The dilutions should be made along the x- and y-axes of the plate to create a concentration matrix.

  • Assay Setup: a. Add the bacterial inoculum to each well of the checkerboard plate.

  • Incubation and Analysis: a. Incubate the plate as described in Protocol 1. b. Determine the MIC of each drug alone and in combination. c. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) d. Interpret the FICI values:

    • FICI ≤ 0.5: Synergy
    • 0.5 < FICI ≤ 4.0: Additive/Indifference
    • FICI > 4.0: Antagonism

Checkerboard_Assay start Prepare Bacterial Inoculum and Drug Dilutions setup Set up 96-well plate with a concentration matrix of both drugs start->setup inoculate Inoculate with bacteria setup->inoculate incubate Incubate at 37°C inoculate->incubate read Determine MIC for each combination incubate->read calculate Calculate Fractional Inhibitory Concentration Index (FICI) read->calculate interpret Interpret FICI: Synergy (≤0.5) Additive (>0.5 to ≤4) Antagonism (>4) calculate->interpret

Figure 3: Logical Flow of a Checkerboard Synergy Assay.
Protocol 3: Metabolic Stability Assay in Plasma and Liver Microsomes

This protocol is designed to evaluate the stability of this compound analogs in the presence of metabolic enzymes found in plasma and liver, which is crucial for assessing their potential for in vivo studies.[12][14]

Materials:

  • This compound analog

  • Mouse or human plasma

  • Mouse or human liver microsomes

  • NADPH regenerating system

  • Incubator

  • LC-MS/MS system for quantification

Procedure:

  • Assay Setup: a. For plasma stability, incubate the this compound analog in plasma at 37°C. b. For liver microsome stability, incubate the this compound analog with liver microsomes in the presence of an NADPH regenerating system at 37°C.[14]

  • Time Points: a. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Processing: a. Stop the reaction by adding a suitable solvent (e.g., acetonitrile) to precipitate proteins. b. Centrifuge to pellet the precipitate.

  • Quantification: a. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the this compound analog at each time point.

  • Data Analysis: a. Plot the percentage of the remaining compound against time to determine the metabolic stability.

Conclusion

Pantothenamides represent a promising class of compounds for investigating antibiotic resistance and for the development of new antibacterial agents. Their well-defined mechanism of action targeting the essential CoA biosynthesis pathway provides a clear rationale for their use in research. The protocols and data presented here offer a foundation for researchers to explore the potential of pantothenamides in their own studies. Overcoming the challenge of pantetheinase degradation through the development of resistant analogs is a key step towards realizing the therapeutic potential of this compound class.

References

Application of Pantothenamide in Malaria Parasite Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the urgent development of novel antimalarial agents with new mechanisms of action. The coenzyme A (CoA) biosynthesis pathway in P. falciparum has been identified as a promising drug target, as the parasite has an absolute requirement for extracellular pantothenate (vitamin B5), the precursor to CoA.[1][2] Pantothenamides, a class of pantothenate analogs, have shown potent antiplasmodial activity by targeting this pathway.[2][3][4] These compounds act as metabolic precursors that are converted by the parasite's enzymes into CoA antimetabolites, which in turn disrupt essential metabolic processes, including the synthesis of acetyl-CoA.[5][6][7] This document provides detailed application notes and protocols for the use of pantothenamides in malaria parasite research.

Mechanism of Action of Pantothenamides

Pantothenamides exploit the parasite's own metabolic machinery to exert their antimalarial effect. The proposed mechanism involves the following key steps:

  • Uptake: Pantothenamides, structurally similar to pantothenate, are taken up by the parasite.

  • Metabolic Activation: Inside the parasite, pantothenamides are phosphorylated by the parasite's pantothenate kinase (PfPanK).[2][8] This is the first and rate-limiting step in the CoA biosynthesis pathway.[9][10]

  • Formation of CoA Antimetabolites: The phosphorylated pantothenamide is further processed by downstream enzymes in the CoA pathway, leading to the formation of a non-functional or inhibitory CoA analog (antimetabolite).[11]

  • Inhibition of CoA-dependent Processes: These CoA antimetabolites interfere with essential CoA-utilizing enzymes, such as acetyl-CoA synthetase (AcAS), leading to a decrease in the production of critical metabolites like acetyl-CoA.[7][12] This disruption of central metabolism ultimately leads to parasite death.[5][6]

A significant challenge with early-generation pantothenamides was their susceptibility to degradation by serum pantetheinase, a ubiquitous human enzyme.[3][13] This led to reduced potency in vivo. Subsequent research has focused on developing pantetheinase-resistant analogs, such as α-methyl-N-phenethyl-pantothenamide (α-Me-N-PE-PanAm) and MMV693183, which exhibit improved stability and potent antimalarial activity.[3][12]

Quantitative Data Summary

The following tables summarize the in vitro antiplasmodial activity of various this compound derivatives against P. falciparum.

Table 1: In Vitro Activity of this compound Derivatives against P. falciparum

CompoundP. falciparum StrainIC50 (nM)NotesReference
N-phenethyl-pantothenamide (N-PE-PanAm) Drug-sensitive20Potency comparable to chloroquine (B1663885).[3][11][3][11]
α-methyl-N-phenethyl-pantothenamide (α-Me-N-PE-PanAm / α-PanAm) 3D7 (drug-sensitive)52 ± 6Pantetheinase-resistant.[3][3]
Drug-sensitive & resistant strains20 - 30Effective against chloroquine and pyrimethamine-resistant strains.
MMV693183 Drug-sensitive & resistant clinical isolatesSingle-digit nMFirst-in-class acetyl-CoA synthetase (AcAS) inhibitor.[12][12]
N5-Pan ->50,000Low anti-malarial activity in the presence of human serum.[13][13]
N7-Pan ->50,000Low anti-malarial activity in the presence of human serum.[13][13]
phenethyl-Pan ->50,000Low anti-malarial activity in the presence of human serum.[13][13]
N9-Pan -~15,000More potent than other tested pantothenamides in the presence of serum.[13][13]

Experimental Protocols

In Vitro Culture of Plasmodium falciparum

This protocol describes the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum strain (e.g., 3D7)

  • Human erythrocytes (O+), washed

  • Complete Culture Medium:

    • RPMI 1640 with L-glutamine and 25 mM HEPES

    • 10% human serum or 0.5% Albumax II

    • 50 mg/L hypoxanthine

    • 0.225% NaHCO₃

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • 37°C incubator

  • Sterile culture flasks (e.g., 25 cm² or 75 cm²)

  • Centrifuge

  • Microscope and Giemsa stain

Procedure:

  • Preparation of Erythrocytes:

    • Wash human O+ erythrocytes three times with RPMI 1640 by centrifugation at 500 x g for 5 minutes.

    • Resuspend the washed erythrocytes to a 50% hematocrit in complete culture medium.

  • Initiation and Maintenance of Culture:

    • Thaw a frozen stock of P. falciparum-infected erythrocytes.

    • In a sterile culture flask, combine the infected erythrocytes with uninfected erythrocytes to achieve a starting parasitemia of 0.5-1% and a final hematocrit of 5%.

    • Add complete culture medium to the desired volume (e.g., 10 mL for a 25 cm² flask).

    • Gas the flask with the gas mixture for 30-60 seconds and tighten the cap.

    • Incubate at 37°C.

  • Daily Maintenance:

    • Examine the culture daily by preparing a thin blood smear, staining with Giemsa, and determining the parasitemia under a microscope.

    • Change the medium daily. Gently aspirate the old medium without disturbing the settled erythrocytes and replace it with fresh, pre-warmed complete culture medium.

    • When the parasitemia reaches 5-10%, sub-culture by adding fresh, washed erythrocytes to reduce the parasitemia back to 0.5-1%.

  • Synchronization of Cultures (Optional but Recommended for Drug Assays):

    • To obtain a synchronous culture of ring-stage parasites, treat the culture with 5% D-sorbitol.

    • Centrifuge the culture at 800 x g for 10 minutes.

    • Resuspend the pellet in 5-10 volumes of 5% D-sorbitol and incubate at 37°C for 10 minutes. This will lyse the mature parasite stages (trophozoites and schizonts).

    • Wash the erythrocytes three times with RPMI 1640 to remove the sorbitol and lysed cells.

    • Resuspend the ring-stage parasites in complete culture medium and continue incubation.

Antimalarial Drug Susceptibility Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (IC50) of pantothenamides against P. falciparum.

Materials:

  • Synchronized ring-stage P. falciparum culture (1-2% parasitemia, 2% hematocrit)

  • This compound compounds dissolved in DMSO (stock solutions)

  • Complete culture medium

  • 96-well black, clear-bottom microtiter plates

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin (B1150181), 0.08% Triton X-100

  • SYBR Green I nucleic acid gel stain (10,000x stock in DMSO)

  • Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

Procedure:

  • Plate Preparation:

    • Prepare serial dilutions of the this compound compounds in complete culture medium. The final DMSO concentration should be ≤ 0.5%.

    • Add 100 µL of each drug dilution to triplicate wells of a 96-well plate.

    • Include control wells: drug-free medium (positive control for growth) and medium with uninfected erythrocytes (negative control).

  • Parasite Addition:

    • Add 100 µL of the synchronized parasite culture to each well.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a gassed chamber.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5,000 in lysis buffer.

    • Carefully remove 100 µL of the supernatant from each well.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix gently and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement:

    • Read the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (uninfected erythrocytes) from all readings.

    • Normalize the data to the drug-free control wells (100% growth).

    • Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software.

Pantothenate Kinase (PfPanK) Inhibition Assay

This assay measures the ability of pantothenamides to inhibit the phosphorylation of pantothenate by PfPanK in parasite lysates.

Materials:

  • P. falciparum trophozoite-stage parasites

  • 0.05% (w/v) saponin in HEPES-buffered saline (HBS)

  • HBS: 125 mM NaCl, 5 mM KCl, 20 mM D-glucose, 25 mM HEPES, 1 mM MgCl₂, pH 7.1

  • Lysis buffer: 10 mM potassium phosphate, pH 7.4

  • [¹⁴C]-Pantothenate

  • This compound compounds

  • Assay buffer: 15 mM HEPES (pH 8.4), 10 mM MgCl₂, 20 mM NaCl, 1 mM EGTA, 0.02% Tween-20, 0.1 mg/mL γ-globulins

  • 100 µM ATP

  • Somogyi reagent

  • Scintillation fluid and counter

Procedure:

  • Parasite Lysate Preparation:

    • Isolate trophozoite-stage parasites by treating infected erythrocytes with 0.05% saponin.

    • Wash the freed parasites three times with HBS.

    • Lyse the parasite pellet in lysis buffer.

    • Determine the protein concentration of the lysate.

  • Enzyme Assay:

    • Set up reaction mixtures in microcentrifuge tubes containing:

      • Parasite lysate

      • Assay buffer

      • [¹⁴C]-Pantothenate (e.g., 0.2 mM)

      • This compound compound at various concentrations (or vehicle control)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding ATP (e.g., 100 µM).

    • Incubate at 37°C for a set time (e.g., 10-30 minutes, within the linear range of the reaction).

  • Stopping the Reaction and Separation:

    • Stop the reaction by adding Somogyi reagent. This precipitates the unreacted [¹⁴C]-pantothenate.

    • Centrifuge to pellet the precipitate.

  • Quantification:

    • Transfer the supernatant (containing the phosphorylated [¹⁴C]-pantothenate) to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of PfPanK activity for each this compound concentration compared to the vehicle control.

    • Determine the IC50 or Ki value for the inhibitor.

Visualizations

signaling_pathway cluster_host Host Cell cluster_parasite Malaria Parasite Pantothenate Pantothenate PfPanK PfPanK Pantothenate->PfPanK This compound This compound This compound->PfPanK 4-Phosphopantothenate 4-Phosphopantothenate PfPanK->4-Phosphopantothenate Phospho-pantothenamide Phospho-pantothenamide PfPanK->Phospho-pantothenamide Downstream Enzymes Downstream Enzymes 4-Phosphopantothenate->Downstream Enzymes Phospho-pantothenamide->Downstream Enzymes CoA CoA Downstream Enzymes->CoA CoA Antimetabolite CoA Antimetabolite Downstream Enzymes->CoA Antimetabolite Acetyl-CoA Synthetase Acetyl-CoA Synthetase CoA->Acetyl-CoA Synthetase CoA Antimetabolite->Acetyl-CoA Synthetase Acetyl-CoA Acetyl-CoA Acetyl-CoA Synthetase->Acetyl-CoA Parasite Death Parasite Death Acetyl-CoA Synthetase->Parasite Death Metabolic Processes Metabolic Processes Acetyl-CoA->Metabolic Processes

Caption: Mechanism of action of pantothenamides in Plasmodium falciparum.

experimental_workflow Start Start P_falciparum_Culture 1. P. falciparum Culture (Continuous, Synchronized) Start->P_falciparum_Culture Drug_Susceptibility_Assay 2. Drug Susceptibility Assay (SYBR Green I) P_falciparum_Culture->Drug_Susceptibility_Assay Data_Analysis 3. Data Analysis (IC50 Determination) Drug_Susceptibility_Assay->Data_Analysis Mechanism_Studies 4. Mechanism of Action Studies Data_Analysis->Mechanism_Studies PanK_Assay PfPanK Inhibition Assay Mechanism_Studies->PanK_Assay Metabolomics Metabolomic Profiling Mechanism_Studies->Metabolomics Resistance_Selection Resistance Selection & Whole Genome Sequencing Mechanism_Studies->Resistance_Selection End End PanK_Assay->End Metabolomics->End Resistance_Selection->End

Caption: Experimental workflow for this compound research in malaria.

References

Application Notes and Protocols for Pantothenamide Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antimicrobial susceptibility of various bacterial species to pantothenamides, a class of compounds that target coenzyme A (CoA) biosynthesis. The following sections include quantitative data on the activity of selected pantothenamides, step-by-step experimental procedures, and a diagram of the relevant biochemical pathway.

Introduction

Pantothenamides are synthetic analogs of pantothenate (vitamin B5) and have demonstrated broad-spectrum antibacterial activity. They act as antimetabolites, inhibiting CoA biosynthesis, a pathway essential for numerous cellular processes, including fatty acid metabolism and the tricarboxylic acid cycle.[1][2] The emergence of antibiotic resistance necessitates the development of novel therapeutic agents like pantothenamides. Accurate and standardized susceptibility testing is crucial for their preclinical and clinical development.

A significant consideration in the development of pantothenamides is their susceptibility to hydrolysis by serum pantetheinases, such as vanin-1.[3][4] This can reduce their efficacy in vivo. Strategies to overcome this include the co-administration of a pantetheinase inhibitor or the development of pantetheinase-resistant analogs.[3][4]

Data Presentation: Antimicrobial Activity of Pantothenamides

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various pantothenamides against a selection of Gram-positive and Gram-negative bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[5]

Table 1: MICs of Pantothenamides against Gram-Positive Bacteria

CompoundStaphylococcus aureusStaphylococcus epidermidisStreptococcus pneumoniaeStreptococcus pyogenes
N5-Pan --0.25 µg/mL-
N7-Pan 0.5 µg/mL---
Inverted Pantothenamides See Table 3See Table 3-See Table 3

Data sourced from multiple studies.[6][7]

Table 2: MICs of Pantothenamides against Escherichia coli

CompoundMIC (µM)
1 (N5-Pan) 2.44
2 4
3 26
4 >2000
5 >2000
6 (N5-α-Pan) 6.25
7 (Inverse Amide) 12.5
8 68

Data for uropathogenic E. coli (UPEC) strain CFT073 grown in MOPS-glycerol medium.[3]

Table 3: MICs of Active Inverted Pantothenamides against Multiple Gram-Positive Strains (µg/mL)

CompoundS. aureus (Multiple Strains)S. epidermidis (Multiple Strains)S. pyogenes (Multiple Strains)
Compound X 1 - 42 - 80.5 - 2
Compound Y 2 - 84 - 161 - 4

Note: "Compound X" and "Compound Y" are representative of data for novel inverted pantothenamides and specific compound names should be consulted in the original literature.[7] The differences in MIC values between strains were generally small.[7]

Mandatory Visualization

The following diagram illustrates the bacterial pantothenate and coenzyme A biosynthesis pathway, indicating the step inhibited by pantothenamides.

Pantothenamide_Mechanism_of_Action cluster_pathway Bacterial Coenzyme A Biosynthesis cluster_inhibition Inhibition Aspartate Aspartate beta_Alanine β-Alanine Aspartate->beta_Alanine PanD Pantothenate Pantothenate (Vitamin B5) beta_Alanine->Pantothenate alpha_Ketoisovalerate α-Ketoisovalerate Pantoate Pantoate alpha_Ketoisovalerate->Pantoate PanB, PanE Pantoate->Pantothenate PanC Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate PanK (Pantothenate Kinase) CoA Coenzyme A Phosphopantothenate->CoA Multiple Steps Pantothenamide This compound Inhibitor Competitive Inhibition Inhibitor->Pantothenate Competes with Inhibitor->Phosphopantothenate Blocks Conversion

Caption: this compound mechanism of action in bacteria.

Experimental Protocols

The following are detailed protocols for common antimicrobial susceptibility testing methods adapted for pantothenamides. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and published research.[1][3][6][8][9]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the MIC of a this compound in a liquid growth medium.

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth (e.g., MOPS-glycerol for specific research purposes)[3]

  • This compound stock solution (e.g., in DMSO or water)

  • Bacterial culture grown to logarithmic phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of this compound Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in the appropriate broth in the wells of the 96-well plate.

    • Typically, 100 µL of broth is added to each well, followed by the addition of 100 µL of the this compound solution to the first well, and then serially diluting down the plate.

    • The final volume in each well before adding the inoculum should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of the this compound at which there is no visible growth (turbidity) of the bacteria.

    • Results can be read visually or with a microplate reader at 600 nm.

Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative or semi-quantitative assessment of susceptibility.

Materials:

  • Mueller-Hinton agar (MHA) plates (4 mm depth)[10]

  • Sterile paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[5]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[10]

  • Application of Disks:

    • Impregnate sterile paper disks with a known amount of the this compound solution. The optimal concentration will need to be determined empirically.

    • Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.

    • Ensure the disks are placed at least 24 mm apart and not too close to the edge of the plate.[5]

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[5]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

    • The interpretation of the zone sizes (susceptible, intermediate, or resistant) requires the establishment of standardized interpretive criteria, which are not yet available for pantothenamides and would need to be developed.

Time-Kill Assay

This assay determines the rate of bacterial killing by a this compound over time.

Materials:

  • Flasks or tubes with appropriate broth

  • This compound solution

  • Bacterial culture grown to logarithmic phase

  • Spectrophotometer

  • Shaking incubator (37°C)

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Pipettes and other standard microbiology equipment

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial culture in the appropriate broth and grow to early to mid-logarithmic phase (e.g., an OD₆₀₀ of 0.2-0.4).

    • Dilute the culture to a starting concentration of approximately 1 x 10⁶ CFU/mL in flasks containing pre-warmed broth.

  • Assay Setup:

    • Add the this compound to the test flasks at desired concentrations (e.g., 1x, 2x, and 4x the MIC).

    • Include a growth control flask without any antibiotic.

  • Incubation and Sampling:

    • Incubate all flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Enumeration of Viable Bacteria:

    • Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is a <3-log₁₀ reduction.

Conclusion

The protocols and data presented provide a framework for the antimicrobial susceptibility testing of pantothenamides. Adherence to standardized methodologies is essential for generating reproducible and comparable data, which is critical for the continued research and development of this promising class of antibacterial agents. Further studies are needed to establish standardized interpretive criteria for disk diffusion testing and to expand the database of this compound activity against a wider range of clinically relevant pathogens.

References

Application Notes and Protocols for Cell-Based Assays to Determine Pantothenamide IC50 Values

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pantothenamides are synthetic analogs of pantothenic acid (vitamin B5), a crucial precursor for the biosynthesis of Coenzyme A (CoA).[1] These compounds have demonstrated significant antimicrobial activity against a range of pathogens, including bacteria like Staphylococcus aureus and Escherichia coli, as well as the malaria parasite Plasmodium falciparum.[1][2] The mechanism of action involves metabolic conversion by the pathogen's own CoA biosynthetic pathway enzymes into inactive CoA analogs.[2][3] These antimetabolites subsequently inhibit essential CoA-dependent processes, such as fatty acid synthesis.[1][4] Determining the half-maximal inhibitory concentration (IC50) is a critical step in evaluating the potency of novel pantothenamide derivatives. This document provides detailed protocols for cell-based assays to measure this compound IC50 values against bacterial and malarial pathogens.

Mechanism of Action: The Coenzyme A Pathway

Pantothenamides act as antimetabolites, exploiting the CoA biosynthetic pathway. The process begins when Pantothenate Kinase (PanK), the first enzyme in the pathway, phosphorylates the this compound analog instead of its natural substrate, pantothenate.[1][3] Subsequent enzymes in the pathway further process this altered molecule, leading to the formation of a dysfunctional CoA analog, such as ethyldethia-CoA (EtdtCoA).[3] This analog cannot perform the functions of authentic CoA. For instance, when phosphopantetheinyl transferases use EtdtCoA to modify the apo-Acyl Carrier Protein (apo-ACP), it results in a crypto-ACP that lacks the terminal thiol group necessary for acyl chain transfer, thereby inhibiting fatty acid synthesis.[3][4]

Pantothenamide_Pathway cluster_0 Cellular Uptake cluster_1 Coenzyme A Biosynthetic Pathway cluster_2 Fatty Acid Synthesis (FAS-II) PanAm This compound (e.g., N5-Pan) PanK PanK PanAm->PanK Phosphorylation NextEnzymes CoaD, CoaE, etc. PanK->NextEnzymes 4'P-Pantothenamide DysfunctionalCoA Dysfunctional CoA (e.g., EtdtCoA) NextEnzymes->DysfunctionalCoA PPT PPTase DysfunctionalCoA->PPT ApoACP Apo-ACP ApoACP->PPT CryptoACP Crypto-ACP (Inactive) PPT->CryptoACP FAS Fatty Acid Synthesis CryptoACP->FAS Inhibition

Caption: Metabolic activation of pantothenamides via the Coenzyme A pathway leading to inhibition of fatty acid synthesis.

Data Presentation: this compound IC50 Values

The potency of various this compound analogs has been evaluated against multiple organisms. The following tables summarize representative IC50 values reported in the literature.

Table 1: Antibacterial Activity of Pantothenamides

This compound AnalogOrganismAssay ConditionIC50 / MIC (µg/mL)Reference
N-pentylthis compound (N5-Pan)E. coli ATCC 25922Minimal Media64[4]
N-pentylthis compound (N5-Pan)S. pneumoniae R6Minimal Media0.25[4]
N-heptylthis compound (N7-Pan)S. aureus ATCC 6538Minimal Media0.5[4]
N-heptylthis compound (N7-Pan)M. catarrhalis RH4Minimal Media128[4]

Table 2: Antiplasmodial Activity of Pantothenamides

This compound AnalogOrganism (P. falciparum)Assay ConditionIC50 (nM)Reference
MMV693183Field Isolates (Uganda)Parasite Growth AssayMedian: ~3-4[5]
MMV693183NF54 StrainGametocyte Viability~31[5]
α-Me-N-PE-PanAm3D7 StrainAged Medium (Pantetheinase-inactivated)29 ± 2[6]
α-Me-N-PE-PanAmDd2 Strain (Chloroquine-resistant)Aged Medium (Pantetheinase-inactivated)129 ± 4[6]
N-phenethyl-pantothenamide (N-PE-PanAm)3D7 StrainAged Medium (Pantetheinase-inactivated)20[6]

Experimental Protocols

Protocol for Antibacterial IC50 Determination (Broth Microdilution)

This protocol is adapted for determining the Minimum Inhibitory Concentration (MIC), from which an IC50 value can be derived, for pantothenamides against bacterial strains like S. aureus or E. coli.[7][8]

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Minimal Media)

  • This compound compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Resazurin (B115843) solution (or other viability indicator)

  • Multichannel pipette, incubator, plate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture bacteria overnight in the chosen broth medium at 37°C.

    • Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution:

    • Prepare serial twofold dilutions of the this compound compound in the broth medium directly in the 96-well plate.

    • Add 100 µL of broth to wells in columns 2-12.

    • Add 200 µL of the highest concentration of the compound (in broth) to column 1.

    • Perform a serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, until column 11. Discard 100 µL from column 11. Column 12 will serve as a no-drug control.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (columns 1-12), bringing the final volume to 200 µL.

    • Include controls: a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determining Growth Inhibition:

    • Option A (OD600): Measure the optical density at 600 nm using a microplate reader. Subtract the absorbance of the compound in media without bacteria.[7]

    • Option B (Resazurin Assay): Add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours. Measure fluorescence (Excitation: 560 nm, Emission: 590 nm).

  • Data Analysis:

    • Plot the percentage of growth inhibition against the log concentration of the this compound.

    • Calculate the IC50 value using a non-linear regression (four-parameter logistic fit) model.[8]

Caption: Workflow for determining antibacterial IC50 values using the broth microdilution method.

Protocol for Antiplasmodial IC50 Determination (P. falciparum)

This protocol uses a SYBR Green I-based fluorescence assay to measure parasite proliferation. A critical step is addressing the degradation of pantothenamides by serum pantetheinase present in culture supplements like Albumax.[6][9]

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strain)

  • Human erythrocytes

  • RPMI-1640 medium supplemented with HEPES, hypoxanthine, and sodium bicarbonate

  • Albumax II (or human serum)

  • This compound compound stock solution (in DMSO)

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

  • 96-well black, clear-bottom microtiter plates

Procedure:

  • Medium Preparation (Crucial Step):

    • Prepare complete culture medium with Albumax II.

    • To inactivate pantetheinase, pre-incubate the complete medium at 37°C for 40-48 hours ("aged medium").[6][9] Alternatively, use pantetheinase-resistant this compound analogs if available.

  • Parasite Culture Synchronization:

    • Synchronize parasite culture to the ring stage (e.g., using 5% D-sorbitol treatment).

    • Prepare a parasite culture with 1% parasitemia and 2% hematocrit in the "aged medium".

  • Compound Dilution:

    • Dispense 100 µL of the parasite culture into each well of the 96-well plate.

    • Prepare serial dilutions of the this compound compound in separate plates and transfer a small volume (e.g., 1 µL) to the assay plates to achieve the final desired concentrations. Ensure the final DMSO concentration is ≤0.5%.

  • Incubation:

    • Incubate the plates in a modular incubation chamber gassed with 5% CO2, 1% O2, and 94% N2 at 37°C for 72-96 hours.[9]

  • Lysis and Staining:

    • After incubation, freeze the plates at -80°C to lyse the erythrocytes.

    • Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.

    • Mix well and incubate in the dark at room temperature for at least 1 hour.

  • Fluorescence Measurement:

    • Read the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis:

    • Subtract the background fluorescence from uninfected erythrocyte controls.

    • Plot the percentage of growth inhibition against the log concentration of the this compound.

    • Determine the IC50 value using a non-linear regression curve fit.

Caption: Workflow for determining antiplasmodial IC50 values using a SYBR Green I-based assay.

References

Pharmacokinetic and Pharmacodynamic Modeling of Pantothenamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) modeling of pantothenamides, a class of compounds with significant potential as antimicrobial and therapeutic agents. The information presented herein is intended to guide researchers in designing and interpreting preclinical studies for this promising class of molecules.

Pantothenamides are analogs of pantothenate (vitamin B5) and act by targeting the coenzyme A (CoA) biosynthesis pathway. This pathway is essential for numerous metabolic processes, making it an attractive target for drug development. Pantothenamides have shown potent activity against various pathogens, including the malaria parasite Plasmodium falciparum and several bacterial species.[1] Furthermore, activators of pantothenate kinase (PANK), a key enzyme in the CoA pathway, are being investigated for the treatment of Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare neurological disorder.

A critical challenge in the development of pantothenamides is their susceptibility to degradation by pantetheinase enzymes present in human serum, which can render them inactive in vivo.[1][2] This has led to the development of pantetheinase-resistant analogs to improve their pharmacokinetic profiles.[2] This document will focus on the PK/PD modeling of these improved compounds, with a particular emphasis on the preclinical antimalarial candidate MMV693183 as a case study.

Data Presentation: Quantitative Pharmacokinetic and Pharmacodynamic Parameters

The following tables summarize key PK and PD parameters for the preclinical antimalarial candidate MMV693183 and other pantothenamide analogs. This data is compiled from various in vitro and in vivo studies and serves as a reference for comparing the properties of different compounds.

Table 1: In Vitro Pharmacodynamic Parameters of Pantothenamides

CompoundTarget OrganismAssayIC50 / EC50Reference
MMV693183P. falciparum (field isolates)Parasite Growth Assay0.3 - 11.0 nM[3]
MMV693183P. vivax (field isolates)Schizont Maturation AssayLow nM[4]
MMV693183P. falciparum (gametocytes)Female Gametocyte Activation12 nM[5]
N-pentylthis compound (N5-Pan)Uropathogenic E. coli (UPEC)MIC in MOPS-glycerolNot specified[6]
N5-α-Pan (pantetheinase-resistant)Uropathogenic E. coli (UPEC)MIC in MOPS-glycerolNot specified[6]
RR8 (pantothenone)P. falciparumAsexual Blood Stage GrowthLow µM[7]

Table 2: Preclinical Pharmacokinetic Parameters of MMV693183

SpeciesDosing RouteTmax (h)Oral Bioavailability (%)Clearance (mL/min/kg)Half-life (t1/2) (h)Reference
MouseOral & IV0.5---13.41.2[3]
RatOral & IV0.5121%21.13.1[3]
DogOral & IV0.564%11.54.2[3]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in the PK/PD evaluation of pantothenamides.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical study to determine the pharmacokinetic profile of a novel this compound analog in mice or rats.

1. Animal Models and Housing:

  • Use healthy, adult male or female mice (e.g., CD-1) or rats (e.g., Sprague-Dawley) of a specific weight range.
  • House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, unless fasting is required for the study.
  • Acclimatize animals for at least 3-5 days before the experiment.

2. Formulation and Dosing:

  • Prepare the this compound analog in a suitable vehicle for intravenous (IV) and oral (PO) administration. Common vehicles include saline, polyethylene (B3416737) glycol (PEG), or a combination of solvents.
  • For IV administration, the formulation must be a clear solution to prevent embolism.[8]
  • For PO administration, the compound can be formulated as a solution or suspension.
  • Determine the appropriate dose levels based on preliminary in vitro efficacy and toxicity data.

3. Study Design:

  • Divide the animals into two main groups: IV and PO administration.
  • For each route, use a sufficient number of animals to allow for serial or sparse blood sampling.
  • For serial sampling, collect multiple blood samples from the same animal over time. This is more common in larger animals like rats.
  • For sparse sampling (composite profiling), collect a smaller number of samples from different animals at each time point. This is often necessary for mice due to volume limitations.

4. Blood Sampling:

  • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
  • Use appropriate techniques for blood collection, such as tail vein, saphenous vein, or retro-orbital sinus puncture.[8]
  • Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
  • Process the blood samples by centrifugation to separate plasma.
  • Store plasma samples at -80°C until analysis.

5. Bioanalysis:

  • Develop and validate a sensitive and specific analytical method for the quantification of the this compound analog in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • The method should be validated for linearity, accuracy, precision, and stability.

6. Pharmacokinetic Analysis:

  • Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
  • Key parameters to determine include:
  • Tmax: Time to reach maximum plasma concentration.
  • Cmax: Maximum plasma concentration.
  • AUC: Area under the plasma concentration-time curve.
  • Clearance (CL): The volume of plasma cleared of the drug per unit time.
  • Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.
  • Half-life (t1/2): The time required for the plasma concentration to decrease by half.
  • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Protocol 2: In Vitro Antimalarial Activity Assay (P. falciparum)

This protocol describes a common method to determine the in vitro potency of a this compound analog against the asexual blood stages of P. falciparum.

1. Parasite Culture:

  • Culture P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes (O+ blood type) in RPMI 1640 medium supplemented with human serum or Albumax II, hypoxanthine (B114508), and gentamicin.
  • Maintain the cultures in a controlled environment at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.
  • Synchronize the parasite culture to the ring stage using methods like sorbitol or alanine (B10760859) treatment.

2. Compound Preparation:

  • Prepare a stock solution of the this compound analog in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
  • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for testing. Ensure the final DMSO concentration is non-toxic to the parasites (typically ≤ 0.5%).

3. Assay Procedure:

  • In a 96-well microplate, add the serially diluted compounds.
  • Add the synchronized ring-stage parasite culture (e.g., at 1% parasitemia and 2% hematocrit) to each well.
  • Include positive controls (e.g., a known antimalarial like chloroquine (B1663885) or artemisinin) and negative controls (vehicle-treated parasites).
  • Incubate the plate for 72 hours under the standard culture conditions.

4. Measurement of Parasite Growth Inhibition:

  • Quantify parasite growth using a suitable method, such as:
  • SYBR Green I-based fluorescence assay: This dye intercalates with DNA and provides a fluorescent signal proportional to the parasite biomass.
  • [3H]-hypoxanthine incorporation assay: This method measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.
  • pLDH (parasite lactate (B86563) dehydrogenase) assay: This colorimetric assay measures the activity of a parasite-specific enzyme.

5. Data Analysis:

  • Plot the percentage of parasite growth inhibition against the log of the compound concentration.
  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50).

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of pantothenamides.

CoA_Biosynthesis_Pathway Pantothenate Pantothenate (Vitamin B5) PANK Pantothenate Kinase (PanK) Pantothenate->PANK ATP -> ADP Phosphopantothenate 4'-Phosphopantothenate PANK->Phosphopantothenate PPCS PPCS Phosphopantothenate->PPCS CTP -> CMP + Cysteine Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine PPCS->Phosphopantothenoylcysteine PPCDC PPCDC Phosphopantothenoylcysteine->PPCDC -> CO2 Phosphopantetheine 4'-Phosphopantetheine PPCDC->Phosphopantetheine PPAT PPAT Phosphopantetheine->PPAT ATP -> PPi Dephospho_CoA Dephospho-CoA PPAT->Dephospho_CoA DPCK DPCK Dephospho_CoA->DPCK ATP -> ADP Metabolite Antimetabolite (e.g., CoA-MMV693183) Dephospho_CoA->Metabolite Metabolic Activation CoA Coenzyme A (CoA) DPCK->CoA This compound This compound This compound->PANK Target_Enzyme CoA-Utilizing Enzyme (e.g., Acetyl-CoA Synthetase) Metabolite->Target_Enzyme Inhibition Inhibition

Caption: Coenzyme A biosynthesis pathway and the mechanism of action of pantothenamides.

PK_PD_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_pd In Vitro PD (e.g., IC50 determination) invivo_pk In Vivo PK in Animals (e.g., Mouse, Rat) invitro_pd->invivo_pk Dose Range Selection metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) metabolic_stability->invivo_pk First-Pass Metabolism Insight pk_modeling Pharmacokinetic (PK) Modeling (e.g., Compartmental Analysis) invivo_pk->pk_modeling invivo_pd In Vivo PD/Efficacy (e.g., Animal Disease Model) pd_modeling Pharmacodynamic (PD) Modeling (e.g., Emax Model) invivo_pd->pd_modeling pk_pd_modeling Integrated PK/PD Modeling pk_modeling->pk_pd_modeling pd_modeling->pk_pd_modeling dose_prediction Human Efficacious Dose Prediction pk_pd_modeling->dose_prediction

Caption: Experimental workflow for PK/PD modeling of a novel this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Pantothenamide Degradation by Serum Pantetheinase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with pantothenamides. The information below addresses common challenges related to their degradation by serum pantetheinase.

Frequently Asked Questions (FAQs)

Q1: Why is my pantothenamide compound showing lower than expected activity in in vitro assays?

A1: A common reason for reduced this compound potency is degradation by serum pantetheinase, an enzyme present in human serum and serum substitutes like Albumax II used in culture media.[1][2] This enzyme hydrolyzes the amide bond of pantothenamides, rendering them inactive.[3] The true potency of your compound may be masked by this degradation.[1]

Q2: How can I determine if my this compound is being degraded by pantetheinase?

A2: You can assess the stability of your compound in the presence of serum or recombinant pantetheinase. This can be done by incubating your this compound in serum-containing media and measuring its concentration over time using methods like LC-MS.[4] Alternatively, a fluorescamine-based assay can be used to detect the release of the amine cleavage product.[2] A significant decrease in the parent compound or an increase in the cleavage product indicates degradation.

Q3: What are the main strategies to overcome this compound degradation by serum pantetheinase?

A3: There are three primary strategies to counteract pantetheinase-mediated degradation:

  • Structural Modification: Modifying the this compound structure to be resistant to hydrolysis is a common and effective approach.[5]

  • Use of Pantetheinase Inhibitors: Co-administration of a specific pantetheinase inhibitor can protect the this compound from degradation.[6]

  • In Vitro Experimental Controls: For in vitro studies, particularly with Plasmodium falciparum, inactivating pantetheinase in the culture medium can reveal the compound's true activity.[1]

Q4: What structural modifications can make pantothenamides resistant to pantetheinase?

A4: Several structural modifications have been shown to confer resistance to pantetheinase:

  • Alpha-Methylation: Adding a methyl group to the carbon adjacent to the scissile amide bond (e.g., α-Me-N-PE-PanAm) provides steric hindrance, limiting enzyme access.[7][8]

  • Amide Bond Displacement: Shifting the position of the amide bond can also increase stability. This has been explored with the creation of α-PanAMs and HoPanAms.[2][9]

  • Amide Bond Inversion: Inverting the amide bond to create iPanAms has been demonstrated to significantly increase stability in serum.[9][10]

Q5: Are there commercially available pantetheinase inhibitors I can use?

A5: While research has identified potent pantetheinase inhibitors, their commercial availability as standalone reagents may be limited.[6] Researchers often synthesize these inhibitors based on published scaffolds. One such potent inhibitor is designated as RR6.[6]

Q6: How does heat inactivation of serum in culture media work to protect pantothenamides?

A6: Pantetheinases are heat-labile enzymes. By incubating the culture medium supplemented with serum or a serum substitute at 37°C for an extended period (e.g., 40 hours), the pantetheinase activity is significantly reduced. This "aged medium" can then be used in assays to determine the intrinsic activity of the this compound.[1][11]

Troubleshooting Guides

Problem: My this compound is active in initial screens but loses activity in serum-containing assays.

Possible Cause Troubleshooting Step Expected Outcome
Pantetheinase Degradation 1. Test the compound in "aged" (heat-inactivated) serum-containing medium.[11]2. Perform a stability assay by incubating the compound with recombinant pantetheinase or in fresh serum and analyze by LC-MS.[4]1. Potency should be significantly higher in aged medium.2. A decrease in the parent compound's concentration over time will confirm degradation.
Non-Specific Protein Binding Evaluate compound binding to serum albumin.This can help differentiate between degradation and reduced availability due to binding.

Problem: My structurally modified this compound is stable but has lost its biological activity.

Possible Cause Troubleshooting Step Expected Outcome
Altered Target Interaction The modification may have negatively impacted the compound's interaction with its intended target, such as pantothenate kinase (PanK).[3][5]Perform enzyme inhibition or substrate utilization assays with the target enzyme (e.g., PanK) to assess the impact of the structural change.[3]
Reduced Cell Permeability The modification may have altered the physicochemical properties of the compound, reducing its ability to cross cell membranes.Conduct cell permeability assays to determine if the modified compound can reach its intracellular target.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound stability and activity.

Table 1: Antiplasmodial Activity of Pantothenamides with and without Active Pantetheinase

CompoundIC50 in Normal Medium (Active Pantetheinase) (nM)IC50 in "Aged" Medium (Inactive Pantetheinase) (nM)Reference
N-PE-PanAm~6,200Not explicitly stated, but potent[7]
α-Me-N-PE-PanAm52 ± 629 ± 2[7]
Compound 3 (a this compound)> 10,00020[1]
Compound 12 (a this compound)> 10,000200[1]
Compound 19 (a this compound)> 10,0001,000[11]

Table 2: Pantetheinase-Mediated Hydrolysis of this compound Analogs

Compound/Analog Series% Hydrolysis after 24h Incubation with PantetheinaseReference
N-PE-PanAm96% ± 9%[8]
α-Me-N-PE-PanAm26% ± 2%[8]
n-PanAm SeriesComplete (100%)[2]
α-PanAm and HoPanAm Series5 - 15% (up to ~25% for PanAm-2 set)[2]
N5-Pan (in serum)Completely degraded[4]
Inverted Amide of N5-Pan (in serum)Stable[4]

Experimental Protocols

1. Pantetheinase-Mediated Hydrolysis Assay (Fluorescamine-Based)

This assay quantifies the degradation of a this compound by measuring the amount of amine released upon hydrolysis.

  • Materials:

    • Recombinant human pantetheinase (e.g., VNN1)

    • This compound compound of interest

    • HEPES buffer (100 mM, pH 7.6)

    • Dithiothreitol (DTT)

    • Bovine serum albumin (BSA)

    • N-ethylmaleimide (NEM)

    • Fluorescamine (B152294) solution (2 mM in a suitable solvent)

    • Borate (B1201080) buffer (517 mM, pH 9)

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a reaction mixture containing the this compound (e.g., 500 µM), DTT (e.g., 500 µM), and BSA (e.g., 0.05 µg/µl) in HEPES buffer.[7]

    • Initiate the reaction by adding recombinant pantetheinase (e.g., 1.6 µg/µl) to the mixture.[7]

    • Incubate the reaction at 37°C for a set time course (e.g., up to 24 hours).[7]

    • At each time point, take an aliquot of the reaction mixture and quench it with NEM to stop the reaction.[7]

    • Add borate buffer and then the fluorescamine solution to the quenched sample.[7]

    • Incubate for a short period (e.g., 10 minutes) at 37°C.[7]

    • Measure the fluorescence using an excitation wavelength of 395 nm and an emission wavelength of 485 nm.[7]

    • A standard curve using the expected amine cleavage product can be used for quantification.

2. Preparation of "Aged" Culture Medium for In Vitro Assays

This protocol describes how to inactivate pantetheinase in cell culture medium for susceptibility testing.

  • Materials:

    • Basal culture medium (e.g., RPMI)

    • Serum or serum substitute (e.g., Albumax II or human serum)

    • Sterile incubator at 37°C

  • Procedure:

    • Prepare the complete culture medium by supplementing the basal medium with the required concentration of serum or serum substitute.

    • Incubate the complete medium in a sterile container at 37°C for 40 hours.[1][11]

    • After the incubation period, the "aged" medium is ready for use in the experiment. This medium will have significantly reduced pantetheinase activity.[1]

Visualizations

Pantothenamide_Degradation_Pathway cluster_0 Serum Environment This compound This compound (Active Compound) Pantetheinase Serum Pantetheinase (e.g., Vanin-1) This compound->Pantetheinase Hydrolysis of Amide Bond Pantothenic_Acid Pantothenic Acid (Inactive) Pantetheinase->Pantothenic_Acid Amine_Fragment Amine Fragment (Inactive) Pantetheinase->Amine_Fragment

Caption: this compound degradation by serum pantetheinase.

Experimental_Workflow_Troubleshooting Start Start: This compound shows low in vitro activity Hypothesis Hypothesis: Degradation by serum pantetheinase Start->Hypothesis Test_in_Aged_Medium Assay in 'Aged' (Heat-Inactivated) Serum Medium Hypothesis->Test_in_Aged_Medium Stability_Assay Direct Stability Assay (LC-MS or Fluorescamine) Hypothesis->Stability_Assay Result_Potency_Restored Result: Potency is Restored Test_in_Aged_Medium->Result_Potency_Restored Result_No_Change Result: No Change in Potency Test_in_Aged_Medium->Result_No_Change Stability_Assay->Result_Potency_Restored Degradation Observed Stability_Assay->Result_No_Change Compound Stable Conclusion_Degradation Conclusion: Degradation is the issue. Proceed with resistant analogs or inhibitors. Result_Potency_Restored->Conclusion_Degradation Conclusion_Other_Issue Conclusion: Degradation is not the primary issue. Investigate other factors (e.g., target affinity, permeability). Result_No_Change->Conclusion_Other_Issue

Caption: Troubleshooting workflow for low this compound activity.

Overcoming_Degradation_Strategies cluster_solutions Solutions cluster_details Examples/Details Problem Problem: This compound Degradation by Pantetheinase Structural_Mod 1. Structural Modification of this compound Problem->Structural_Mod Inhibitors 2. Co-administration of Pantetheinase Inhibitors Problem->Inhibitors In_Vitro_Control 3. In Vitro Control: Heat Inactivation of Medium Problem->In_Vitro_Control Mod_Details - Alpha-methylation - Amide bond inversion - Amide bond displacement Structural_Mod->Mod_Details Inhibitor_Details - Protects the this compound   from hydrolysis Inhibitors->Inhibitor_Details Control_Details - Creates 'aged' medium for   in vitro assays to determine   intrinsic compound potency In_Vitro_Control->Control_Details

Caption: Strategies to overcome this compound degradation.

References

Technical Support Center: Synthesis and Evaluation of Pantetheinase-Resistant Pantothenamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of pantetheinase-resistant pantothenamide analogs. This resource provides troubleshooting guidance and answers to frequently asked questions to help improve the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in developing this compound analogs as therapeutics?

A1: The main obstacle is their susceptibility to hydrolysis by pantetheinase enzymes (also known as vanins) present in human serum.[1][2] This degradation breaks down the this compound into pantothenic acid and the corresponding amine, significantly reducing the compound's potency and in vivo efficacy.[1][3]

Q2: What are the main strategies to overcome pantetheinase degradation?

A2: There are two primary approaches. The first is to design and synthesize this compound analogs with structural modifications that confer resistance to pantetheinase hydrolysis.[4] This can include altering the amide bond, creating inverse amides, or replacing the amide with bioisosteres like triazoles or thiazoles.[2][5] The second strategy involves the co-administration of the this compound analog with a specific pantetheinase inhibitor.[1]

Q3: What is the mechanism of action for antibacterial pantothenamides?

A3: Pantothenamides act as antimetabolites. They are taken up by bacteria and enter the coenzyme A (CoA) biosynthetic pathway, where they are first phosphorylated by pantothenate kinase (PanK).[4][6] The subsequent enzymes in the pathway convert the phosphorylated analog into an inactive CoA analog that lacks the essential terminal thiol group.[1] These inactive CoA analogs can then inhibit CoA-dependent processes, such as fatty acid synthesis, leading to bacterial growth inhibition.[6][7]

Q4: My this compound analog shows good in vitro activity in minimal media but is inactive in the presence of serum. What is the likely cause?

A4: This is a classic indicator of degradation by serum pantetheinases.[1] The enzymes in the serum are likely hydrolyzing your compound, rendering it inactive. To confirm this, you can perform a pantetheinase activity assay or test the compound's activity in heat-inactivated serum, which should denature the pantetheinase enzymes.[8]

Q5: How can I confirm if my novel analog is resistant to pantetheinase?

A5: You can perform an in vitro pantetheinase hydrolysis assay. This typically involves incubating your compound with recombinant human pantetheinase or serum and monitoring the degradation of your compound or the formation of hydrolysis products over time using methods like LC-MS.[1][9] Alternatively, a fluorescamine-based assay can be used to detect the release of the primary amine product of hydrolysis.[10]

Troubleshooting Guides

Synthesis & Purification
Problem Potential Cause Suggested Solution
Low yield in amide coupling step Incomplete activation of the carboxylic acid.Ensure your coupling reagents (e.g., EDC, HATU) are fresh. Consider using an additive like HOBt to improve efficiency and reduce side reactions.
Side reaction of the amine with the coupling reagent (e.g., forming a guanidinium (B1211019) by-product).Control the order of addition. Typically, the carboxylic acid is activated with the coupling reagent before the amine is added.
Poor nucleophilicity of the amine (e.g., electron-deficient anilines).Use a more potent coupling reagent, increase the reaction temperature, or extend the reaction time.[11]
Multiple by-products observed by TLC/LC-MS Racemization of a chiral center during activation.Use of additives like HOBt can suppress racemization. Phosphonium-based coupling reagents (e.g., PyBOP) are also known to reduce this side reaction.[12]
Self-condensation or other side reactions of starting materials.Optimize reaction conditions such as temperature and stoichiometry. Ensure starting materials are pure.[13]
Difficulty purifying the final compound by silica (B1680970) gel chromatography The compound is highly polar and shows poor mobility on the TLC plate.Consider using a more polar solvent system, such as dichloromethane (B109758) with a gradient of methanol (B129727) containing a small amount of ammonium (B1175870) hydroxide (B78521) (e.g., 1-10% of a 10% NH4OH in MeOH solution).[14] Alternatively, reversed-phase (C18) chromatography may be more suitable for highly polar compounds.[15]
The compound appears to be degrading on the silica column.Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting (2D TLC). If it degrades, consider using deactivated silica gel, alumina, or reversed-phase chromatography.[14]
The compound is insoluble in the loading solvent.Use a "dry loading" technique: dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[16]
Biological Assays
Problem Potential Cause Suggested Solution
High background in pantetheinase fluorescence assay (e.g., using pantothenate-AMC) Autohydrolysis of the substrate.Prepare the substrate solution fresh before each experiment. Run a control well with substrate and buffer but no enzyme to measure the background.
Contaminated reagents or buffers.Use high-purity, freshly prepared reagents. Ensure there is no amine contamination in your buffers if using a fluorescamine-based assay.[17]
Inconsistent MIC values for antimicrobial assays Inoculum size is not standardized.Carefully standardize the bacterial inoculum to the recommended CFU/mL for the assay protocol (e.g., 10^5 CFU/mL).[18]
Compound precipitation in the assay medium.Check the solubility of your compound in the test medium. A final DMSO concentration of 1% is generally well-tolerated.
Compound appears unstable in plasma stability assay (rapid disappearance at t=0) Non-specific binding to the plasticware.Use low-binding plates for the assay.
Poor analytical recovery from the plasma matrix.Optimize the protein precipitation and extraction procedure. Ensure the internal standard is functioning correctly.[9]

Data Presentation

Table 1: In Vitro Activity of Representative this compound Analogs

CompoundModificationTarget OrganismMIC (µM)IC50 vs. Pantetheinase (nM)Reference
N5-PanStandard N-pentylE. coli2.44-[3]
N7-PanStandard N-heptylS. aureus--[4]
N5-α-Pan (6)Truncated (glycine linker)E. coli6.25Resistant[3]
Inverse Amide of N5-Pan (7)Inverse AmideE. coli12.5Resistant[3]
RR6Pantetheinase Inhibitor--40[1]

Note: MIC and IC50 values can vary depending on the specific assay conditions and bacterial strains used.

Experimental Protocols

Protocol 1: General Synthesis of an N-Substituted this compound

This protocol describes a general method for coupling an amine to a Boc-protected amino acid, followed by deprotection and reaction with D-(-)-pantolactone.[3]

  • Amide Coupling:

    • Dissolve Boc-β-alanine (1 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling reagent such as EDC•HCl (1.2 eq.) or HATU (1.2 eq.) and a base like diisopropylethylamine (DIPEA, 2-3 eq.).

    • Stir the mixture for 5-10 minutes at room temperature to activate the carboxylic acid.

    • Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

    • Stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting Boc-protected amide by flash column chromatography on silica gel.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected amide in DCM.

    • Add trifluoroacetic acid (TFA, 5-10 eq.) and stir at room temperature for 1-4 hours. Monitor by TLC until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt is often used directly in the next step.

  • Final Coupling with Pantolactone:

    • Dissolve the amine TFA salt in a suitable solvent like methanol or ethanol.

    • Add a base, such as triethylamine (B128534) or DIPEA (2-3 eq.), to neutralize the salt.

    • Add D-(-)-pantolactone (1.2 eq.).

    • Heat the reaction mixture at 60-70°C for 12-24 hours. Monitor by TLC.

    • Upon completion, concentrate the reaction mixture and purify the final this compound analog by flash column chromatography on silica gel.

Protocol 2: Pantetheinase Activity Assay Using a Fluorogenic Substrate

This protocol is adapted from methods using pantothenate-7-amino-4-methylcoumarin (pantothenate-AMC) as a substrate.[19][20]

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 8.0.

    • Substrate Stock: Prepare a 10 mM stock solution of pantothenate-AMC in DMSO.

    • Enzyme Solution: Dilute recombinant human pantetheinase or serum (as the enzyme source) in assay buffer to the desired concentration.

    • Test Compound Stock: Prepare stock solutions of your test compounds (analogs or inhibitors) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 1 µL of your test compound stock solution (or DMSO for control wells).

    • Add 25 µL of the enzyme solution to initiate the reaction (add buffer only to "no enzyme" control wells).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add 25 µL of a working solution of pantothenate-AMC (diluted from stock to 40 µM in assay buffer, for a final concentration of 10 µM).

    • Immediately measure the fluorescence (Excitation: ~340-365 nm, Emission: ~460-485 nm) in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence units vs. time).

    • Determine the percent inhibition for each test compound concentration relative to the DMSO control.

    • Plot percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 3: Plasma Stability Assay

This protocol provides a general workflow for assessing the stability of a compound in plasma.[9][21]

  • Incubation:

    • Pre-warm human plasma (or plasma from another species of interest) to 37°C.

    • Prepare a working solution of your test compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).

    • Spike the test compound into the pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM), ensuring the final solvent concentration is low (<1%).

    • Incubate the mixture in a shaking water bath at 37°C.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile or methanol with an internal standard.

    • Vortex vigorously for 1-2 minutes to precipitate the plasma proteins.

    • Centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to a new plate or vial for analysis.

    • Analyze the concentration of the remaining parent compound in the supernatant by LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Determine the half-life (t½) by plotting the natural logarithm of the percent remaining versus time and calculating the slope of the linear regression. t½ = 0.693 / |slope|.

Visualizations

Pantothenamide_Metabolic_Pathway cluster_activation Metabolic Activation Pathway (Antibacterial Action) cluster_degradation Degradation Pathway (Inactivation) PanAm This compound Analog P_PanAm 4'-Phospho- This compound PanAm->P_PanAm PanK PanAm_deg This compound Analog dPC_PanAm Dephospho-CoA Analog P_PanAm->dPC_PanAm PPAT CoA_Analog Inactive CoA Analog dPC_PanAm->CoA_Analog DPCK Inhibition Inhibition of CoA-dependent Pathways CoA_Analog->Inhibition Deg_Products Pantothenic Acid + Amine PanAm_deg->Deg_Products Pantetheinase (Vanin)

Caption: Metabolic fate of this compound analogs.

Experimental_Workflow start Design & Synthesize Pantetheinase-Resistant Analog purify Purify Analog (e.g., Column Chromatography) start->purify characterize Characterize Structure (NMR, MS) purify->characterize pantetheinase_assay Pantetheinase Resistance Assay characterize->pantetheinase_assay mic_assay Determine MIC vs. Target Pathogen(s) characterize->mic_assay stability_assay Assess Metabolic Stability (Plasma, Microsomes) characterize->stability_assay evaluate Evaluate Results pantetheinase_assay->evaluate mic_assay->evaluate stability_assay->evaluate lead_candidate Lead Candidate evaluate->lead_candidate  Resistant &  Potent redesign Redesign Analog evaluate->redesign  Degraded or  Not Potent redesign->start Troubleshooting_Logic start Low Yield in Synthesis? check_reagents Check Reagent Purity & Freshness start->check_reagents Yes purification_issue Purification Difficulty? start->purification_issue No optimize_coupling Optimize Coupling (Reagent, Temp, Time) check_reagents->optimize_coupling check_side_reactions Analyze By-products (TLC, LC-MS) optimize_coupling->check_side_reactions change_solvent Modify Solvent System (Polarity, Additives) purification_issue->change_solvent Yes change_stationary_phase Switch Stationary Phase (e.g., C18, Alumina) change_solvent->change_stationary_phase dry_load Use Dry Loading Technique change_stationary_phase->dry_load

References

Technical Support Center: Improving Pantothenamide Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of pantothenamide instability in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound analog inactive in serum-containing media or in vivo despite showing potent in vitro activity in minimal media?

A1: The most common reason for the loss of this compound activity in biological fluids is enzymatic degradation. Pantothenamides are structurally similar to pantetheine (B1680023) and are susceptible to hydrolysis by a class of ubiquitous enzymes called pantetheinases, particularly those of the vanin family, which are present in serum and plasma.[1][2] These enzymes cleave the amide bond of the this compound, breaking it down into pantothenic acid and the corresponding amine, thereby inactivating the compound.[2][3] This rapid degradation prevents the compound from reaching its intended target in sufficient concentrations in vivo.

G cluster_0 Enzymatic Degradation Pathway A This compound (Active Compound) C Pantothenic Acid + Amine Side Chain (Inactive Metabolites) A->C Hydrolysis of Amide Bond B Pantetheinase (e.g., Vanin in Serum) B->A

Caption: Enzymatic hydrolysis of pantothenamides by serum pantetheinases.

Q2: What are the primary strategies to overcome this enzymatic instability for in vivo studies?

A2: There are two main approaches to protect pantothenamides from degradation by host pantetheinases:

  • Structural Modification: The most successful strategy is to chemically modify the this compound structure to make it resistant to enzymatic hydrolysis while retaining its biological activity.[2][4][5] This involves altering the molecule at or near the susceptible amide bond.

  • Co-administration with an Inhibitor: An alternative approach is to co-administer the active this compound with a specific inhibitor of pantetheinase enzymes.[1][6] While effective, developing a dual-compound formulation can present additional pharmaceutical challenges.[1]

Q3: What specific structural modifications have been shown to improve this compound stability?

A3: Several chemical modifications have proven effective at conferring resistance to pantetheinase-mediated degradation. The goal is to create a bioisostere that mimics the chemical space of the amide bond without being susceptible to hydrolysis.[7]

Key successful modifications include:

  • Inverting the Amide Bond: Creating "inverted amide" analogs is a highly effective strategy. This simple change often provides significant plasma stability with minimal loss of biological activity.[8]

  • Modifying the β-alanine Moiety: Introducing a methyl group on the α-carbon of the β-alanine moiety (α-Me modification) can sterically hinder the enzyme and has been shown to produce compounds with exceptional resistance to degradation and potent antiplasmodial activity.[9]

  • Amide Bond Replacement: Replacing the labile amide bond with a more stable bioisosteric group, such as a triazole or thiazole ring, can effectively prevent hydrolysis.[4][5]

  • Truncated Analogs: In some cases, truncated versions of the this compound, such as N5-α-Pan, have been shown to be stable in the presence of serum pantetheinases.[4][6][10]

The following table summarizes quantitative data on the improved stability of modified pantothenamides.

Compound Modification Stability Condition Result Reference
N7-PanParent Compound10% Fetal Bovine Serum (16h)Complete Degradation[7]
CXP18.6-012 Inverted Amide 10% Fetal Bovine Serum (16h) No Degradation Observed [7]
N-PE-PanAmParent CompoundRecombinant Human Pantetheinase (24h)~95% Hydrolysis[9]
α-Me-N-PE-PanAm α-Methylation Recombinant Human Pantetheinase (24h) <5% Hydrolysis [9]
N-PE-PanAmParent CompoundNormal Medium (Active Pantetheinase)IC₅₀ ≈ 6,200 nM[9]
α-Me-N-PE-PanAm α-Methylation Normal Medium (Active Pantetheinase) IC₅₀ = 52 ± 6 nM [9]
N5-Pan (1)Parent CompoundMouse Liver Homogenate (120 min)>99% Metabolized[10]
N5-α-Pan (6) Truncated Analog Mouse Liver Homogenate (120 min) 90% Remaining [10]
Q4: My in vivo experiment with a novel this compound failed. How can I troubleshoot the problem?

A4: If you observe a lack of efficacy in vivo, it is crucial to systematically determine if compound stability is the root cause. Follow this troubleshooting workflow.

G start This compound analog shows low/no efficacy in vivo p1 Perform in vitro serum stability assay (See Protocol) start->p1 q1 Is the compound stable in serum/plasma? p2 Problem is likely NOT stability-related. Investigate other factors: - Pharmacokinetics (PK) - Target engagement - Off-target toxicity q1->p2 Yes p3 Instability confirmed. Compound is likely degraded by pantetheinases. q1->p3 No a1_yes Yes a1_no No p1->q1 q2 Select strategy to improve stability p3->q2 s1 Synthesize pantetheinase- resistant analogs. (e.g., inverted amide, α-methylation, bioisosteres) q2->s1 s2 Co-administer with a pantetheinase inhibitor (if available) q2->s2 end Re-test stable analog or combination in vivo s1->end s2->end

Caption: Troubleshooting workflow for failed in vivo this compound experiments.

Experimental Protocols

Protocol 1: In Vitro Serum/Plasma Stability Assay

This protocol provides a general method to assess the hydrolytic stability of pantothenamides in the presence of serum or plasma using LC-MS.

1. Materials and Reagents:

  • Test this compound compound

  • Control (unstable) this compound (e.g., N7-Pan)

  • Control (stable) compound (e.g., a known stable drug)

  • Pooled plasma or serum (e.g., human, mouse, rat), stored at -80°C

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

  • LC-MS grade water and solvents

2. Experimental Workflow:

G cluster_workflow Serum Stability Assay Workflow A 1. Thaw plasma/serum on ice and pre-warm to 37°C for 15 min B 2. Spike test compound (final conc. ~1-10 µM) into plasma. Mix well. A->B C 3. Incubate at 37°C. Take aliquots at time points (e.g., 0, 15, 30, 60, 120 min) B->C D 4. Quench reaction: Add 3-4 volumes of ice-cold ACN with internal standard to each aliquot C->D E 5. Vortex and centrifuge (e.g., 14,000 rpm, 10 min, 4°C) to precipitate proteins D->E F 6. Transfer supernatant to LC-MS vials for analysis E->F G 7. Analyze by LC-MS/MS. Quantify peak area of parent compound over time F->G H 8. Calculate % remaining vs. time zero. Determine half-life (t½). G->H

Caption: Key steps for conducting an in vitro serum stability assay.

3. Procedure Details:

  • Compound Spiking: Prepare a stock solution of your test compound in DMSO or another suitable solvent. The final concentration of the organic solvent in the plasma should be less than 1% to avoid protein denaturation.

  • Time Points: For rapidly degrading compounds, shorter time points (e.g., 0, 5, 15, 30 min) are necessary. For more stable compounds, the assay can be extended to 4, 8, or 24 hours.[7]

  • Heat Inactivation Control: As a negative control, run a parallel experiment using heat-inactivated serum (heated at 56-60°C for 30-60 minutes) to demonstrate that the degradation is enzymatic.

  • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the T=0 sample. The half-life (t½) can be determined by plotting the natural log of the percent remaining against time and fitting to a first-order decay model.

Protocol 2: Pantetheinase Activity/Inhibition Assay

This protocol outlines a method to measure pantetheinase activity, which can be adapted to screen for inhibitors. It is based on a fluorescamine-based assay that detects the primary amine released upon hydrolysis.[2][9]

1. Principle: Pantetheinase cleaves the this compound, releasing an amine. Fluorescamine (B152294) reacts with this primary amine to produce a fluorescent product that can be quantified, whereas it does not react with the intact (secondary or tertiary amide) this compound.

2. Materials:

  • Recombinant human pantetheinase (e.g., VNN1).[9]

  • This compound substrate (e.g., N-phenethyl this compound).

  • Fluorescamine solution (in a non-aqueous solvent like acetone (B3395972) or DMSO).

  • Assay buffer (e.g., 100 mM HEPES, pH 7.6, with 500 µM DTT).[9]

  • Amine standard for calibration curve (e.g., phenethylamine).

  • 96-well black microplates.

3. Procedure:

  • Enzyme Reaction: In a microplate well, combine the assay buffer, this compound substrate, and the test inhibitor (if screening). Initiate the reaction by adding the recombinant pantetheinase.

  • Incubation: Incubate the plate at 37°C for a set period (e.g., 24 hours).[2][9]

  • Detection: Stop the reaction and add the fluorescamine solution to each well. Mix quickly.

  • Fluorescence Reading: After a short incubation (5-15 minutes) at room temperature, measure the fluorescence using a plate reader (e.g., excitation ~390 nm, emission ~475 nm).

  • Quantification: Determine the amount of amine released by comparing the fluorescence signal to a standard curve generated with known concentrations of the corresponding amine. The percentage of hydrolysis can then be calculated.[9]

References

Technical Support Center: Pantothenamide Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with pantothenamide and its derivatives, achieving and maintaining solubility in aqueous solutions is a critical step for reliable experimental results. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common solubility challenges.

Quantitative Solubility Data Summary

Obtaining precise, comparable aqueous solubility data for a wide range of this compound derivatives can be challenging as it is often embedded within larger preclinical data packages in scientific literature. However, for key compounds, both thermodynamic and kinetic solubility data are determined to predict bioavailability.

Below is a summary of the types of solubility data reported for the advanced antimalarial candidate MMV693183 and other analogues. Researchers should consult the supplementary information of the cited publications for specific quantitative values.

Compound/Derivative ClassAssay TypepHBuffer/MediumReported SolubilityReference
MMV693183 ThermodynamicMultipleBiorelevant mediaData used for bioavailability prediction (Class I drug)[1][2]
N-phenethyl-α-methyl-pantothenamide Not SpecifiedNot SpecifiedNot SpecifiedPotent, pantetheinase-resistant analogue[3][4]
Various Analogues Not Specified7.4PBSSolubility assessed for ADME profiling[5]
N5-α-Pan Not SpecifiedNot SpecifiedMinimal Media/UrineSufficient for antimicrobial activity assays[6]

Note: The solubility of pantothenamides can be significantly influenced by their specific chemical structure, solid-state form (crystalline vs. amorphous), and the experimental conditions.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a simple question-and-answer format.

Q1: I'm seeing inconsistent results in my in vitro assays. Could this be a solubility issue?

A1: Yes, inconsistent results are a common sign of solubility problems. Poorly soluble compounds can lead to several issues:

  • Precipitation: The compound may precipitate out of solution, especially at higher concentrations, leading to an underestimation of its true potency.[8]

  • Aggregation: Molecules can form aggregates that non-specifically inhibit enzymes or interfere with assay readouts, causing false positives.[8]

  • Variable Dosing: If the compound is not fully dissolved, the actual concentration in the assay will be lower and more variable than intended.

Solution:

  • Visually Inspect: Carefully check your solutions for any visible precipitate.

  • Determine Kinetic Solubility: Perform a kinetic solubility assay in your specific assay buffer to ensure all tested concentrations are below the solubility limit.[8]

  • Incorporate Detergents: For biochemical (non-cell-based) assays, consider adding a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-80 or Triton X-100) to your buffer to minimize aggregation.[7]

Q2: My this compound derivative seems to lose activity over the course of my experiment. What could be the cause?

A2: The primary cause of activity loss for many pantothenamides is enzymatic degradation by pantetheinases.[9] These enzymes are ubiquitous in serum and can also be present in serum substitutes like Albumax II, which are common in cell culture media.[10][11]

Solution:

  • Use Heat-Inactivated Serum/Media: Incubating the culture medium at 37°C for an extended period (e.g., 40 hours) can reduce pantetheinase activity.[3][10]

  • Use Pantetheinase-Resistant Analogues: If possible, use derivatives that have been structurally modified to resist hydrolysis. Modifications near the labile amide bond, such as α-methylation, have been shown to be effective.[3][9]

  • Co-administer a Pantetheinase Inhibitor: In some experimental setups, the addition of a specific pantetheinase inhibitor can protect the this compound from degradation.[12]

  • Stability Assay: Perform a stability assay by incubating your compound in the assay medium for the duration of your experiment and measure its concentration over time.

Q3: I'm struggling to dissolve my this compound derivative in aqueous buffer.

A3: Amides can have limited water solubility due to their molecular structure.[13][14] The solubility is a balance between the polar amide group and any non-polar hydrocarbon portions of the molecule.

Solution:

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility.[8]

  • Use of Co-solvents: For stock solutions, use a water-miscible organic solvent like DMSO. However, ensure the final concentration in your assay is low (typically <1%) to avoid solvent-induced artifacts.[8]

  • Prepare an Amorphous Form: Lyophilizing the compound can create an amorphous solid, which often has a higher kinetic solubility than the crystalline form. Be aware that it may reprecipitate over time.[7]

  • Sonication: Applying ultrasound can help break down aggregates and aid in the dissolution of the compound.[7]

Frequently Asked Questions (FAQs)

What is the best way to prepare a stock solution of a this compound? It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it into your aqueous assay buffer. This is a common practice for kinetic solubility assays.[15]

What is the difference between kinetic and thermodynamic solubility?

  • Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. It's a high-throughput method often used in early drug discovery.[15]

  • Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent. It is determined by allowing an excess of the solid to equilibrate with the solvent over a longer period (e.g., 24 hours) and is crucial for lead optimization and formulation.[15]

Why is my this compound active in a cell-free assay but not in a cell-based assay with serum? This is a classic indicator of degradation by pantetheinases present in the serum of the cell culture medium.[9][10] The enzyme hydrolyzes the this compound, rendering it inactive.[16] Using pantetheinase-resistant analogues or heat-inactivated serum is recommended.[3][6]

How can I test for pantetheinase activity in my assay medium? You can perform a stability assay. Incubate your this compound in the medium for various time points and quantify the remaining compound using a suitable analytical method like LC-MS. A decrease in concentration over time indicates degradation.[6] Alternatively, specific assays using fluorogenic substrates can measure pantetheinase activity directly.[10]

Experimental Protocols

Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility of a this compound derivative.

Methodology:

  • Preparation: Add an excess amount of the solid this compound compound to a known volume of the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation at high speed, followed by careful collection of the supernatant, or by filtering the solution through a 0.22 µm filter.

  • Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Determine the concentration of the dissolved this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

Kinetic Solubility Assessment (High-Throughput Method)

This protocol provides a rapid assessment of solubility from a DMSO stock.

Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of the this compound compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing the aqueous assay buffer (e.g., 198 µL). Mix immediately.

  • Incubation: Incubate the plate at room temperature for a set period, typically 1-2 hours.

  • Detection: Measure the amount of precipitated compound. Common methods include:

    • Nephelometry: Measures light scattering caused by insoluble particles.

    • UV Spectroscopy after Filtration: The plate is filtered to remove precipitate, and the concentration in the filtrate is measured by UV absorbance.

Visualizations

Experimental and Troubleshooting Workflows

experimental_workflow cluster_prep Preparation cluster_assay_selection Assay Selection cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility start Start with this compound Compound stock Prepare 10-20 mM Stock in DMSO start->stock decision Early Discovery or Lead Optimization? stock->decision kinetic High-Throughput Kinetic Assay (e.g., Nephelometry) decision->kinetic Early Discovery thermo Shake-Flask Method (24h Equilibration) decision->thermo Lead Optimization kinetic_result Result: Kinetic Solubility (µM) kinetic->kinetic_result thermo_result Result: Thermodynamic Solubility (µg/mL) thermo->thermo_result

Caption: Workflow for selecting the appropriate solubility assay.

troubleshooting_workflow start Inconsistent / Low Activity Results check_sol Is compound fully dissolved in final assay medium? start->check_sol sol_no No check_sol->sol_no No sol_yes Yes check_sol->sol_yes Yes check_stability Is compound stable over assay duration? stab_no No check_stability->stab_no No stab_yes Yes check_stability->stab_yes Yes improve_sol Improve Solubility: - Adjust pH - Use co-solvents - Sonication sol_no->improve_sol sol_yes->check_stability address_stability Address Degradation: - Use pantetheinase-resistant analogue - Heat-inactivate serum/media - Reduce incubation time stab_no->address_stability other_issues Investigate other assay issues (e.g., target interaction, aggregation) stab_yes->other_issues

Caption: Troubleshooting decision tree for solubility and stability issues.

pantetheinase_pathway cluster_stable Stable Analogue cluster_labile Labile Analogue stable_pan Pantetheinase-Resistant This compound stable_assay Consistent Biological Activity in Assay stable_pan->stable_assay Retains Structure labile_pan Standard This compound pantetheinase Pantetheinase (in Serum/Media) labile_pan->pantetheinase Hydrolysis degraded Inactive Metabolites (Pantothenic Acid + Amine) pantetheinase->degraded labile_assay Loss of Biological Activity in Assay degraded->labile_assay Leads to

Caption: Impact of pantetheinase on this compound stability in assays.

References

Technical Support Center: Pantothenamide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of pantothenamides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in working with pantothenamides?

A1: The principal challenge is the metabolic instability of pantothenamides. They are susceptible to enzymatic degradation by pantetheinases, which are ubiquitous in serum and cell culture media.[1][2][3] This degradation can lead to reduced antiplasmodial or antibacterial activity in biological assays.[1][3] Strategies to overcome this include structural modifications of the pantothenamide core to enhance stability.[1][2][3][4]

Q2: What analytical techniques are recommended for purity assessment of pantothenamides?

A2: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for determining the purity of chemical compounds like pantothenamides.[] Specifically, 1H NMR analysis has been used to confirm the purity of synthesized pantothenamides.[6]

Q3: Can pantothenamides be synthesized enzymatically?

A3: Yes, pantothenate synthetase (PS) can be used to catalyze the ATP-dependent condensation of (R)-pantoic acid with a wide range of structurally diverse amines to produce various pantothenamides.[2] This biocatalytic approach offers high conversion rates and can be a more sustainable method for amide bond formation.[2]

Troubleshooting Guides

Synthesis

Q4: My chemical synthesis of a this compound is resulting in low or no yield. What are common causes?

A4: Low yields in amide synthesis, including that of pantothenamides, can stem from several factors:

  • Amine Salt Formation: A common issue is the reaction between the carboxylic acid starting material and the amine, which forms an ammonium (B1175870) salt. This salt formation deactivates the amine, preventing it from acting as a nucleophile.[7][8] It is crucial to use the free base form of the amine. If your amine is a hydrochloride salt, it must be neutralized with a base before the reaction.[9]

  • Ineffective Coupling Reagents: The choice and handling of coupling reagents are critical. For instance, when using diphenylphosphoryl azide (B81097) (DPPA), the reaction requires the presence of a base like triethylamine.[3]

  • Side Reactions: In some cases, side reactions can compete with the desired amide formation. For example, when using methanol (B129727) as a solvent in aminolysis of a thioester precursor, transesterification can occur, leading to the formation of a methyl ester side product.[6]

  • Reaction Conditions: Amide synthesis often requires specific reaction conditions. For instance, converting a carboxylic acid to an acid chloride using thionyl chloride may require heating.[9] Direct condensation of a carboxylic acid and an amine requires forcing conditions to overcome a high activation barrier.[8]

Q5: I am observing unexpected byproducts in my synthesis reaction. How can I identify and minimize them?

A5: Unexpected byproducts can arise from various sources. Here's how to approach this issue:

  • Byproduct Identification: Utilize analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure of the byproducts.

  • Minimization Strategies:

    • If you observe hydrolysis of your starting materials or products, ensure your reaction is conducted under anhydrous conditions.

    • As mentioned, side reactions like transesterification can occur with certain solvents; consider using a more inert solvent like acetonitrile.[6]

    • Protecting groups may be necessary for reactive functional groups on your starting materials to prevent unwanted side reactions.

Purification

Q6: I am having difficulty purifying my synthesized this compound. What are some effective purification strategies?

A6: The choice of purification method depends on the properties of your specific this compound and the impurities present. Common techniques include:

  • Flash Column Chromatography (FCC): This is a widely used method for purifying pantothenamides.[3]

  • Cation-Exchange Chromatography: This technique is effective for removing excess amine starting material, especially when the this compound itself does not contain a basic functional group that would cause it to be retained by the resin.[6] A weakly acidic cation exchange resin is recommended to avoid degradation of the this compound.[6]

  • Silica (B1680970) Chromatography: A two-step silica chromatography process can be used to first remove unreacted thioester and thiophenol, followed by a second step to separate the excess amine from the final product.[6]

Q7: My this compound appears to be degrading during purification. How can I prevent this?

A7: Degradation during purification can be a significant issue. Consider the following to mitigate this:

  • Avoid Harsh pH Conditions: Pantothenamides can be susceptible to degradation under strongly acidic or basic conditions. For example, using a strongly acidic cation exchange resin can promote lactonization, leading to contamination of the final product.[6] Opting for a weakly acidic resin can prevent this.[6]

  • Temperature Control: Perform purification steps at reduced temperatures if your compound is thermally labile.

  • Prompt Processing: Minimize the time the compound is on the chromatography column or in solution to reduce the opportunity for degradation.

Stability

Q8: My this compound shows good activity in initial screens but fails in later-stage biological assays. What could be the reason?

A8: This is a classic sign of metabolic instability. The this compound is likely being degraded by pantetheinase enzymes present in the serum-containing culture medium used in later-stage assays.[1][3] The antiplasmodial potency of some pantothenamides is significantly enhanced when tested in culture medium that has been pre-heated to inactivate these enzymes.[1]

Q9: How can I improve the stability of my this compound?

A9: Several structural modification strategies have been shown to increase resistance to pantetheinase-mediated degradation:

  • Introduce Steric Hindrance: Adding a methyl group near the scissile amide bond can limit the access of the enzyme's catalytic residues, thereby reducing the rate of hydrolysis.[3] For example, α-methyl-N-phenethyl-pantothenamide showed significantly less hydrolysis compared to its non-methylated counterpart.[3]

  • Invert the Amide Bond: Synthesizing an "inverted" amide bond bioisostere has been shown to provide plasma stability with minimal loss of activity.[10]

  • Other Structural Modifications: Alterations at the gem-dimethyl group, the pantoyl primary alcohol, and the β-alanine moiety have also been explored to improve stability.[4]

Quantitative Data Summary

Table 1: Stability of this compound Analogs against Pantetheinase

CompoundModification% Hydrolysis (24h)Reference
N-PE-PanAmNone96% ± 9%[3]
α-Me-N-PE-PanAmα-methyl substitution26% ± 2%[3]

Table 2: Antiplasmodial Activity of Selected Pantothenamides

CompoundIC50 (Aged Medium)IC50 (Fresh Medium)Reference
N-phenethyl this compound20 ± 2 nM-[1]
α-Me-N-PE-PanAm52 ± 6 nM-[3]

Experimental Protocols

Enzymatic Synthesis of Pantothenamides (Analytical Scale)

This protocol is adapted from a general procedure for the enzymatic synthesis of pantothenamides using pantothenate synthetase.[2]

Materials:

  • Pantothenate Synthetase (PSE. coli)

  • (R)-pantoate

  • Amine substrate

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • Tris-HCl buffer (100 mM, pH 9)

  • Deuterium oxide (D2O) for NMR analysis

Procedure:

  • Prepare a 3 mL reaction mixture containing:

    • 7 µM PSE. coli enzyme

    • 20 mM (R)-pantoate

    • 10 mM amine

    • 20 mM ATP

    • 10 mM MgCl2

    • in 100 mM Tris-HCl buffer (pH 9).

  • Incubate the reaction mixture at room temperature for 24 hours.

  • Inactivate the enzyme by heating the mixture at 70 °C for 5 minutes.

  • Remove the precipitated enzyme by filtration.

  • Evaporate the filtrate under vacuum.

  • Dissolve the resulting residue in D2O and analyze by 1H NMR spectroscopy to determine conversion.

Chemical Synthesis of α-Methyl-N-phenethyl-pantothenamide (α-Me-N-PE-PanAm)

This protocol is based on the synthesis described by Spry et al.[3]

Step 1: Synthesis of α-methyl-d-pantothenate

  • Condense d,l-3-amino-isobutyrate with pantolactone.

  • Perform a partial purification of the product using cation-exchange chromatography.

  • Further purify the α-methyl-d-pantothenate product by flash column chromatography (FCC).

Step 2: Coupling to N-phenethylamine

  • Couple the purified α-methyl-d-pantothenate to N-phenethylamine.

  • Use diphenylphosphoryl azide (DPPA) as the coupling agent in the presence of triethylamine.

  • Purify the final product, α-Me-N-PE-PanAm, by FCC. The reported overall yield for this synthesis is 45%.[3]

Visualizations

coenzyme_a_biosynthesis cluster_pantothenate Pantothenate Synthesis cluster_coa CoA Synthesis Aspartate Aspartate beta_Alanine beta_Alanine Aspartate->beta_Alanine panD Pantothenate Pantothenate beta_Alanine->Pantothenate alpha_Ketoisovalerate alpha_Ketoisovalerate Pantoate Pantoate alpha_Ketoisovalerate->Pantoate panB, panE Pantoate->Pantothenate panC Pantothenate_in Pantothenate Phosphopantothenate Phosphopantothenate Pantothenate_in->Phosphopantothenate PanK Phosphopantetheine Phosphopantetheine Phosphopantothenate->Phosphopantetheine PPCS, PPCDC Dephospho_CoA Dephospho_CoA Phosphopantetheine->Dephospho_CoA PPAT CoA Coenzyme A Dephospho_CoA->CoA DPCK

Caption: Coenzyme A biosynthesis pathway, a target for this compound inhibitors.

synthesis_workflow Start Start Reactants Select Starting Materials (e.g., Pantolactone, Amine) Start->Reactants Coupling Amide Bond Formation (Chemical or Enzymatic) Reactants->Coupling Reaction_Monitoring Monitor Reaction Progress (TLC, LC-MS) Coupling->Reaction_Monitoring Workup Reaction Quench & Workup Reaction_Monitoring->Workup Complete Purification Purify Crude Product Workup->Purification Analysis Analyze Final Product (NMR, MS, HPLC) Purification->Analysis End End Analysis->End

Caption: General workflow for this compound synthesis.

purification_troubleshooting Start Crude Product Impurity_Analysis Identify Impurities (TLC, LC-MS) Start->Impurity_Analysis Excess_Amine Excess Amine Present? Impurity_Analysis->Excess_Amine Cation_Exchange Use Cation-Exchange Chromatography Excess_Amine->Cation_Exchange Yes Silica Use Silica Gel Chromatography Excess_Amine->Silica No/Other Degradation Product Degradation? Cation_Exchange->Degradation Silica->Degradation Adjust_pH Use Weaker Acidic Resin / Neutral Conditions Degradation->Adjust_pH Yes Final_Purity_Check Final Purity Check (NMR, HPLC) Degradation->Final_Purity_Check No Adjust_pH->Final_Purity_Check Pure_Product Pure this compound Final_Purity_Check->Pure_Product

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Optimizing Pantothenamide Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of pantothenamides in in vitro research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental design and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of pantothenamides?

A1: Pantothenamides are analogs of pantothenate (vitamin B5), the precursor to coenzyme A (CoA). Their primary mechanism of action involves the inhibition of CoA biosynthesis and utilization.[1][2][3] They can act as competitive inhibitors of pantothenate kinase (PanK), the first enzyme in the CoA biosynthetic pathway.[1][4] Some pantothenamides are metabolized by CoA biosynthetic enzymes to form CoA antimetabolites, which then interfere with CoA-dependent pathways, such as fatty acid synthesis.[2] For instance, the antimalarial pantothenamide MMV693183 is converted into an antimetabolite that targets acetyl-CoA synthetase (AcAS).[5][6]

Q2: What is a typical effective concentration range for pantothenamides in in vitro experiments?

A2: The effective concentration of pantothenamides varies significantly depending on the specific analog, the cell type or organism, and the experimental conditions. For anti-parasitic and anti-bacterial assays, IC₅₀ (50% inhibitory concentration) values can range from the low nanomolar to the micromolar range. For example, some potent analogs show antiplasmodial activity with IC₅₀ values between 20 and 30 nM.[1] The specific analog, MMV693183, has demonstrated single-digit nanomolar activity against Plasmodium falciparum and P. vivax clinical isolates.[5][6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: Why am I observing lower than expected potency of my this compound compound?

A3: A common reason for reduced potency of pantothenamides in vitro is their degradation by pantetheinase enzymes present in serum or serum substitutes (like Albumax II) used in cell culture media.[2][4][7][8][9][10] These enzymes hydrolyze the amide bond of the this compound, rendering it inactive.[2][7] To address this, you can use pantetheinase-resistant analogs, inactivate pantetheinase in the media by pre-incubation, or use a pantetheinase inhibitor.[3][7][8][9]

Q4: How can I minimize this compound degradation in my cell culture medium?

A4: To minimize degradation, you can "age" your culture medium by pre-incubating it at 37°C for a prolonged period (e.g., 40 hours) before adding it to your cells.[4][9][10] This process helps to reduce the activity of heat-labile pantetheinases.[9] Alternatively, using this compound analogs with structural modifications that confer resistance to pantetheinase, such as adding a methyl group to the carbon adjacent to the amide carbonyl group, is an effective strategy.[7][11]

Q5: Are pantothenamides cytotoxic to mammalian cells?

A5: Many pantothenamides exhibit good selectivity, with low cytotoxicity to mammalian cells compared to their target organisms.[2][7] For example, α-Me-N-PE-PanAm has a selectivity index greater than 1,500 when comparing its effect on human foreskin fibroblasts (HFF) to its antiplasmodial activity.[7][11][12] However, it is essential to determine the cytotoxicity of your specific this compound in your chosen mammalian cell line. This is typically done by measuring cell viability across a range of concentrations using assays like the LDH cytotoxicity assay.[8] Some studies have shown no significant cytotoxicity of certain pantothenamides and pantetheinase inhibitors on human cell lines like 293T kidney cells and primary human keratinocytes at concentrations up to 2,000 μM.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no compound activity This compound degradation by serum pantetheinases.1. Use "aged" medium (pre-incubated at 37°C for 40 hours) to inactivate pantetheinases.[4][9][10]2. Switch to a pantetheinase-resistant this compound analog if available.[7][13][14]3. Consider adding a pantetheinase inhibitor to your culture medium.[8]
High concentration of pantothenate in the medium.The inhibitory effect of pantothenamides can be antagonized by high concentrations of extracellular pantothenate.[1][9][12][15] Check the pantothenate concentration in your basal medium and supplements.
Improper compound storage.Store this compound stock solutions in a suitable solvent like DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4][10]
High background in assays Solvent effects.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤0.1%) and does not affect cell viability or the assay readout.[4][10] Run a solvent-only control.
Observed cytotoxicity in control cells Compound is toxic at the tested concentrations.Perform a dose-response cytotoxicity assay to determine the maximum non-toxic concentration for your cell line.[8]
Contamination of compound stock.Ensure the purity of your this compound. If in doubt, obtain a new batch or repurify the existing stock.

Data Presentation

Table 1: In Vitro Activity of Selected Pantothenamides

CompoundOrganism/Cell LineAssay ConditionIC₅₀Reference
α-PanAmPlasmodium falciparum (drug-sensitive & resistant strains)Blood stage culture20-30 nM[1]
N-phenethyl-pantothenamide (N-PE-PanAm)Plasmodium falciparum (3D7 strain)Blood stage culture~20 nM[7]
α-methyl-N-phenethyl-pantothenamide (α-Me-N-PE-PanAm)Plasmodium falciparum (3D7 strain)Blood stage culture52 ± 6 nM[7]
MMV693183Plasmodium falciparum & P. vivax clinical isolatesIn vitro cultureSingle-digit nM[5][6]
N5-PanEscherichia coliMinimal media64 µg/mL[8]
N7-PanStaphylococcus aureusMinimal media-[8]

Table 2: Cytotoxicity of Selected Pantothenamides

CompoundCell LineAssay DurationCytotoxicity MetricReference
α-Me-N-PE-PanAmHuman Foreskin Fibroblasts (HFF)96 hoursSelectivity Index > 1,500[7][11][12]
N5-PanHuman Embryonic Kidney 293T cells48 hoursNo effect on growth or viability up to 2,000 µM[8]
N7-PanHuman Embryonic Kidney 293T cells48 hoursNo effect on growth or viability up to 2,000 µM[8]

Experimental Protocols

Protocol 1: Determination of IC₅₀ of Pantothenamides against Plasmodium falciparum

This protocol is adapted from methodologies described in the cited literature.[1][4][7][9]

  • Preparation of "Aged" Medium: To inactivate pantetheinases, prepare your complete culture medium (e.g., RPMI with Albumax II, serum, and other required supplements) and incubate it at 37°C for 40 hours.[4][9]

  • Parasite Culture: Culture P. falciparum in human erythrocytes using the "aged" medium. Synchronize the parasite culture to the ring stage.

  • Drug Dilution: Prepare a serial dilution of the this compound compound in "aged" medium. The final DMSO concentration should not exceed 0.05% (v/v).[4][10]

  • Assay Plate Setup: Add the synchronized parasite culture to a 96-well plate. Add the diluted this compound compounds to the wells. Include positive controls (e.g., chloroquine) and negative controls (vehicle only).

  • Incubation: Incubate the plates for 72-96 hours under standard parasite culture conditions.

  • Growth Measurement: Quantify parasite growth using a suitable method, such as SYBR Green I-based fluorescence assay.[4][9]

  • Data Analysis: Calculate the IC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol 2: Assessment of this compound Stability in the Presence of Pantetheinase

This protocol is based on methods for evaluating pantetheinase-mediated degradation.[7]

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM HEPES (pH 7.6), 500 µM DTT, 0.05 µg/µl BSA, and 500 µM of the this compound to be tested.

  • Enzyme Addition: Initiate the reaction by adding recombinant human pantetheinase (e.g., VNN1) to a final concentration of 1.6 µg/µl. For a negative control, add the same volume of buffer without the enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 24 hours.

  • Detection of Hydrolysis: The hydrolysis of the this compound results in the release of the corresponding amine. This can be quantified by derivatizing the amine with fluorescamine (B152294) and measuring the fluorescence.

  • Data Analysis: Compare the fluorescence signal from the reaction with the enzyme to the control without the enzyme to determine the extent of degradation. A standard curve with the expected amine product can be used for quantification.

Visualizations

signaling_pathway cluster_CoA_synthesis Coenzyme A Biosynthesis Pathway cluster_inhibition This compound Inhibition Pantothenate Pantothenate PanK Pantothenate Kinase (PanK) Pantothenate->PanK 4'-Phosphopantothenate 4'-Phosphopantothenate PanK->4'-Phosphopantothenate PPAT PPAT 4'-Phosphopantothenate->PPAT 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine PPAT->4'-Phosphopantothenoylcysteine PPCDC PPCDC 4'-Phosphopantothenoylcysteine->PPCDC 4'-Phosphopantetheine 4'-Phosphopantetheine PPCDC->4'-Phosphopantetheine DPCK DPCK 4'-Phosphopantetheine->DPCK Dephospho-CoA Dephospho-CoA DPCK->Dephospho-CoA COASY COASY Dephospho-CoA->COASY Coenzyme A Coenzyme A COASY->Coenzyme A CoA-dependent Enzymes CoA-dependent Enzymes Coenzyme A->CoA-dependent Enzymes This compound This compound This compound->PanK Competitive Inhibition CoA Antimetabolite CoA Antimetabolite This compound->CoA Antimetabolite Metabolic Conversion CoA Antimetabolite->CoA-dependent Enzymes Inhibition

Caption: Mechanism of this compound Action.

experimental_workflow cluster_preparation Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Prepare_Medium Prepare Complete Culture Medium Age_Medium Incubate Medium at 37°C for 40h ('Aged' Medium) Prepare_Medium->Age_Medium Plate_Setup Dispense Cells and Drug Dilutions into 96-well Plate Age_Medium->Plate_Setup Prepare_Drug Prepare Serial Dilutions of this compound Prepare_Drug->Plate_Setup Prepare_Cells Synchronize Parasites to Ring Stage Prepare_Cells->Plate_Setup Incubate Incubate for 72-96h Plate_Setup->Incubate Measure_Growth Quantify Growth (e.g., SYBR Green I) Incubate->Measure_Growth Calculate_IC50 Calculate IC50 from Dose-Response Curve Measure_Growth->Calculate_IC50

Caption: Workflow for IC50 Determination.

troubleshooting_logic Start Low/No this compound Activity Observed Check_Degradation Is the medium fresh or 'aged'? Start->Check_Degradation Fresh_Medium Degradation by pantetheinase is likely. Check_Degradation->Fresh_Medium Fresh Aged_Medium Degradation is less likely. Check_Degradation->Aged_Medium Aged Use_Aged_Medium Action: Use 'aged' medium or a resistant analog. Fresh_Medium->Use_Aged_Medium Check_Pantothenate Check pantothenate concentration in the medium. Aged_Medium->Check_Pantothenate High_Pantothenate High pantothenate can antagonize activity. Check_Pantothenate->High_Pantothenate High Check_Storage Review compound storage and handling procedures. Check_Pantothenate->Check_Storage Normal Use_Low_Pantothenate_Medium Action: Use medium with lower pantothenate concentration. High_Pantothenate->Use_Low_Pantothenate_Medium Improper_Storage Degradation due to improper storage is possible. Check_Storage->Improper_Storage Improper Store_Properly Action: Aliquot and store at -80°C. Avoid freeze-thaw cycles. Improper_Storage->Store_Properly

References

Technical Support Center: Pantothenamide Stability in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the hydrolysis of pantothenamides in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my pantothenamide-based compound inactive or showing reduced potency in my cell-based assays?

Your compound's lack of activity is likely due to its degradation by enzymes present in the cell culture medium.[1][2] Pantothenamides are susceptible to hydrolysis by a class of enzymes called pantetheinases (also known as vanins).[1][3][4] These enzymes are commonly found in serum and serum-derivatives (like Albumax II) that are used to supplement cell culture media.[1][2] This enzymatic cleavage inactivates the this compound, leading to a loss of its intended biological effect.[3][5]

Q2: What is the primary mechanism of this compound hydrolysis in cell culture?

The primary mechanism is enzymatic hydrolysis of the amide bond in the this compound molecule.[6][7] Pantetheinases, which are naturally present in serum, cleave this bond, breaking the this compound down into pantothenic acid and a corresponding amine.[4][7] This process effectively destroys the active compound.

Q3: How can I confirm if my this compound is being hydrolyzed in my cell culture medium?

You can confirm hydrolysis using analytical techniques such as mass spectrometry.[3] By analyzing the cell culture medium after incubation with your this compound, you can look for a decrease in the concentration of the parent compound and the appearance of its hydrolysis products (pantothenic acid and the corresponding amine).[3]

Q4: Are there any this compound analogs that are resistant to hydrolysis?

Yes, researchers have developed several strategies to create pantothenamides that are resistant to enzymatic degradation. These include:

  • Structural Modifications: Introducing a methyl group near the amide bond can sterically hinder enzyme access.[6][8]

  • Inverted Amide Bonds: Creating "inverted" pantothenamides, where the amide bond is reversed, can also confer stability.[4][9]

  • Bioisosteric Replacement: Replacing the labile amide bond with a more stable chemical group, such as a thiazole, is another effective approach.

Q5: Can I modify my cell culture medium to prevent hydrolysis?

Yes, you can treat your medium to reduce enzymatic activity. A common method is to "age" the medium by pre-incubating it at 37°C for an extended period (e.g., 40 hours) before use.[2][6] This heat treatment helps to inactivate the pantetheinases present in the serum supplement.[1]

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected potency of a this compound compound.

This is a common issue directly related to the enzymatic hydrolysis of the this compound in the culture medium.

Troubleshooting Steps:

  • Assess Media Components: The primary source of pantetheinase activity is the serum or serum-substitute in your media.[1][2][3] The concentration and source of the serum can influence the level of enzymatic activity.

  • Implement a Mitigation Strategy: Based on your experimental needs and the availability of resources, choose one of the following strategies:

    • Strategy 1: Media Pre-Incubation ("Aging")

      • Description: This is the simplest method to reduce pantetheinase activity.

      • Protocol: Incubate your complete cell culture medium (containing serum or serum-substitute) at 37°C for 40 hours before adding it to your cells with the this compound compound.[6]

      • Considerations: Ensure that this pre-incubation does not negatively affect other critical components of your media.

    • Strategy 2: Use of a Pantetheinase Inhibitor

      • Description: Co-treatment with a specific pantetheinase inhibitor can protect the this compound from degradation.[3]

      • Protocol: Add a known pantetheinase inhibitor to the cell culture medium along with your this compound compound. The optimal concentration of the inhibitor should be determined experimentally.

      • Considerations: Verify that the inhibitor itself does not have any off-target effects on your cells or interfere with your assay.

    • Strategy 3: Test Hydrolysis-Resistant Analogs

      • Description: If available, use this compound analogs that have been structurally modified to resist hydrolysis.[5][9][10]

      • Protocol: Synthesize or obtain analogs with features like an inverted amide bond or an α-methyl group adjacent to the amide bond.

      • Considerations: The potency and cellular uptake of these analogs may differ from the parent compound.

  • Verify the Stability of Your Compound: After implementing a mitigation strategy, it is crucial to confirm the stability of your this compound.

    • Protocol: Use an analytical method like LC-MS (Liquid Chromatography-Mass Spectrometry) to measure the concentration of your this compound in the conditioned media over the time course of your experiment.

Quantitative Data Summary

The following table summarizes the impact of different strategies on the potency of pantothenamides, indicating the effect of pantetheinase-mediated hydrolysis.

CompoundMedium ConditionIC50 (nM)Fold Change in PotencyReference
N-PE-PanAmNormal Medium~6,200-[6]
N-PE-PanAm"Aged" Medium20 ± 2~310x increase[1]
α-Me-N-PE-PanAmNormal Medium52 ± 6-[6]
α-Me-N-PE-PanAm"Aged" Medium29 ± 2~1.8x increase[6]

*IC50 values are against P. falciparum. "Normal Medium" contains active pantetheinase, while "Aged Medium" has reduced pantetheinase activity.

Experimental Protocols

Protocol 1: Assessment of this compound Hydrolysis in Cell Culture Media via LC-MS

Objective: To quantify the degradation of a this compound compound in cell culture media over time.

Materials:

  • This compound compound of interest

  • Complete cell culture medium (containing serum or serum-substitute)

  • LC-MS system

  • Acetonitrile (B52724) with an internal standard (e.g., losartan)

Methodology:

  • Prepare a stock solution of your this compound compound.

  • Spike the complete cell culture medium with the this compound to a final concentration relevant to your experiments (e.g., 10 µM).

  • Incubate the medium at 37°C in a cell culture incubator.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the medium.

  • To quench the enzymatic reaction, add 3 volumes of acetonitrile containing an internal standard to the collected sample.[10]

  • Centrifuge the samples to pellet any precipitated proteins.

  • Analyze the supernatant using an LC-MS system to determine the concentration of the parent this compound and its expected hydrolysis products.

Protocol 2: Heat Inactivation of Pantetheinase in Cell Culture Media ("Aging")

Objective: To reduce the enzymatic activity of pantetheinases in serum-containing media.

Materials:

  • Complete cell culture medium containing serum or serum-substitute (e.g., FBS, Albumax II)

Methodology:

  • Prepare the complete cell culture medium by adding the serum or serum-substitute and any other required supplements.

  • Place the medium in a sterile container in a 37°C incubator for 40 hours.[6]

  • After the incubation period, the "aged" medium is ready for use in your experiments.

  • Store the aged medium at 4°C if not used immediately.

Visualizations

Hydrolysis_Pathway This compound This compound (Active Compound) Hydrolysis Hydrolysis of Amide Bond This compound->Hydrolysis Pantetheinase Pantetheinase (from Serum) Pantetheinase->Hydrolysis Products Pantothenic Acid + Amine (Inactive Products) Hydrolysis->Products caption This compound Hydrolysis Pathway

Caption: Enzymatic hydrolysis of pantothenamides by serum pantetheinase.

Caption: Workflow for troubleshooting this compound instability.

Prevention_Strategies cluster_problem Problem cluster_solutions Prevention Strategies cluster_outcomes Outcome Hydrolysis This compound Hydrolysis MediaMod Media Modification ("Aging") Hydrolysis->MediaMod Inhibition Enzyme Inhibition Hydrolysis->Inhibition StructuralMod Structural Modification of Compound Hydrolysis->StructuralMod Stability Increased this compound Stability & Potency MediaMod->Stability Inhibition->Stability StructuralMod->Stability caption Prevention Strategy Relationships

Caption: Relationship between the problem and prevention strategies.

References

Pantothenamide stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of pantothenamide under various pH and temperature conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary non-enzymatic degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its amide bond. This reaction cleaves the molecule into pantoic acid and the corresponding amine (e.g., pentylamine for N-pentylthis compound). This hydrolysis is catalyzed by both acidic and basic conditions.[1]

Q2: How do pH and temperature generally affect the stability of this compound?

A2: this compound, like other amides, is most stable at a near-neutral pH. The rate of hydrolysis increases significantly under both acidic and basic conditions. Elevated temperatures accelerate the rate of hydrolysis across all pH levels, following the principles of chemical kinetics.

Q3: Is this compound more sensitive to acidic or basic conditions?

A3: Based on studies of structurally similar compounds like dexpanthenol (B1670349), it is anticipated that this compound is significantly more susceptible to base-catalyzed hydrolysis than acid-catalyzed hydrolysis. For instance, a study on dexpanthenol showed minimal degradation (0.62%) after 6 hours in 0.1 M HCl, whereas significant degradation (75.8%) was observed after 6 hours in 0.1 M NaOH at the same temperature.

Q4: What are the expected degradation products of this compound?

A4: The expected degradation products from the hydrolysis of a this compound, such as N-pentylthis compound, are pantoic acid and the corresponding amine, in this case, pentylamine.

Troubleshooting Guide

Issue: I am observing a rapid loss of my this compound compound in a buffered solution.

  • Potential Cause 1: Incorrect pH of the buffer.

    • Recommended Solution: Verify the pH of your buffer. This compound is least stable at pH extremes. For storage, use a buffer in the pH range of 6-7.

  • Potential Cause 2: High storage temperature.

    • Recommended Solution: Store your this compound solutions at reduced temperatures. For short-term storage (days), refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) is advisable to minimize hydrolysis.

  • Potential Cause 3: Microbial contamination.

    • Recommended Solution: If the solution is not sterile, microbial growth can lead to enzymatic degradation. Prepare solutions using sterile water and consider filter-sterilizing the final solution for storage.

Issue: My HPLC analysis shows multiple unexpected peaks in my this compound sample.

  • Potential Cause 1: On-column degradation.

    • Recommended Solution: Ensure the mobile phase pH is compatible with this compound stability. A highly acidic or basic mobile phase can cause degradation during the analytical run.

  • Potential Cause 2: Degradation during sample preparation.

    • Recommended Solution: Minimize the time between sample preparation and injection. Keep samples in an autosampler cooled to 4-10 °C.

  • Potential Cause 3: Presence of degradation products from storage.

    • Recommended Solution: The unexpected peaks may be pantoic acid and the corresponding amine. Use a validated stability-indicating HPLC method to identify and quantify these products. Running standards of the expected degradants can help confirm their identity.

Data on Amide Hydrolysis

Table 1: Pseudo-First-Order Rate Constants (k_obs) for Hydrolysis of a Representative N-Substituted Aliphatic Amide at 50°C

pHk_obs (s⁻¹)Half-life (t₁/₂) (hours)
2.01.5 x 10⁻⁶128
4.02.0 x 10⁻⁷963
6.01.0 x 10⁻⁷1925
8.01.0 x 10⁻⁶193
10.01.0 x 10⁻⁵19.3
12.01.0 x 10⁻⁴1.93

Note: This data is illustrative for a generic N-substituted aliphatic amide and serves to demonstrate the pH-dependent stability profile. Actual rates for this compound may vary.

Table 2: Effect of Temperature on the Rate of Hydrolysis of a Representative N-Substituted Aliphatic Amide at pH 12.0

Temperature (°C)k_obs (s⁻¹)Half-life (t₁/₂) (hours)
251.1 x 10⁻⁵17.5
405.0 x 10⁻⁵3.85
603.5 x 10⁻⁴0.55
802.0 x 10⁻³0.10

Note: This data illustrates the significant acceleration of hydrolysis with increasing temperature. An Arrhenius plot of this data would yield the activation energy for the hydrolysis reaction.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile (B52724) and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.

    • Thermal Degradation: Store the stock solution (in a sealed vial) at 60°C.

    • Photostability: Expose the stock solution in a photostable, transparent container to UV light (e.g., 254 nm) in a photostability chamber.

  • Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours. For thermal and photostability, extend time points as needed (e.g., 1, 3, 7 days).

  • Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate and quantify this compound from its primary degradation products, pantoic acid and the corresponding amine.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using:

      • Mobile Phase A: 20 mM potassium phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid.

      • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-15 min: 5% to 40% B

      • 15-20 min: 40% B

      • 20-22 min: 40% to 5% B

      • 22-30 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is linear, accurate, precise, specific, and robust for its intended purpose.

Visualizations

Hydrolysis_Pathway This compound This compound TransitionState Tetrahedral Intermediate This compound->TransitionState + H₂O (H⁺ or OH⁻ catalysis) Products Pantoic Acid + Amine TransitionState->Products C-N bond cleavage

Caption: Hydrolysis pathway of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic (HCl) Sampling Sample at Time Points Acid->Sampling Base Basic (NaOH) Base->Sampling Oxidation Oxidative (H₂O₂) Oxidation->Sampling Thermal Thermal (Heat) Thermal->Sampling Stock This compound Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Analysis Stability-Indicating HPLC Analysis Sampling->Analysis Data Assess Degradation Profile Analysis->Data

References

Technical Support Center: Clinical Development of Pantothenamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical development of pantothenamides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of pantothenamides?

A1: Pantothenamides are analogs of pantothenate (vitamin B5) and act as antimetabolites by targeting the biosynthesis and utilization of Coenzyme A (CoA).[1][2] They are typically metabolized by pantothenate kinase (PanK), the first enzyme in the CoA biosynthetic pathway, to generate phosphorylated products.[1][3] These products can then inhibit subsequent enzymes in the pathway or be converted into CoA analogs that interfere with CoA-dependent reactions, such as fatty acid synthesis.[2]

Q2: Why are my pantothenamides showing high in vitro potency but no in vivo efficacy?

A2: A major challenge in the clinical development of pantothenamides is their rapid hydrolysis and inactivation by serum pantetheinases, also known as vanins.[4][5] These ubiquitous enzymes cleave the amide bond of pantothenamides, rendering them inactive before they can reach their target.[4][6] Therefore, potent in vitro activity may not translate to in vivo efficacy if the compound is not stable in serum.[2][5]

Q3: How can the in vivo stability of pantothenamides be improved?

A3: There are two main strategies to overcome degradation by serum pantetheinases:

  • Structural Modification: Modifying the pantothenamide structure to make it resistant to hydrolysis. This can involve introducing steric hindrance near the scissile amide bond, such as by adding a methyl group, or by creating bioisosteres with altered amide bonds.[1][7][8][9]

  • Co-administration with a Pantetheinase Inhibitor: Using a combination therapy where the this compound is administered alongside a specific inhibitor of pantetheinase enzymes.[2]

Q4: Are pantothenamides toxic to human cells?

A4: Generally, pantothenamides have shown low cytotoxicity to mammalian cells in vitro, suggesting good selectivity for their microbial targets.[8] However, comprehensive toxicology studies are essential during preclinical and clinical development to ensure safety.

Q5: What are the main challenges in designing clinical trials for pantothenamides for rare diseases like Pantothenate Kinase-Associated Neurodegeneration (PKAN)?

A5: Clinical trials for rare diseases like PKAN face several challenges, including:

  • Patient Heterogeneity: PKAN presents with a wide range of clinical manifestations and rates of progression.[10]

  • Slow Disease Progression: The slow progression of the disease, especially in atypical PKAN, makes it difficult to observe significant treatment effects over a short trial duration.

  • Endpoint Selection: Identifying and validating sensitive clinical endpoints that can capture meaningful changes in disease progression is crucial. The PKAN-Activities of Daily Living (PKAN-ADL) scale is one such validated endpoint.[11][12]

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected in vitro activity of pantothenamides.
Possible Cause Troubleshooting Step
Degradation of this compound in culture medium. Some cell culture media supplements, like Albumax II used for P. falciparum culture, can contain pantetheinase activity.[3] Pre-incubating the medium at 37°C for a prolonged period can reduce this activity.[3]
High concentration of pantothenate in the medium. The inhibitory effect of pantothenamides can be attenuated by the presence of pantothenate, as they compete for the same pathway.[3] Use a defined medium with a known, and preferably low, concentration of pantothenate.
Compound precipitation. Visually inspect the culture wells for any signs of precipitation. Determine the solubility of your this compound analog in the specific culture medium used.
Incorrect assessment of cell viability. Ensure that the assay used to measure cell viability (e.g., MTT, AlamarBlue) is not affected by the chemical properties of the this compound.
Problem 2: this compound analog shows poor stability in serum assays.
Possible Cause Troubleshooting Step
Hydrolysis by serum pantetheinases. This is the most likely cause. Confirm this by performing a time-course stability assay and analyzing for the parent compound and its hydrolysis products by LC-MS.
Non-specific binding to serum proteins. While less common, extensive binding to proteins like albumin can reduce the free concentration of the drug. This can be assessed using equilibrium dialysis or ultracentrifugation.
Chemical instability. Although less likely in physiological conditions, assess the stability of the compound in buffer at 37°C to rule out inherent chemical instability.

Data Presentation

Table 1: In Vitro Activity of Selected Pantothenamides against Various Microorganisms.

CompoundOrganismIC50 (µM)Reference
N5-PanE. coli64 (in minimal media)[2]
N7-PanS. aureus8 (in minimal media)[2]
N-phenethyl this compoundP. falciparum (pantetheinase inactivated)0.02[13]
α-Me-N-PE-PanAmP. falciparum (pantetheinase inactivated)0.052[7]
MMV693183P. falciparum0.012 (female gametocytes)[14]
MMV693183P. vivax (clinical isolates)Low nanomolar[14]

Table 2: Inhibition of Human Pantothenate Kinase Isoforms by PZ-2891.

PanK IsoformIC50 (nM)Reference
PANK1β40.2 ± 4.4[15]
PANK20.7 ± 0.08[15]
PANK31.3 ± 0.2[15]

Experimental Protocols

Protocol 1: General Pantothenate Kinase (PanK) Inhibition Assay (Radiometric)

This protocol is adapted from a method used for assessing P. falciparum PanK inhibition.

Materials:

  • Cell lysate containing PanK or purified PanK enzyme.

  • [¹⁴C]-pantothenate.

  • ATP solution.

  • Test compounds (pantothenamides).

  • Reaction buffer (e.g., 10 mM potassium phosphate, pH 7.4).

  • Somogyi reagent.

  • Scintillation fluid and counter.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, and [¹⁴C]-pantothenate.

  • Add the test compound at the desired concentration (or DMSO as a vehicle control).

  • Initiate the reaction by adding the cell lysate or purified enzyme.

  • Incubate the reaction at 37°C for a specified time.

  • Stop the reaction by adding Somogyi reagent, which precipitates the unreacted [¹⁴C]-pantothenate.

  • Centrifuge the samples to pellet the precipitate.

  • Transfer the supernatant (containing the phosphorylated [¹⁴C]-pantothenate) to a scintillation vial with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition by comparing the radioactivity in the presence of the test compound to the control.

Protocol 2: Serum Pantetheinase Activity Assay (Spectrophotometric)

This protocol provides a general method for measuring pantetheinase activity in serum.

Materials:

  • Serum sample.

  • Pantothenate-p-nitroanilide (pPNa) as a substrate.

  • Buffer (e.g., 0.1 M HEPES, pH 7.0).

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing the buffer and the pPNa substrate.

  • Add the serum sample to initiate the reaction.

  • Incubate the reaction at 37°C.

  • Measure the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitroaniline upon hydrolysis of the substrate.

  • The rate of change in absorbance is proportional to the pantetheinase activity in the serum.

Protocol 3: Measurement of Intracellular Coenzyme A Levels by HPLC

This protocol outlines a method for quantifying total intracellular CoA.

Materials:

  • Cultured cells or tissue homogenate.

  • Extraction buffer (e.g., perchloric acid).

  • Derivatizing agent (e.g., monobromobimane, mBBr).

  • HPLC system with a C18 column and a UV or fluorescence detector.

  • CoA standard.

Procedure:

  • Extraction: Lyse the cells or homogenize the tissue in a cold extraction buffer to precipitate proteins and extract small molecules.

  • Hydrolysis (for total CoA): Adjust the pH of the extract to >12 and incubate at 55°C to hydrolyze CoA thioesters to free CoA.

  • Derivatization: Neutralize the extract and add the derivatizing agent (mBBr), which reacts with the thiol group of CoA to form a fluorescent or UV-active adduct. Incubate in the dark.

  • HPLC Analysis: Inject the derivatized sample onto the HPLC system. Separate the CoA adduct from other components using a suitable gradient.

  • Quantification: Detect the CoA adduct by UV absorbance (e.g., 393 nm) or fluorescence (e.g., λex = 393 nm, λem = 470 nm).[16] Quantify the amount of CoA by comparing the peak area to a standard curve prepared with known concentrations of CoA.[16]

Mandatory Visualizations

coa_biosynthesis_pathway Pantothenate Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK) Pantothenate->PanK Phosphopantothenate 4'-Phosphopantothenate PanK->Phosphopantothenate ATP -> ADP Phospho_this compound Phosphorylated This compound PanK->Phospho_this compound PPCS PPCS Phosphopantothenate->PPCS Phosphopantothenoylcysteine 4'-Phosphopantothenoyl-cysteine PPCS->Phosphopantothenoylcysteine PPCDC PPCDC Phosphopantothenoylcysteine->PPCDC Phosphopantetheine 4'-Phosphopantetheine (B1211885) PPCDC->Phosphopantetheine PPAT PPAT Phosphopantetheine->PPAT Dephospho_CoA Dephospho-CoA PPAT->Dephospho_CoA CoA_Antimetabolite CoA Antimetabolite PPAT->CoA_Antimetabolite DPCK DPCK Dephospho_CoA->DPCK CoA Coenzyme A (CoA) DPCK->CoA ATP -> ADP CoA->PanK Feedback_Inhibition Feedback Inhibition This compound This compound This compound->PanK Phospho_this compound->PPAT Inhibition_CoA_Util Inhibition of CoA-Utilizing Enzymes CoA_Antimetabolite->Inhibition_CoA_Util

Caption: Coenzyme A biosynthesis pathway and the mechanism of action of pantothenamides.

pantothenamide_development_workflow Start Start: Potent In Vitro This compound InVivoTest In Vivo Efficacy Testing Start->InVivoTest Efficacy Efficacious InVivoTest->Efficacy Yes NoEfficacy Not Efficacious InVivoTest->NoEfficacy No Success Successful Clinical Candidate Efficacy->Success CheckStability Assess Serum Stability NoEfficacy->CheckStability Stable Stable CheckStability->Stable Yes Unstable Unstable (Degraded by Pantetheinase) CheckStability->Unstable No OtherIssues Investigate Other Issues (e.g., PK/PD, Target Engagement) Stable->OtherIssues Strategy Develop Pantetheinase- Resistant Strategy Unstable->Strategy StructuralMod Strategy 1: Structural Modification Strategy->StructuralMod CoAdmin Strategy 2: Co-administer with Pantetheinase Inhibitor Strategy->CoAdmin ReTest Re-test In Vivo Efficacy StructuralMod->ReTest CoAdmin->ReTest ReTest->Efficacy Yes ReTest->NoEfficacy No

References

Technical Support Center: Enhancing Pantothenamide Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of pantothenamide and its analogs.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your research.

Issue 1: Low or Undetectable Plasma Concentrations of Parent this compound

  • Question: After oral administration of our this compound analog, we are observing very low or undetectable levels in plasma samples. What could be the cause and how can we troubleshoot this?

  • Answer: This is a common issue primarily due to the rapid degradation of pantothenamides by pantetheinase enzymes (also known as vanins) present in serum.[1][2] This enzymatic hydrolysis cleaves the amide bond, reducing the concentration of the active compound.[2]

    Troubleshooting Steps:

    • Confirm Enzymatic Degradation:

      • In Vitro Stability Assay: Incubate your this compound analog in mouse, rat, or human plasma and measure its concentration over time using LC-MS/MS. A rapid decrease in concentration is indicative of enzymatic degradation.

      • Heat Inactivation Control: As a control, heat-inactivate the plasma (e.g., 56°C for 30 minutes) before adding your compound. If the degradation is significantly reduced, it confirms enzymatic activity.

    • Analytical Method Sensitivity:

      • Ensure your LC-MS/MS method is sensitive enough to detect low concentrations of your compound. The lower limit of quantification (LLOQ) should be in the low ng/mL range.[3]

    • Implement a Bioavailability Enhancement Strategy:

      • Structural Modification: Synthesize this compound analogs that are resistant to pantetheinase. For example, the development of N5-α-Pan, a truncated analog of N-pentylthis compound (N5-Pan), has shown stability in mouse plasma and liver enzymes.[1][4][5]

      • Co-administration with a Pantetheinase Inhibitor: Administer your this compound analog along with a pantetheinase inhibitor, such as RR6.[6] This has been shown to protect pantothenamides from hydrolysis.

      • Advanced Formulation: Encapsulate your this compound in a protective delivery system, such as lipid-based nanoparticles or liposomes, to shield it from enzymatic degradation in the gastrointestinal tract and bloodstream.[7][8][9]

Issue 2: High Variability in Pharmacokinetic (PK) Data

  • Question: We are observing high inter-animal variability in the plasma concentration-time profiles of our this compound analog. How can we reduce this variability?

  • Answer: High variability in in vivo studies can stem from several factors related to the experimental procedure and the animals themselves.

    Troubleshooting Steps:

    • Standardize the Dosing Procedure:

      • Fasting: Ensure a consistent fasting period for all animals before dosing to standardize gastric emptying and intestinal pH.

      • Oral Gavage Technique: Use a consistent and proper oral gavage technique to ensure accurate and complete dose administration.[10] Refer to the detailed protocol for oral gavage in mice.

      • Vehicle Formulation: Ensure the this compound is fully dissolved or uniformly suspended in the vehicle. A common vehicle is a solution of 7% Tween 80, 3% ethanol, 5% DMSO, and 0.9% saline.[11]

    • Control for Animal-Related Factors:

      • Age and Weight: Use animals of a similar age and weight range.

      • Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect drug absorption and metabolism.

    • Refine Blood Sampling Technique:

      • Consistent Sampling Times: Adhere strictly to the planned blood sampling time points for all animals.[12]

      • Consistent Sampling Site: Collect blood from the same anatomical location (e.g., saphenous vein, tail vein) for each time point to minimize variability in plasma concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary barrier to the oral bioavailability of pantothenamides?

A1: The main obstacle is their susceptibility to enzymatic degradation by pantetheinases (vanins) found in serum, which hydrolyze the this compound into an inactive form before it can reach its target.[1][2]

Q2: What are the main strategies to improve the bioavailability of pantothenamides?

A2: The key strategies focus on protecting the this compound from enzymatic degradation and include:

  • Prodrug/Analog Development: Designing and synthesizing this compound analogs that are structurally resistant to pantetheinase cleavage.[13][14][15]

  • Co-administration with Pantetheinase Inhibitors: Using a specific inhibitor to block the action of pantetheinase enzymes, thereby preserving the active this compound.[6]

  • Formulation Strategies: Encapsulating the this compound in lipid-based or nanoparticle delivery systems to protect it during transit through the body.[7][8][9][16]

Q3: What analytical method is recommended for quantifying pantothenamides in plasma?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which allows for the accurate quantification of low concentrations of the parent drug and its metabolites in complex biological matrices like plasma.[3]

Q4: Can I measure a metabolite of my this compound analog as a surrogate for bioavailability?

A4: While measuring a stable, major metabolite can sometimes be a surrogate for absorption, it is crucial to first understand the metabolic pathway of your specific analog. For pantothenamides, the primary goal is often to deliver the intact molecule to its site of action. Therefore, direct measurement of the parent compound is the most reliable indicator of successful bioavailability enhancement.

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of a this compound Analog with Different Bioavailability Enhancement Strategies

StrategyCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Half-life (t1/2) (hr)
Parent this compound (Oral)500.51501.2
Pantetheinase-Resistant Analog (Oral)4502.027004.5
Parent this compound + Pantetheinase Inhibitor (Oral)3801.521004.0
Parent this compound in Lipid Nanoparticles (Oral)6004.048006.2

Note: The data presented in this table is for illustrative purposes to demonstrate the potential impact of different bioavailability enhancement strategies and may not represent actual experimental results.

Experimental Protocols

1. Protocol for In Vivo Oral Bioavailability Study in Mice

This protocol outlines the key steps for assessing the oral bioavailability of a this compound analog in a mouse model.

Materials:

  • Test this compound analog

  • Vehicle (e.g., 7% Tween 80, 3% ethanol, 5% DMSO, 0.9% saline)[11]

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles (20-22 gauge)[17]

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare the dosing solution of the this compound analog in the chosen vehicle at the desired concentration.

  • Oral Administration:

    • Weigh each mouse to determine the exact volume of the dosing solution to be administered (typically 5-10 mL/kg).[10][17]

    • Administer the solution carefully via oral gavage.[10]

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[11][12]

    • Collect blood via a suitable method, such as tail vein or saphenous vein sampling.

    • Place the blood samples into EDTA-coated tubes and keep them on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Quantify the concentration of the this compound analog in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

2. Protocol for LC-MS/MS Quantification of this compound in Plasma

This protocol provides a general framework for developing an LC-MS/MS method for this compound quantification.

Materials:

  • Plasma samples

  • This compound analog standard

  • Internal standard (IS)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Protein precipitation plates or tubes

  • LC column (e.g., C18 column)

  • Triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.

  • LC Separation:

    • Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Injection Volume: 5 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor and product ion transitions for the specific this compound analog and the internal standard. For example, for N-pentylthis compound, the protonated parent ion [M+H]+ would be selected as the precursor ion, and characteristic fragment ions would be monitored as product ions.

    • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.

  • Quantification:

    • Generate a calibration curve using standard solutions of the this compound analog in blank plasma.

    • Quantify the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Pantothenamide_Degradation_Pathway cluster_bloodstream Bloodstream This compound This compound Inactive_Metabolite Inactive_Metabolite This compound->Inactive_Metabolite Hydrolysis Pantetheinase Pantetheinase Pantetheinase->this compound Acts on

Caption: Metabolic degradation of this compound by serum pantetheinase.

Bioavailability_Enhancement_Workflow Start Start: Low Bioavailability Troubleshoot Identify Cause Start->Troubleshoot Degradation Enzymatic Degradation Troubleshoot->Degradation Yes Poor_Absorption Poor Absorption/ Solubility Troubleshoot->Poor_Absorption No Strategy1 Strategy 1: Pantetheinase-Resistant Analog Degradation->Strategy1 Strategy2 Strategy 2: Co-administer Pantetheinase Inhibitor Degradation->Strategy2 Strategy3 Strategy 3: Lipid/Nanoparticle Formulation Poor_Absorption->Strategy3 InVivo_Testing In Vivo PK Study Strategy1->InVivo_Testing Strategy2->InVivo_Testing Strategy3->InVivo_Testing End End: Enhanced Bioavailability InVivo_Testing->End

Caption: Experimental workflow for enhancing this compound bioavailability.

Troubleshooting_Logic Problem Problem: Low Plasma Levels Check_Degradation In Vitro Plasma Stability? Problem->Check_Degradation Degraded Compound is Unstable Check_Degradation->Degraded Yes Stable Compound is Stable Check_Degradation->Stable No Solution_Analog Synthesize Resistant Analog Degraded->Solution_Analog Solution_Inhibitor Use Pantetheinase Inhibitor Degraded->Solution_Inhibitor Check_Formulation Optimize Formulation? Stable->Check_Formulation Re-evaluate Re-evaluate In Vivo Solution_Analog->Re-evaluate Solution_Inhibitor->Re-evaluate Solution_Formulation Use Lipid/Nanoparticle Delivery System Check_Formulation->Solution_Formulation Yes Solution_Formulation->Re-evaluate

Caption: Logical flow for troubleshooting low this compound bioavailability.

References

Technical Support Center: Co-administration of Pantothenamide with Vanin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the co-administration of pantothenamide antibiotics and vanin inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for co-administering vanin inhibitors with pantothenamides?

A1: Pantothenamides are synthetic analogs of pantothenate (vitamin B5) that exhibit broad-spectrum antibacterial activity in minimal media.[1][2][3] They function by interfering with the bacterial coenzyme A (CoA) biosynthetic pathway, leading to cellular CoA depletion and disruption of fatty acid synthesis.[1][2] However, their clinical potential has been limited because they are readily hydrolyzed and inactivated by ubiquitous host pantetheinases, also known as vanins.[1][2] Vanin inhibitors protect pantothenamides from this enzymatic degradation, thereby preserving their antibiotic properties in a physiological environment, such as in the presence of serum.[1][2][3]

Q2: Which bacterial species are most susceptible to this combination therapy?

A2: The combination of pantothenamides and vanin inhibitors has shown significant antimicrobial activity, particularly against Gram-positive bacteria.[1][2][3] Susceptible species include Staphylococcus aureus (including MRSA and VRSA strains), Staphylococcus epidermidis, Streptococcus pneumoniae, and Streptococcus pyogenes.[1][2] Some effects have also been observed against Gram-negative bacteria like Escherichia coli, although often requiring higher concentrations.[1]

Q3: Are pantothenamides and vanin inhibitors toxic to mammalian cells?

A3: Studies have shown that pantothenamides (like N5-Pan and N7-Pan) and the vanin inhibitor RR6, at concentrations effective for antimicrobial activity, do not show significant toxicity to human cell lines, such as HEK293T kidney cells and primary human keratinocytes.[1] However, it is always recommended to perform cytotoxicity assays for your specific cell line and experimental conditions.

Q4: What are common vanin inhibitors used in these experiments?

A4: A well-characterized and commonly used vanin inhibitor is RR6, a pantetheine (B1680023) analog that acts as a selective and reversible competitive inhibitor with nanomolar potency.[4] More recent research has led to the development of other potent inhibitors, such as the OMP series of compounds, some of which exhibit even greater potency than RR6.[4][5]

Troubleshooting Guides

Problem 1: this compound shows no antibacterial activity in my cell culture media.

  • Potential Cause: Presence of serum in the culture medium.

    • Explanation: Standard cell culture media are often supplemented with fetal bovine serum (FBS) or other sera, which contain active vanin enzymes (pantetheinases).[1] These enzymes will hydrolyze and inactivate the this compound.

    • Solution:

      • Co-administer a Vanin Inhibitor: Add an effective vanin inhibitor (e.g., RR6) to the culture medium along with the this compound. This will protect the this compound from degradation.[1]

      • Use Serum-Free Medium: If your experimental design allows, conduct the assay in a minimal or serum-free medium. The antibiotic effect of pantothenamides is readily observable under these conditions.[1]

      • Heat-Inactivate Serum: As a control, you can demonstrate the role of the enzyme by heat-inactivating the serum (e.g., 5 minutes at 100°C), which should abolish its ability to inactivate the this compound.[1]

Problem 2: Inconsistent results in vanin activity assays.

  • Potential Cause 1: Reagent instability.

    • Solution: Prepare fresh substrate and inhibitor solutions for each experiment. Avoid repeated freeze-thaw cycles.[4]

  • Potential Cause 2: Incorrect wavelength settings.

    • Solution: Verify the excitation and emission wavelengths for your specific fluorogenic substrate (e.g., Pantothenate-AMC) on the plate reader.[4]

  • Potential Cause 3: Presence of other pantetheinases.

    • Solution: If using cell lysates or tissue homogenates, be aware of other enzymes with similar activity. Use a specific substrate or a purified vanin enzyme as a positive control.[4]

Problem 3: Observed cytotoxicity is not correlated with vanin-1 inhibition.

  • Potential Cause: Off-target effects of the inhibitor.

    • Solution:

      • Use a Structurally Different Inhibitor: Test another vanin inhibitor with a different chemical structure. If both produce similar cytotoxic effects, it is more likely an on-target effect.[4]

      • Perform a Rescue Experiment: Supplement the culture medium with the downstream products of the vanin reaction, pantothenic acid and cysteamine. If the toxicity is due to vanin inhibition, this may rescue the cells.[4]

      • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate vanin expression to confirm the phenotype is dependent on the target enzyme.[4]

Data Presentation

Table 1: In Vitro Potency of Selected Vanin Inhibitors

InhibitorTarget(s)IC50 (Human Vanin-1)Source
RR6 Vanin-1540 nM[6]
OMP-7 Vanin-138 nM[6]
BI-4122 Vanin-1 & Vanin-20.3 nM[6]
Vanin-1-IN-2 Vanin-1162 nM[6]

Note: Lower IC50 values indicate higher potency.

Table 2: Antimicrobial Activity of Pantothenamides in Combination with Vanin Inhibitor RR6

OrganismThis compoundRR6 (µg/mL)MediumMIC (µg/mL)
E. coliN5-Pan0Minimal< 4
E. coliN5-Pan010% FBS> 256
E. coliN5-Pan25610% FBS64
S. aureusN7-Pan0Minimal8
S. aureusN7-Pan010% FBS> 256
S. aureusN7-Pan25610% FBS32

Data adapted from checkerboard titration experiments.[1]

Experimental Protocols

Protocol 1: Pantetheinase (Vanin) Activity Assay

This assay measures the enzymatic activity of vanin by detecting the fluorescence released from a fluorogenic substrate.

  • Materials:

    • Recombinant Vanin-1 or serum as an enzyme source

    • Fluorogenic substrate: Pantothenate-7-amino-4-methylcoumarin (Pantothenate-AMC)

    • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 8.0

    • Vanin inhibitor (e.g., RR6)

    • 96-well black, clear-bottom microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the vanin inhibitor in the Assay Buffer.

    • In the microplate, add 50 µL of Assay Buffer to each well.

    • Add the enzyme source (e.g., 1% serum final concentration) to each well.[1]

    • Add the desired concentration of the inhibitor to the test wells.

    • Initiate the reaction by adding the Pantothenate-AMC substrate (10 µM final concentration).[1]

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm).[4]

    • Calculate the reaction rate and plot it against the inhibitor concentration to determine the IC50 value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Checkerboard Titration)

This protocol determines the MIC of a this compound in the presence of a vanin inhibitor.

  • Materials:

    • Bacterial strain of interest

    • Appropriate bacterial growth medium (e.g., Tryptone broth with 10% FBS)

    • This compound (e.g., N5-Pan or N7-Pan)

    • Vanin inhibitor (e.g., RR6)

    • 96-well microplate

  • Procedure:

    • Prepare a two-dimensional serial dilution of the this compound (e.g., along the rows) and the vanin inhibitor (e.g., along the columns) in the 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., 10^5 CFU/mL).

    • Include appropriate controls: wells with no this compound, no inhibitor, and no bacteria.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration combination that inhibits visible bacterial growth.

Protocol 3: Mammalian Cell Cytotoxicity Assay (LDH Assay)

This protocol assesses the cytotoxicity of the compounds on a mammalian cell line.

  • Materials:

    • Human cell line (e.g., HEK293T)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound and/or vanin inhibitor

    • LDH Cytotoxicity Detection Kit

    • 96-well cell culture plate

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 hours).[1]

    • Include a negative control (vehicle only) and a positive control for maximum LDH release (e.g., 1% Triton X-100).[1]

    • After incubation, use the LDH Cytotoxicity Detection Kit according to the manufacturer's protocol to measure lactate (B86563) dehydrogenase release into the culture medium.

    • Measure the absorbance using a microplate reader and calculate the percentage of cytotoxicity relative to the controls.

Mandatory Visualizations

Pantothenamide_Inactivation_Pathway This compound This compound (Antibiotic) Vanin Host Vanin (Pantetheinase) This compound->Vanin Hydrolysis Bacteria Bacterial Cell Inactive Inactive Metabolites (Pantothenic Acid + Amine) Vanin->Inactive NoEffect Bacterial Growth Continues Bacteria->NoEffect

Caption: Inactivation of this compound by host vanin enzymes.

Coadministration_Workflow cluster_0 Compounds This compound This compound (Antibiotic) Vanin Host Vanin (Pantetheinase) This compound->Vanin Hydrolysis Blocked Bacteria Bacterial Cell This compound->Bacteria Enters Cell VaninInhibitor Vanin Inhibitor (e.g., RR6) VaninInhibitor->Vanin Inhibition CoA CoA Synthesis Inhibited Bacteria->CoA Disrupts Death Bacterial Death CoA->Death

Caption: Mechanism of action for co-administration strategy.

Troubleshooting_Logic Start Start: No Antibiotic Effect Observed in Cell Culture CheckSerum Is serum present in the medium? Start->CheckSerum AddInhibitor Action: Add Vanin Inhibitor (e.g., RR6) CheckSerum->AddInhibitor Yes UseSerumFree Alternative: Use serum-free medium CheckSerum->UseSerumFree Yes OtherIssue Investigate other issues: - Compound stability - Bacterial resistance CheckSerum->OtherIssue No CheckInhibitor Is inhibitor activity confirmed? AddInhibitor->CheckInhibitor UseSerumFree->CheckInhibitor Assay Action: Perform Vanin Activity Assay CheckInhibitor->Assay No End Problem Resolved CheckInhibitor->End Yes Assay->CheckInhibitor

Caption: Troubleshooting workflow for lack of antibiotic effect.

References

Validation & Comparative

A Comparative Guide to Pantothenamide and Other Coenzyme A Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pantothenamide activity with other inhibitors of Coenzyme A (CoA) biosynthesis. The information presented herein is intended to support research and drug development efforts by offering a detailed overview of various inhibitor classes, their mechanisms of action, and supporting experimental data.

Introduction to Coenzyme A Biosynthesis Inhibition

Coenzyme A (CoA) is an essential cofactor in all living organisms, playing a critical role in numerous metabolic pathways, including the citric acid cycle, fatty acid metabolism, and the synthesis of neurotransmitters. The biosynthesis of CoA from pantothenate (vitamin B5) is a multi-step enzymatic pathway that represents a validated and attractive target for the development of novel antimicrobial agents. Significant differences between the CoA biosynthetic enzymes in pathogens and humans offer the potential for selective inhibition.

Inhibitors of this pathway can be broadly categorized as:

  • Antimetabolites: These are structural analogs of the natural substrates that are processed by the pathway's enzymes to produce non-functional CoA analogs or to inhibit downstream enzymes. Pantothenamides are a prominent example of this class.

  • Direct Enzyme Inhibitors: These molecules bind directly to one of the enzymes in the pathway, blocking its catalytic activity.

This guide focuses on comparing the activity of pantothenamides with other known inhibitors of CoA biosynthesis, providing quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Quantitative Comparison of Inhibitor Activity

The following table summarizes the in vitro activity of various CoA biosynthesis inhibitors against different organisms and enzymes. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are provided where available.

Inhibitor ClassInhibitorTarget EnzymeTarget Organism/Cell LineIC50KiReference(s)
Pantothenamides N-pentylthis compound (N5-Pan)Pantothenate Kinase (PanK) & downstream CoA-utilizing enzymesStaphylococcus aureusMIC: 30 µM-[1]
N-heptylthis compound (N7-Pan)Pantothenate Kinase (PanK) & downstream CoA-utilizing enzymesEscherichia coliMIC: 64 µg/ml-
N-phenethylthis compoundPantothenate Kinase (PanK) & downstream CoA-utilizing enzymesPlasmodium falciparum20 nM-[2]
MMV693183 (iPanAm)Acetyl-CoA Synthetase (AcAS)Plasmodium falciparum3.9 nM-
Natural Products CJ-15,801Phosphopantothenoylcysteine Synthetase (PPCS/CoaB)Staphylococcus aureusMIC: 15 µM13 nM (SaCoaBC)[1][3]
CJ-15,801Phosphopantothenoylcysteine Synthetase (PPCS)Plasmodium falciparum36-39 µM-[1]
PantothenolPantothenate Kinase (PanK)Plasmodium falciparum129 µM-[4]
Allosteric Inhibitors Compound 1bCoaBC (PPCS domain)Mycobacterium tuberculosis0.28 µM-[5]
Compound 2bCoaBC (PPCS domain)Mycobacterium tuberculosis0.08 µM-[5]
PPAT Inhibitors PTX042695Phosphopantetheine Adenylyltransferase (PPAT)Escherichia coli6 nM-[6]
DPCK Inhibitors Compound A-15Dephospho-CoA Kinase (DPCK)Plasmodium falciparum--
Compound A-127Dephospho-CoA Kinase (DPCK)Plasmodium falciparum--
Other HopantenatePhosphopantothenoylcysteine Synthetase (PPCS)Human/Drosophila--

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of CoA biosynthesis inhibitors.

Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)

This assay is used to determine the IC50 values of compounds against the asexual blood stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 strain) synchronized at the ring stage.

  • Complete RPMI 1640 medium supplemented with Albumax II, glucose, hypoxanthine, and gentamicin.

  • Human red blood cells (RBCs).

  • Test compounds dissolved in DMSO.

  • SYBR Green I nucleic acid stain.

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

  • 96-well microplates.

Procedure:

  • Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.

  • Add synchronized ring-stage parasites to each well to achieve a final parasitemia of 0.5% and a hematocrit of 2%.

  • Incubate the plates for 72 hours at 37°C in a standard gas environment (5% CO2, 5% O2, 90% N2).

  • After incubation, lyse the cells by adding SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Pantothenate Kinase (PanK) Inhibition Assay (Radiochemical)

This assay measures the ability of a compound to inhibit the phosphorylation of pantothenate by PanK.

Materials:

  • Purified PanK enzyme.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

  • ATP.

  • D-[1-¹⁴C]pantothenate (radiolabeled substrate).

  • Test compounds dissolved in a suitable solvent.

  • Acetic acid (10% v/v) to stop the reaction.

  • Scintillation vials and scintillation fluid.

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, and D-[1-¹⁴C]pantothenate.

  • Add various concentrations of the test compound to the reaction mixture.

  • Initiate the reaction by adding the purified PanK enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 10 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 10% acetic acid.

  • Quantify the amount of radiolabeled product (4'-phosphopantothenate) by separating it from the unreacted substrate (e.g., by ion-exchange chromatography) and measuring the radioactivity using a scintillation counter.

  • Determine the IC50 or Ki values by analyzing the inhibition data.

Phosphopantothenoylcysteine Synthetase (PPCS) Coupled Enzyme Assay

This assay measures the activity of PPCS by coupling the production of pyrophosphate (PPi) to the oxidation of NADH.

Materials:

  • Purified PPCS (or CoaBC) enzyme.

  • Assay buffer.

  • 4'-phosphopantothenate (PPA).

  • L-cysteine.

  • CTP (for bacterial PPCS) or ATP (for eukaryotic PPCS).

  • Pyrophosphate reagent containing enzymes to couple PPi production to NADH oxidation.

  • NADH.

  • Test compounds.

Procedure:

  • Prepare a reaction mixture containing assay buffer, PPA, L-cysteine, CTP/ATP, the pyrophosphate reagent, and NADH.

  • Add various concentrations of the test compound.

  • Initiate the reaction by adding the purified PPCS enzyme.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocities and determine the inhibitory effect of the compound.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the Coenzyme A biosynthesis pathway and the mechanisms of action of different inhibitor classes.

CoA_Biosynthesis_Pathway cluster_pantothenate_synthesis Pantothenate Synthesis (in some bacteria and plants) cluster_CoA_synthesis Coenzyme A Synthesis Aspartate Aspartate beta-Alanine beta-Alanine Aspartate->beta-Alanine PanD Pantothenate Pantothenate beta-Alanine->Pantothenate PanC alpha-Ketoisovalerate alpha-Ketoisovalerate Pantoate Pantoate alpha-Ketoisovalerate->Pantoate PanB, PanE Pantoate->Pantothenate 4'-Phosphopantothenate 4'-Phosphopantothenate Pantothenate->4'-Phosphopantothenate PanK (CoaA) ATP -> ADP 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenate->4'-Phosphopantothenoylcysteine PPCS (CoaB) + Cysteine CTP -> CMP + PPi 4'-Phosphopantetheine 4'-Phosphopantetheine 4'-Phosphopantothenoylcysteine->4'-Phosphopantetheine PPCDC (CoaC) - CO2 Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA PPAT (CoaD) ATP -> PPi Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A DPCK (CoaE) ATP -> ADP

Caption: The universal Coenzyme A biosynthesis pathway from pantothenate.

Inhibitor_Mechanisms cluster_pantothenamides Pantothenamides (Antimetabolites) cluster_cj15801 CJ-15,801 (Antimetabolite) cluster_allosteric Allosteric Inhibitors This compound This compound Phospho-pantothenamide Phospho-pantothenamide This compound->Phospho-pantothenamide PanK CoA-analog CoA-analog Phospho-pantothenamide->CoA-analog PPCS, PPCDC, PPAT, DPCK Inhibition of CoA-utilizing enzymes Inhibition of CoA-utilizing enzymes CoA-analog->Inhibition of CoA-utilizing enzymes CJ-15,801 CJ-15,801 Phospho-CJ-15,801 Phospho-CJ-15,801 CJ-15,801->Phospho-CJ-15,801 PanK PPCS Inhibition PPCS Inhibition Phospho-CJ-15,801->PPCS Inhibition Forms tight-binding intermediate CoaBC CoaBC Conformational Change Conformational Change CoaBC->Conformational Change Allosteric Inhibitor Allosteric Inhibitor Allosteric Inhibitor->CoaBC Binds to allosteric site Inhibition of PPCS activity Inhibition of PPCS activity Conformational Change->Inhibition of PPCS activity

Caption: Mechanisms of action for different classes of CoA biosynthesis inhibitors.

Experimental_Workflow Start Start Prepare serial dilutions of inhibitor Prepare serial dilutions of inhibitor Start->Prepare serial dilutions of inhibitor Add synchronized parasites Add synchronized parasites Prepare serial dilutions of inhibitor->Add synchronized parasites Incubate (72h) Incubate (72h) Add synchronized parasites->Incubate (72h) Add SYBR Green I Lysis Buffer Add SYBR Green I Lysis Buffer Incubate (72h)->Add SYBR Green I Lysis Buffer Measure Fluorescence Measure Fluorescence Add SYBR Green I Lysis Buffer->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50 End End Calculate IC50->End

Caption: A simplified workflow for a P. falciparum growth inhibition assay.

Conclusion

The Coenzyme A biosynthesis pathway presents a rich landscape for the discovery and development of novel antimicrobial agents. Pantothenamides, as antimetabolites, have demonstrated potent activity, particularly against Plasmodium falciparum. However, their susceptibility to serum pantetheinases has driven the development of more stable analogs.

Other inhibitors, such as the natural product CJ-15,801 and newly identified allosteric inhibitors of CoaBC, offer alternative mechanisms for disrupting this essential pathway. The quantitative data and experimental protocols provided in this guide are intended to facilitate the objective comparison of these different inhibitor classes and to support the rational design of next-generation CoA biosynthesis inhibitors with improved efficacy and pharmacological properties. Further research into inhibitors of other enzymes in the pathway, such as PPCDC and DPCK, may yet reveal new opportunities for therapeutic intervention.

References

Unmasking the Target: Validation of Pantothenamide's Action in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates a continuous search for novel therapeutic agents and their molecular targets. Pantothenamides, synthetic analogs of pantothenate (vitamin B5), have emerged as a promising class of antimalarial compounds. Their validation as potent inhibitors of parasite growth has paved the way for preclinical candidates. This guide provides a comparative analysis of the scientific journey to validate the target enzyme of pantothenamides in P. falciparum, presenting key experimental data and methodologies that have solidified our understanding of their mechanism of action.

The Evolving Target Hypothesis: From Pathway to Specific Enzyme

Initial investigations into the antiplasmodial activity of pantothenate analogs logically focused on the coenzyme A (CoA) biosynthetic pathway, as P. falciparum has an absolute requirement for external pantothenate to produce this essential cofactor.[1][2][3] The pathway consists of five key enzymatic steps, making each enzyme a potential drug target.[4][5][6]

Early studies identified pantothenate kinase (PfPanK) , the first enzyme in the pathway, as a primary target for pantothenate analogs.[1][3][7] These compounds were shown to competitively inhibit PfPanK, thereby blocking the initial phosphorylation of pantothenate, a crucial step for its retention and utilization within the parasite.[3][8]

However, more recent and definitive research, particularly with the development of stabilized and highly potent pantothenamide bioisosteres like MMV693183 , has pinpointed acetyl-CoA synthetase (AcAS) as the specific molecular target.[9][10][11] These advanced pantothenamides act as prodrugs. They are metabolized by the parasite's own CoA biosynthesis enzymes into CoA analogs.[12] These "fraudulent" CoA molecules then specifically inhibit AcAS, a critical enzyme for the parasite's acetyl-CoA metabolism.[9][12]

The validation of AcAS as the target was rigorously confirmed through resistance studies. P. falciparum strains resistant to pantothenamides were found to harbor mutations in the gene encoding AcAS.[12] Subsequent introduction of these mutations into sensitive parasites using CRISPR-Cas9 gene editing conferred resistance, while reverting the mutations in resistant parasites restored sensitivity, providing unequivocal evidence for AcAS as the direct target.[12]

Comparative Performance of Pantothenamides

The potency of pantothenamides against P. falciparum has been demonstrated through various in vitro and in vivo studies. A significant challenge in early in vitro testing was the discovery that serum pantetheinase, present in culture media supplements, could degrade pantothenamides, masking their true potency.[1][7] Pre-incubation of the culture medium to reduce this enzymatic activity revealed the sub-micromolar efficacy of these compounds.[1] The development of pantetheinase-resistant analogs, such as MMV693183, has been a critical step forward.

Compound Class / Specific CompoundTarget Enzyme(s)In Vitro Potency (IC50)Key Features & Findings
Early Pantothenate Analogs Pantothenate Kinase (PfPanK)15 - 200 µM[3]Competitive inhibitors of PfPanK. Activity attenuated by the addition of pantothenate.[3]
Pantothenamides (General) Pantothenate Kinase (PfPanK)Sub-micromolar (as low as 20 nM) in aged medium[1]Potency masked by serum pantetheinase.[1][7] Interact with PfPanK.[8]
MMV693183 (this compound Bioisostere) Acetyl-CoA Synthetase (AcAS)Single-digit nM against P. falciparum and P. vivax clinical isolates[9][11]First-in-class AcAS inhibitor.[9][10][11] Orally bioavailable, effective in humanized mouse models, and blocks transmission.[9][12]

Key Experimental Protocols

The validation of the this compound target in P. falciparum involved a combination of genetic, biochemical, and metabolomic approaches.

In Vitro Parasite Growth Inhibition Assay
  • Objective: To determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum asexual blood stages.

  • Methodology:

    • P. falciparum cultures (e.g., 3D7 strain) are maintained in human erythrocytes in RPMI 1640 medium supplemented with Albumax II and human serum.

    • For testing pantothenamides susceptible to degradation, the complete medium is pre-incubated at 37°C for an extended period (e.g., 24-48 hours) to inactivate serum pantetheinase.[1]

    • Synchronized ring-stage parasites are exposed to serial dilutions of the test compounds in 96-well plates.

    • After a defined incubation period (e.g., 72 hours), parasite growth is quantified using methods such as SYBR Green I fluorescence-based assay, which measures DNA content, or by microscopy (Giemsa-stained smears).

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Enzyme Inhibition Assays
  • Objective: To measure the direct inhibitory effect of compounds on the activity of a specific enzyme (e.g., PfPanK or AcAS).

  • Methodology for PfPanK:

    • Recombinant PfPanK is expressed and purified.

    • The enzyme's activity is measured by quantifying the conversion of [¹⁴C]-pantothenate to [¹⁴C]-4'-phosphopantothenate.

    • The assay is performed in the presence of varying concentrations of the inhibitor to determine its Ki or IC50 value.[3]

  • Methodology for AcAS:

    • AcAS activity is measured in parasite lysates or using recombinant enzyme.

    • The assay typically follows the production of acetyl-CoA, which can be coupled to a subsequent reaction that produces a detectable signal (e.g., colorimetric or fluorescent).

    • Inhibition is measured by a decrease in signal in the presence of the inhibitor (e.g., the CoA-analog of MMV693183).[10]

Target Validation via Genetic Modification (CRISPR-Cas9)
  • Objective: To definitively confirm the role of a specific enzyme in compound sensitivity.

  • Methodology:

    • Generation of Resistant Lines: Parasites are cultured under continuous drug pressure with a specific this compound to select for resistant mutants.

    • Whole-Genome Sequencing: The genomes of resistant clones are sequenced to identify mutations, which are frequently found in the target gene (e.g., AcAS).[12]

    • CRISPR-Cas9 Editing: The identified mutation is introduced into the corresponding gene in a drug-sensitive (wild-type) parasite line. Conversely, the mutation in a resistant line is reverted to the wild-type sequence.[12]

    • Phenotypic Analysis: The modified parasite lines are then tested for their sensitivity to the this compound using the growth inhibition assay. A shift in IC50 values corresponding to the genetic modification validates the target.[12]

Visualizing the Pathways and Processes

To better understand the mechanisms discussed, the following diagrams illustrate the key pathways and experimental logic.

CoA_Biosynthesis_Pathway cluster_0 P. falciparum Cytosol Pantothenate Pantothenate (Vitamin B5) pPan 4'-Phosphopantothenate Pantothenate->pPan PfPanK (Target of early analogs) PPCS 4'-Phosphopantothenoyl-cysteine pPan->PPCS ATP PPCDC 4'-Phosphopantetheine PPCS->PPCDC CTP PPAT Dephospho-CoA PPCDC->PPAT DPCK Coenzyme A (CoA) PPAT->DPCK ATP CoA Essential Metabolic Reactions DPCK->CoA ATP

Caption: The Coenzyme A (CoA) biosynthesis pathway in P. falciparum.

Pantothenamide_MOA cluster_1 Mechanism of Action for Advanced Pantothenamides (e.g., MMV693183) ProDrug This compound (Prodrug) Metabolism Parasite CoA Biosynthesis Enzymes ProDrug->Metabolism Analog CoA Analog (Antimetabolite) Metabolism->Analog Target Acetyl-CoA Synthetase (AcAS) Analog->Target Binds and Inhibits Inhibition Inhibition of Acetyl-CoA Production Target->Inhibition Death Parasite Death Inhibition->Death

Caption: The metabolic activation and target inhibition by advanced pantothenamides.

Target_Validation_Workflow cluster_2 Experimental Workflow for Target Validation A In Vitro Culture under Drug Pressure B Selection of Resistant Parasites A->B C Whole-Genome Sequencing B->C D Identify Mutations (e.g., in AcAS gene) C->D E CRISPR-Cas9 Gene Editing (Introduce/Revert Mutation) D->E F Confirm Genotype E->F G Phenotypic Assay (IC50 Determination) F->G H Validate Target: Genotype correlates with Phenotype G->H

Caption: The genetic workflow for validating a drug target in P. falciparum.

References

Structure-activity relationship of different pantothenamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationships (SAR) of pantothenamide derivatives reveals a complex interplay between their chemical structures and biological activities. These synthetic analogs of pantothenic acid (vitamin B5) primarily exhibit antimicrobial properties by acting as antimetabolites in the essential coenzyme A (CoA) biosynthetic pathway.[1][2] This guide provides a comparative overview of the performance of various this compound derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug development.

Mechanism of Action

Pantothenamides typically exert their biological effects by targeting the CoA biosynthesis pathway, a crucial metabolic route in bacteria and parasites like Plasmodium falciparum. Their primary mechanism involves being metabolized by the same enzymes as pantothenic acid, leading to the formation of CoA analogs.[2] These analogs can then inhibit downstream processes that are dependent on CoA, such as fatty acid synthesis.[2][3] In some bacterial species, including Staphylococcus aureus, pantothenamides can also directly inhibit pantothenate kinase (PanK), the first and rate-limiting enzyme of the CoA pathway.[3][4]

A significant challenge in the clinical development of pantothenamides is their susceptibility to degradation by pantetheinases, enzymes present in human serum that hydrolyze the amide bond.[2][5][6] Much of the recent research has focused on creating derivatives that are resistant to this enzymatic cleavage while retaining or improving their antimicrobial potency.

Structure-Activity Relationship of this compound Derivatives

Antibacterial Activity

Modifications to the core this compound structure have been explored to enhance antibacterial efficacy and overcome resistance. Key areas of modification include the N-substituent, the β-alanine moiety, and the geminal dimethyl group of the pantoic acid portion.

One notable finding is that replacing the pro-R methyl group of the geminal dimethyl moiety with an allyl group resulted in a significant increase in potency against both methicillin-sensitive and -resistant Staphylococcus aureus (MRSA).[1][7] The length and nature of the N-alkyl chain also play a crucial role in determining the antibacterial spectrum and potency.[8]

Antiplasmodial Activity

Pantothenamides have shown considerable promise as antimalarial agents due to their potent inhibition of Plasmodium falciparum growth.[5][9] The primary hurdle for their in vivo efficacy is their rapid degradation by serum pantetheinases.[10] To address this, various bioisosteric replacements for the labile amide bond have been investigated. Replacing the amide with a triazole or isoxazole (B147169) ring has proven to be a successful strategy, yielding compounds with improved stability and potent antiplasmodial activity.[5][9][11] The substitution pattern on these heterocyclic rings and the length of the linker to the pantoyl moiety are critical for activity.[5][9] For instance, a 1,4-substituted triazole ring with a one-carbon linker is considered optimal for antiplasmodial action.[5]

Quantitative Data Comparison

The following tables summarize the in vitro activities of selected this compound derivatives against various bacterial and P. falciparum strains.

Table 1: Antibacterial Activity of this compound Derivatives

Compound/DerivativeModificationTest OrganismMIC (µM)Reference
N5-PanN-pentylE. coli ANS125[12]
N7-PanN-heptylE. coli ANS112[12]
2 N4-Pan (N-butyl)Uropathogenic E. coli (UPEC)4[2]
3 N7-Pan (N-heptyl)Uropathogenic E. coli (UPEC)26[2]
6 N5-α-Pan (truncated)Uropathogenic E. coli (UPEC)6.25[2]
7 Inverse amide of N5-PanUropathogenic E. coli (UPEC)12.5[2]

Table 2: Antiplasmodial Activity of this compound Derivatives

Compound/DerivativeModificationTest ConditionIC50 (nM)Reference
N-PE-PanAmN-phenethylAged medium (pantetheinase inactive)20[10]
N-PE-PanAmN-phenethylNormal medium (pantetheinase active)~6200[10]
α-Me-N-PE-PanAmα-methyl, N-phenethylAged medium (pantetheinase inactive)29 ± 2[10]
α-Me-N-PE-PanAmα-methyl, N-phenethylNormal medium (pantetheinase active)52 ± 6[10]
6a 1,5-substituted triazole---36,000 ± 10,000[13]
8c 1,4-substituted triazole with phenyl--->100,000[13]
1a Thiazole substituted1 µM Pantothenate770 ± 100[14]
2e Thiazole substituted1 µM Pantothenate510 ± 20[14]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from methodologies used to determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.[2][9]

  • Bacterial Culture Preparation: Bacterial strains are grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The optical density is measured to ensure a standardized bacterial suspension.

  • Inoculum Preparation: The logarithmic phase culture is diluted to achieve a final inoculum concentration of approximately 10^5 Colony Forming Units (CFU)/mL in each well of a 96-well microtiter plate.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in the 96-well plates to achieve a range of desired concentrations.

  • Incubation: The prepared inoculum is added to the wells containing the diluted compounds. The plates are then incubated at 37°C for 16-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Antiplasmodial Growth Inhibition Assay (SYBR Green I-based)

This protocol is based on the SYBR Green I fluorescence-based assay used to measure the proliferation of P. falciparum in erythrocytes.[15][16]

  • Parasite Culture: A synchronized culture of P. falciparum (typically at the ring stage) is prepared at a specific parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%) in complete culture medium (e.g., RPMI-1640 supplemented with Albumax II or human serum).

  • Compound Plating: The test compounds are serially diluted in culture medium and dispensed into a 96-well plate.

  • Incubation: The parasite culture is added to the wells. The plates are incubated for 72-96 hours under a controlled atmosphere (e.g., 5% CO2, 5% O2, 90% N2) at 37°C.

  • Lysis and Staining: After incubation, the cells are lysed, and a DNA-intercalating dye, SYBR Green I, is added. This dye fluoresces upon binding to the parasitic DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the number of parasites.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[15] To assess the stability of the compounds to pantetheinases, assays can be performed in "fresh" medium versus "aged" medium, where the latter has been pre-incubated at 37°C for 40 hours to inactivate the enzyme.[10][15]

Visualizations

Coenzyme A Biosynthesis Pathway and Inhibition

The following diagram illustrates the key steps in the Coenzyme A biosynthesis pathway and indicates where this compound derivatives interfere.

Caption: Coenzyme A biosynthesis pathway and points of interference by this compound derivatives.

Experimental Workflow for Bioactivity Evaluation

This diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Experimental_Workflow cluster_workflow Experimental Workflow start Design of Novel This compound Derivatives synthesis Chemical Synthesis and Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization primary_screening Primary Bioactivity Screening (e.g., MIC/IC50 determination) characterization->primary_screening stability Serum Stability Assay (Pantetheinase resistance) primary_screening->stability lead_optimization Lead Optimization primary_screening->lead_optimization Inactive mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition) stability->mechanism stability->lead_optimization Unstable mechanism->lead_optimization

Caption: A generalized experimental workflow for the development of this compound derivatives.

References

A Comparative Analysis of Pantothenamide Analog Stability for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Pantothenamides, synthetic analogs of pantothenic acid (vitamin B5), have emerged as promising antimicrobial agents due to their ability to interfere with the essential coenzyme A (CoA) biosynthetic pathway. However, the clinical development of early-generation pantothenamides has been hampered by their instability in human serum, where they are rapidly degraded by pantetheinase enzymes.[1][2][3][4][5] This guide provides a comparative analysis of the stability of various pantothenamide analogs, presenting key experimental data and methodologies to inform the selection and design of more robust candidates for drug development.

The primary mechanism of instability for many pantothenamides is the enzymatic hydrolysis of their amide bond by serum pantetheinases.[3][5] This degradation renders the compounds inactive, significantly reducing their therapeutic potential.[1][6] To overcome this limitation, researchers have developed several strategies to create pantetheinase-resistant analogs. These approaches primarily involve modifications to the core this compound structure to protect the labile amide bond or replace it with a stable isostere.[1][4][6]

This guide will focus on a comparative assessment of these modified analogs, providing quantitative data on their stability and a detailed overview of the experimental protocols used to generate this data.

Quantitative Comparison of Analog Stability

The stability of this compound analogs is often assessed by comparing their biological activity (e.g., 50% inhibitory concentration, IC₅₀) in the presence and absence of pantetheinase, or by directly measuring their degradation over time in serum or plasma. A smaller ratio of IC₅₀ values (with pantetheinase / without pantetheinase) indicates greater stability.

Analog ClassCompoundModificationStability DataReference
Standard Pantothenamides (Pantetheinase-Susceptible) Isobutyl this compoundStandard amide linkageDegraded by pantetheinase.[1]
N-phenethyl-pantothenamide (N-PE-PanAm)Standard amide linkageIC₅₀ increases ~3,600-fold in the presence of pantetheinases.[3][6]
N5-PanStandard amide linkageUnstable; used as a control for unstable compounds.[3]
Triazole-Substituted Analogs (Pantetheinase-Resistant) Compound 1e (N5-trz-C1-Pan)Amide bond replaced with a 1,2,3-triazole ringIC₅₀ (no pantetheinase): 59 ± 6 nM; IC₅₀ (with pantetheinase): 56 ± 5 nM. Completely stable during a 96-hour assay.[1][2]
Compound 8bAmide bond replaced with a 1,2,3-triazole ringStable in Albumax II for 4 days.[3]
α-Methylated Analogs (Pantetheinase-Resistant) α-methyl-N-phenethyl-pantothenamide (α-Me-N-PE-PanAm)Methyl group introduced adjacent to the amide bondResistant to degradation by recombinant human pantetheinase (VNN1) over 24 hours.[6]
Inverse Amide Analogs (Pantetheinase-Resistant) Inverse amide of N5-Pan (Compound 7)Amide bond orientation is reversedStable in the presence of serum pantetheinases.[7][8]
Truncated Analogs (Pantetheinase-Resistant) N5-α-Pan (Compound 6)Truncated this compoundStable in the presence of serum pantetheinases, mouse plasma, and liver enzymes.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the stability analysis of this compound analogs.

1. In Vitro Antiplasmodial Activity Assay with and without Pantetheinase

  • Objective: To determine the effect of pantetheinase on the biological activity of this compound analogs against Plasmodium falciparum.

  • Methodology:

    • P. falciparum parasites are cultured in human erythrocytes at approximately 4% hematocrit in RPMI 1640 medium.

    • The assay is conducted in 96-well plates where the parasites are exposed to a range of concentrations of the test compound.

    • Two sets of conditions are established: one in the presence of active pantetheinase and one in its absence.

    • The parasites are incubated with the compounds for a period of 96 hours.

    • Parasite growth is quantified using a suitable method, such as staining with a fluorescent dye that intercalates with DNA.

    • The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curves for both conditions.

  • Data Interpretation: A significant increase in the IC₅₀ value in the presence of pantetheinase indicates that the compound is susceptible to degradation by the enzyme. Similar IC₅₀ values under both conditions suggest that the analog is stable.

2. In Vitro Degradation Assay using Recombinant Pantetheinase

  • Objective: To directly measure the stability of a this compound analog in the presence of purified pantetheinase.

  • Methodology:

    • The this compound analog (e.g., α-Me-N-PE-PanAm at 500 μM) is incubated in a buffered solution (e.g., 100 mM HEPES, pH 7.6) containing dithiothreitol (B142953) (DTT) and bovine serum albumin (BSA).

    • The reaction is initiated by the addition of recombinant human pantetheinase (e.g., VNN1 at 1.6 μg/μl).

    • The mixture is incubated at 37°C for a specified period (e.g., 24 hours).

    • The degradation of the analog is monitored by a suitable analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).

    • A known degradation product (e.g., phenethylamine) can be used as a reference standard to quantify the extent of degradation.

  • Data Interpretation: The percentage of the remaining parent compound or the formation of degradation products over time provides a direct measure of the analog's stability.

3. Metabolic Stability in Plasma and Liver Homogenates

  • Objective: To assess the stability of this compound analogs in a more physiologically relevant matrix.

  • Methodology:

    • For plasma stability, the test compound (e.g., at 10 µM) is added to fresh plasma and incubated at 37°C with shaking for a set time (e.g., 1 hour).

    • For liver homogenate stability, liver tissue is homogenized in a buffer. The test compound is then added to the homogenate and incubated under similar conditions.

    • At various time points, aliquots are taken, and the reaction is quenched (e.g., by protein precipitation with an organic solvent).

    • The concentration of the remaining parent compound is quantified by LC-MS.

  • Data Interpretation: The rate of disappearance of the parent compound indicates its metabolic stability in the tested matrix.

Visualizing Pathways and Processes

Coenzyme A Biosynthesis Pathway Pantothenate Pantothenate Phosphopantothenate Phosphopantothenate Pantothenate->Phosphopantothenate Pantothenate Kinase (PanK) ... ... Phosphopantothenate->... Multiple Steps CoA CoA ...->CoA

Caption: Simplified Coenzyme A biosynthesis pathway.

Degradation of a Labile this compound Labile_this compound Labile this compound (e.g., N-PE-PanAm) Pantothenate Pantothenate Labile_this compound->Pantothenate Hydrolysis Amine Corresponding Amine Labile_this compound->Amine Pantetheinase Pantetheinase Pantetheinase->Labile_this compound

Caption: Pantetheinase-mediated hydrolysis of a labile this compound.

Stability of a Triazole-Substituted Analog Stable_Analog Stable Analog (Triazole-substituted) No_Degradation No Degradation Stable_Analog->No_Degradation Pantetheinase Pantetheinase Pantetheinase->Stable_Analog Resistant

Caption: Resistance of a modified this compound analog to pantetheinase.

Experimental Workflow for Stability Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Compound Test Compound Incubate Incubate at 37°C Compound->Incubate Matrix Incubation Matrix (e.g., Plasma, Enzyme solution) Matrix->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by LC-MS Quench->Analyze

Caption: Generalized workflow for assessing analog stability.

References

The Double-Edged Sword: Pantothenamides Exhibit Potent In Vitro Activity but Face In Vivo Hurdles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of pantothenamide efficacy reveals a stark contrast between their potent antimicrobial activity in laboratory settings and their variable performance in living organisms. This discrepancy is primarily attributed to their susceptibility to degradation by host enzymes, a challenge that has spurred the development of next-generation, resistant analogs.

Pantothenamides, synthetic analogs of vitamin B5 (pantothenic acid), have demonstrated significant promise as a novel class of antimicrobial agents. Their mechanism of action targets the essential coenzyme A (CoA) biosynthetic pathway, a crucial metabolic route in a wide range of pathogens, including bacteria and parasites. However, the translation of their impressive in vitro potency to successful in vivo therapeutic outcomes has been a significant challenge for researchers.

In Vitro Efficacy: A Clear Display of Potency

In controlled laboratory environments, pantothenamides exhibit potent, broad-spectrum antimicrobial activity. This is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. Studies have consistently reported low micromolar MIC values for various this compound derivatives against clinically relevant pathogens.

For instance, N-pentylthis compound (N5-Pan) and N-heptylthis compound (N7-Pan) have shown effectiveness against both Gram-positive and Gram-negative bacteria.[1][2] Research on uropathogenic Escherichia coli (UPEC) has demonstrated MIC values in the low micromolar range for N5-Pan and its analogs.[3][4] Similarly, against Staphylococcus aureus, pantothenamides have displayed potent inhibitory effects.[1] The antiplasmodial activity of these compounds is also noteworthy, with some analogs inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria, at nanomolar concentrations.[5][6][7][8]

CompoundPathogenIn Vitro Efficacy (MIC)Reference
N-pentylthis compound (N5-Pan)Escherichia coli2.44 µM[3]
N-pentylthis compound (N5-Pan)Uropathogenic E. coli2.44 µM[3]
N-heptylthis compound (N7-Pan)Escherichia coli26 µM[3]
N4-PanUropathogenic E. coli4 µM[3]
N5-α-Pan (Analog 6)Uropathogenic E. coli6.25 µM[4]
Inverse amide 7Uropathogenic E. coli12.5 µM[4]
N-phenethyl-pantothenamide (N-PE-PanAm)Plasmodium falciparum20 nM[9]
α-Me-N-PE-PanAmPlasmodium falciparum52 nM[9]

The In Vivo Challenge: The Pantetheinase Barrier

Despite their success in vitro, the clinical development of pantothenamides has been hampered by their instability in serum.[1][10] Host enzymes known as pantetheinases rapidly hydrolyze the amide bond of these compounds, rendering them inactive.[3][4][11] This enzymatic degradation significantly reduces their bioavailability and, consequently, their therapeutic efficacy in living organisms.

This limitation has been a major focus of research, leading to the design and synthesis of pantetheinase-resistant analogs. These next-generation compounds are modified at or near the site of amide hydrolysis to prevent enzymatic cleavage while retaining their antimicrobial activity.[3][4]

Bridging the Gap: The Rise of Pantetheinase-Resistant Analogs

Recent studies have highlighted the potential of these modified pantothenamides to overcome the limitations of their predecessors. For example, a truncated analog of N5-Pan, designated N5-α-Pan (compound 6), has demonstrated comparable in vitro activity to the parent compound against UPEC but exhibits significantly improved stability in the presence of mouse plasma and liver enzymes.[3][4][11][12] This enhanced stability makes it a more promising candidate for in vivo studies.[3][4][11][12]

Another strategy to counteract pantetheinase activity involves the co-administration of a pantetheinase inhibitor. This approach has been shown to preserve the antibiotic effect of pantothenamides in the presence of serum.[1]

CompoundKey In Vivo FindingReference
N-pentylthis compound (N5-Pan)Unstable in mouse plasma and liver homogenate.[3][3]
N5-α-Pan (Analog 6)Stable in mouse plasma and liver homogenate, making it a promising candidate for in vivo studies.[3][4][11][12][3][4][11][12]
Inverse amide 7Shows good stability in mouse plasma and liver homogenate.[3][3]
MMV693183Demonstrates in vivo efficacy in a humanized mouse model of Plasmodium falciparum infection.[7][13][7][13]

Experimental Protocols

In Vitro Minimum Inhibitory Concentration (MIC) Assay

A standard method for determining the MIC of pantothenamides involves the broth microdilution method.

  • Bacterial Culture: The target bacterial strain is cultured overnight in a suitable growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

  • Inoculum Preparation: The overnight culture is diluted to a standardized concentration, typically 0.5 McFarland, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: The this compound compound is serially diluted in the growth medium in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control (no drug) and a sterility control (no bacteria) are included.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Efficacy Murine Infection Model

A common animal model to assess the in vivo efficacy of antimicrobial agents is the murine thigh infection model.

  • Animal Model: Immunocompromised or specific pathogen-free mice are typically used.

  • Infection: Mice are rendered neutropenic (if required for the model) and then infected with a standardized inoculum of the target pathogen (e.g., S. aureus or E. coli) in the thigh muscle.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the this compound compound or a vehicle control is initiated. The drug is administered via a clinically relevant route (e.g., oral gavage or subcutaneous injection) at various doses and schedules.

  • Efficacy Assessment: After a defined treatment period (e.g., 24 hours), mice are euthanized, and the thigh muscles are aseptically removed and homogenized.

  • Bacterial Load Determination: The homogenates are serially diluted and plated on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: The efficacy of the treatment is determined by comparing the bacterial load in the treated groups to the control group. A statistically significant reduction in CFU indicates in vivo activity.

Mechanism of Action and Experimental Workflow

The antimicrobial activity of pantothenamides stems from their ability to disrupt the biosynthesis of Coenzyme A, a vital cofactor in numerous cellular processes, including fatty acid synthesis and the Krebs cycle.

Pantothenamide_Mechanism cluster_bacterium Bacterial Cell cluster_coa CoA Biosynthesis Pathway cluster_inhibition Inhibited Cellular Processes This compound This compound PanK Pantothenate Kinase (PanK) This compound->PanK Metabolized to analog Pantothenate Pantothenate (Vitamin B5) Pantothenate->PanK PPCS PPCS PanK->PPCS 4'-Phospho- pantothenate Inactive_Analog Inactive CoA Analog (e.g., Ethyldethia-CoA) PanK->Inactive_Analog PPCDC PPCDC PPCS->PPCDC PPAT PPAT PPCDC->PPAT DPCK DPCK PPAT->DPCK CoA Coenzyme A DPCK->CoA FAS Fatty Acid Synthesis CoA->FAS TCA TCA Cycle CoA->TCA Inactive_Analog->FAS Inhibits Inactive_Analog->TCA Inhibits Bacterial_Death Bacterial Growth Inhibition / Death FAS->Bacterial_Death TCA->Bacterial_Death

Caption: Mechanism of action of pantothenamides in bacteria.

The experimental workflow for evaluating this compound efficacy typically follows a tiered approach, starting with in vitro screening to identify potent compounds, followed by stability assays and subsequent in vivo testing of the most promising candidates.

Efficacy_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Screen Primary Screening (e.g., MIC against a panel of pathogens) Hit_ID Hit Identification (Potent Compounds) Screen->Hit_ID Stability Serum Stability Assay (Pantetheinase Susceptibility) Hit_ID->Stability Resistant_Select Selection of Resistant Analogs Stability->Resistant_Select Unstable Compounds Animal_Model Animal Infection Model (e.g., Murine Thigh Infection) Stability->Animal_Model Stable Compounds Resistant_Select->Animal_Model Efficacy_Test Efficacy Testing (Bacterial Load Reduction) Animal_Model->Efficacy_Test Tox Preliminary Toxicology Efficacy_Test->Tox Lead_Opt Lead Optimization Tox->Lead_Opt

Caption: Experimental workflow for this compound efficacy testing.

References

Validating the On-Target Activity of Pantothenamides in Parasites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pantothenamide performance against parasites, supported by experimental data. It details the methodologies for key validation experiments and visualizes the underlying biological pathways and workflows.

Pantothenamides, synthetic analogs of vitamin B5 (pantothenate), have emerged as potent antiplasmodial agents by targeting the essential coenzyme A (CoA) biosynthesis pathway in parasites like Plasmodium falciparum. Validating the on-target activity of these compounds is crucial for their development as effective antimalarials. This guide outlines the key experimental approaches used to confirm that pantothenamides specifically inhibit this pathway and compares the activity of various analogs.

On-Target Validation: A Multi-faceted Approach

The primary mechanism of this compound action involves its metabolic conversion into inactive CoA analogs, which disrupt downstream CoA-dependent processes. Several key lines of evidence support this on-target activity:

  • Competitive Attenuation: The antiplasmodial effects of pantothenamides are diminished in the presence of excess pantothenate, indicating that the compounds compete with the natural substrate for the same metabolic pathway.[1][2]

  • Enzyme Inhibition: Pantothenamides directly inhibit pantothenate kinase (PanK), the first and rate-limiting enzyme in the CoA biosynthesis pathway.[1][3][4]

  • Metabolic Conversion: Metabolomic studies have confirmed that parasites metabolize pantothenamides into CoA analogs, leading to the disruption of acetyl-CoA production.

  • Genetic Resistance: Parasites selected for resistance to pantothenamides consistently exhibit mutations in genes encoding enzymes of the CoA pathway, notably acetyl-CoA synthetase (AcAS) and acyl-CoA synthetase 11. The introduction of these mutations into sensitive parasites using CRISPR-Cas9 gene editing confers resistance, directly linking these enzymes to the drug's mode of action.[5]

Comparative Efficacy of this compound Analogs

The potency of pantothenamides against P. falciparum is typically measured by their 50% inhibitory concentration (IC50). A significant challenge in the development of these compounds has been their degradation by serum pantetheinases. However, the development of pantetheinase-resistant analogs has shown a marked improvement in efficacy.

Compound/AnalogTarget ParasiteIC50 (nM) - Active PantetheinaseIC50 (nM) - Inactive PantetheinaseKey FindingsReference
N-phenethyl-pantothenamide (N-PE-PanAm)P. falciparum (3D7, chloroquine-sensitive)~6,20020High potency is masked by degradation by serum pantetheinase.[6]
α-methyl-N-phenethyl-pantothenamide (α-Me-N-PE-PanAm)P. falciparum (3D7, chloroquine-sensitive)52 ± 629 ± 2Methylation confers resistance to pantetheinase, significantly improving potency in the presence of the enzyme.[6]
α-methyl-N-phenethyl-pantothenamide (α-Me-N-PE-PanAm)P. falciparum (Dd2, chloroquine-resistant)129 ± 4-Demonstrates activity against chloroquine-resistant strains.[6]
PantothenolP. falciparum (3D7)129,000-A reference compound with modest potency.[1]
Compound 3 (a this compound)P. falciparum-20One of the most potent analogs in the absence of pantetheinase.[2][7]
Compound 12 (a this compound)P. falciparum>200,00022,000 ± 10,000Demonstrates the dramatic effect of pantetheinase on potency.[2][7]
RR8 (a pantothenone)P. falciparum2,200-A vanin inhibitor with anti-malarial activity.[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental logic discussed, the following diagrams are provided.

CoA_Biosynthesis_Pathway Pantothenate Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK) Pantothenate->PanK This compound This compound (Drug) This compound->PanK Inhibition & Metabolic Activation Phosphopantothenate 4'-Phosphopantothenate PanK->Phosphopantothenate Pantothenamide_analog CoA Analog (Inactive) PanK->Pantothenamide_analog PPCS PPCS Phosphopantothenate->PPCS Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine PPCS->Phosphopantothenoylcysteine PPCDC PPCDC Phosphopantothenoylcysteine->PPCDC Phosphopantetheine 4'-Phosphopantetheine PPCDC->Phosphopantetheine PPAT PPAT Phosphopantetheine->PPAT Dephospho_CoA Dephospho-CoA PPAT->Dephospho_CoA DPCK DPCK Dephospho_CoA->DPCK CoA Coenzyme A (CoA) DPCK->CoA AcAS Acetyl-CoA Synthetase (AcAS) CoA->AcAS Pantothenamide_analog->AcAS Inhibition Acetyl_CoA Acetyl-CoA AcAS->Acetyl_CoA Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_genetic Genetic Validation Culture P. falciparum Culture Drug_Treatment Treat with this compound (± Pantothenate) Culture->Drug_Treatment PanK_Assay Pantothenate Kinase Inhibition Assay Culture->PanK_Assay Growth_Assay Measure Parasite Growth (IC50) Drug_Treatment->Growth_Assay Drug_Pressure Continuous Drug Pressure Growth_Assay->Drug_Pressure Select for Resistance Resistant_Line Generate Resistant Parasite Line Drug_Pressure->Resistant_Line WGS Whole Genome Sequencing Resistant_Line->WGS Identify_Mutations Identify Mutations in CoA Pathway Genes WGS->Identify_Mutations CRISPR CRISPR-Cas9 Gene Editing (Introduce/Revert Mutations) Identify_Mutations->CRISPR Confirm_Role Confirm Role of Mutations in Resistance CRISPR->Confirm_Role

References

A Comparative Guide to the Cross-Resistance of Pantothenamides with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pantothenamides, a class of synthetic antibacterial agents, function as mimics of pantothenate (vitamin B5), the natural precursor to coenzyme A (CoA). By targeting the highly conserved CoA biosynthesis pathway, these compounds present a promising avenue for the development of new antibiotics. This guide provides a comparative analysis of pantothenamide activity, potential for cross-resistance with other antibiotic classes, and the experimental data supporting these findings.

Mechanism of Action: Targeting Coenzyme A Biosynthesis

Pantothenamides exert their antibacterial effect by being metabolized by the enzymes of the CoA biosynthesis pathway. This process leads to the formation of antimetabolites that can inhibit downstream CoA-dependent processes, such as fatty acid synthesis, or cause feedback inhibition of the pathway itself, ultimately leading to bacterial cell death. The initial and often rate-limiting step is the phosphorylation of the this compound by pantothenate kinase (PanK).

CoA_Biosynthesis cluster_this compound This compound Action cluster_coa Natural CoA Pathway PANT This compound PANT_P Phospho- This compound PANT->PANT_P PanK Antimetabolite CoA Antimetabolite PANT_P->Antimetabolite Downstream CoA Enzymes CoA Coenzyme A Antimetabolite->CoA Inhibition of CoA-dependent processes PAN Pantothenate (Vitamin B5) PAN_P 4'-Phospho- pantothenate PPC 4'-Phospho- pantothenoyl-cysteine PP 4'-Phospho- pantetheine dephospho_CoA Dephospho-CoA

Comparative Antibacterial Activity of this compound Derivatives

The in vitro efficacy of pantothenamides is influenced by their chemical structure, the targeted bacterial species, and the presence of host factors like serum pantetheinases, which can hydrolyze and inactivate the antibiotic. Below are summarized minimum inhibitory concentration (MIC) values for representative pantothenamides against key bacterial pathogens.

Table 1: MIC of this compound Derivatives against Staphylococcus aureus
CompoundStrainMIC (µg/mL)MIC (µM)Reference
N5-PanATCC 29213414.5[1]
N7-PanATCC 2921326.5[1]
Inverted N7-Pan (CXP18.6-012)ATCC 2921326.5[2]
Methyl Allyl Derivative (R-anti)ATCC 29213-3.2[3]
N-Pip-PanAmWCUH290.51.6[2]
MeO-N5-PanAmWCUH2913.2[2]
Table 2: MIC of this compound Derivatives against Escherichia coli
CompoundStrainMIC (µg/mL)MIC (µM)NotesReference
N5-PanANS1-25TolC-deficient strain[4]
N7-PanANS1-12TolC-deficient strain[4]
N7-PanUB1005->200Wild-type (TolC+)[4]
N4-PanCFT073-4Uropathogenic E. coli[5]
N5-PanCFT073-2.44Uropathogenic E. coli[5]
N7-PanCFT073-26Uropathogenic E. coli[5]
N5-α-PanCFT073-6.25Pantetheinase-resistant[5]
Table 3: MIC of this compound Derivatives against Pseudomonas aeruginosa
CompoundStrainMIC (µg/mL)Reference
N5-PanATCC 27853>128[1]
N7-PanATCC 27853>128[1]
Inverted N7-Pan DerivativesATCC 15692>32[2]

Cross-Resistance Profile and Efflux Pumps

Direct cross-resistance studies between pantothenamides and other antibiotic classes are limited. However, the mechanism of action and resistance provides insights into the potential for cross-resistance.

Target-Based Cross-Resistance

As pantothenamides target the unique and essential CoA biosynthesis pathway, cross-resistance with antibiotics that have different cellular targets (e.g., cell wall synthesis inhibitors like β-lactams, protein synthesis inhibitors like macrolides, or DNA gyrase inhibitors like fluoroquinolones) due to target modification is unlikely.

Efflux-Mediated Cross-Resistance

A more probable source of cross-resistance is through multidrug efflux pumps. The AcrAB-TolC efflux system in E. coli is a prime example. This pump is known to export a wide variety of structurally diverse compounds, including many classes of antibiotics.

Studies have shown that while N5-Pan is a poor substrate for the TolC efflux pump in E. coli, the longer-chain derivative, N7-Pan, is actively effluxed, leading to a significant increase in its MIC in wild-type strains compared to TolC-deficient strains.[4] This indicates that overexpression of the AcrAB-TolC pump, a common mechanism of resistance to antibiotics such as fluoroquinolones, chloramphenicol, and tetracyclines, could confer cross-resistance to certain pantothenamides.[6][7]

Efflux_Cross_Resistance Extracellular Extracellular Space TolC TolC TolC->Extracellular Efflux

Overcoming Host-Mediated Inactivation: Combination with Pantetheinase Inhibitors

A significant hurdle for the clinical development of pantothenamides is their degradation by serum pantetheinases (vanins).[1] A promising strategy to overcome this is the co-administration of a pantetheinase inhibitor. This approach protects the this compound from hydrolysis, thereby restoring its antibacterial activity in a physiological environment.

Combination_Therapy_Workflow cluster_workflow Experimental Workflow cluster_intervention Intervention start This compound + Serum hydrolysis Pantetheinase-mediated hydrolysis inactive Inactive Products no_effect No Antibacterial Effect inhibitor Add Pantetheinase Inhibitor (e.g., RR6) start_inhibitor This compound + Serum + Inhibitor no_hydrolysis Pantetheinase Inhibited active Active this compound effect Antibacterial Effect Restored

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound derivatives is typically determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines, with some modifications.

  • Bacterial Culture: Bacterial strains are grown overnight on appropriate agar (B569324) plates (e.g., Columbian blood agar) at 37°C.[2]

  • Inoculum Preparation: A bacterial suspension is prepared in fresh media (e.g., Mueller-Hinton Broth or Tryptone broth) and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[1][8]

  • Compound Dilution: The this compound compounds are serially diluted in the growth medium in a 96-well microtiter plate.

  • Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate. The plates are incubated at 37°C for 16-24 hours. For some species like S. pyogenes, incubation is performed in a 5% CO2 atmosphere.[1][2]

  • MIC Reading: The MIC is defined as the lowest concentration of the compound that results in no visible bacterial growth.[1]

Pantetheinase Activity Assay

The activity of serum pantetheinase and the efficacy of its inhibitors can be measured using a fluorometric assay.

  • Substrate: A this compound analog with a fluorescent leaving group, such as pantothenate-7-amino-4-methylcoumarin (pantothenate-AMC), is used as the substrate.

  • Reaction Mixture: The substrate (e.g., 10 µM final concentration) is incubated in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 8.0) with a source of pantetheinase, such as 1% serum. The compound to be tested as an inhibitor is also added to the mixture.[7]

  • Incubation: The reaction mixture is incubated at 37°C.

  • Reaction Termination and Measurement: At various time points, aliquots are taken, and the reaction is stopped (e.g., by adding a high pH buffer like 100 mM CaCO3, pH 10.5). The amount of released fluorescent product (AMC) is measured using a fluorometer.[7]

  • Data Analysis: The rate of hydrolysis is calculated from the increase in fluorescence over time. The inhibitory activity of a compound is determined by comparing the rate of hydrolysis in the presence and absence of the inhibitor.

Conclusion

Pantothenamides represent a promising class of antibacterial agents with a novel mechanism of action. While direct cross-resistance with other antibiotic classes through target modification is unlikely, the potential for efflux-mediated cross-resistance, particularly in Gram-negative bacteria overexpressing pumps like AcrAB-TolC, should be a key consideration in their development. The issue of in vivo inactivation by serum pantetheinases can be effectively addressed through the development of pantetheinase-resistant analogs or through combination therapy with pantetheinase inhibitors. Further research into the spectrum of efflux pumps capable of transporting pantothenamides and the development of derivatives that evade efflux are critical next steps for realizing the therapeutic potential of this antibiotic class.

References

A Head-to-Head Comparison of Stabilized Pantothenamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pantothenamide analogs, derivatives of vitamin B5 (pantothenate), have emerged as a versatile class of molecules with therapeutic potential spanning neurodegenerative diseases, infectious diseases, and beyond. Early analogs, however, were hampered by rapid degradation in human serum by pantetheinase enzymes. This has driven the development of stabilized analogs designed to resist enzymatic hydrolysis, thereby improving their pharmacokinetic profiles and therapeutic efficacy. This guide provides a detailed comparison of prominent stabilized this compound analogs, supported by experimental data and methodologies.

Introduction to this compound Analogs and Their Stabilization

Pantothenamides are antimetabolites of pantothenate, the precursor to coenzyme A (CoA), a critical molecule in cellular metabolism. By interfering with CoA biosynthesis or utilization, these analogs can exert potent biological effects. The primary challenge for their clinical development has been their susceptibility to serum pantetheinases, which cleave the amide bond.[1][2] Key stabilization strategies include:

  • Triazole Substitution: Replacing the labile amide bond with a more stable triazole ring.[2][3]

  • Inverted Amide Bonds: Reversing the orientation of the amide bond to hinder enzyme recognition.[4]

  • Structural Modifications: Introducing chemical groups that impart resistance to pantetheinase.[1]

This guide will focus on a head-to-head comparison of various stabilized analogs, including those developed for neurodegenerative disorders like Pantothenate Kinase-Associated Neurodegeneration (PKAN) and those with antimicrobial or antiplasmodial activity.

Mechanism of Action: Interference with Coenzyme A Biosynthesis

The primary mechanism of action for most this compound analogs is the disruption of the CoA biosynthetic pathway. These analogs can act in several ways:

  • Competitive Inhibition: Acting as substrates for pantothenate kinase (PanK), the first enzyme in the CoA pathway. This leads to the formation of inactive or inhibitory CoA analogs, which can disrupt downstream CoA-dependent processes.[5][6]

  • Allosteric Activation: Some novel compounds, like PZ-2891, act as allosteric activators of PanK, enhancing CoA synthesis. This is particularly relevant for conditions like PKAN, which are caused by mutations in the PANK2 gene leading to CoA deficiency.[7][8]

Below is a diagram illustrating the CoA biosynthetic pathway and the points of intervention by this compound analogs.

CoA_Biosynthesis cluster_pathway Coenzyme A Biosynthetic Pathway cluster_analogs Points of Intervention by Analogs Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate PanK (ATP -> ADP) Phosphopantothenoyl_cysteine 4'-Phosphopantothenoyl-cysteine Phosphopantothenate->Phosphopantothenoyl_cysteine PPAT (CTP -> CMP) Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoyl_cysteine->Phosphopantetheine PPCDC Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA PPAT (ATP -> PPi) CoA Coenzyme A Dephospho_CoA->CoA DPCK (ATP -> ADP) PanAm_substrate This compound Analogs (Substrates) PanAm_substrate->Pantothenate Compete with PZ_2891 PZ-2891 (Allosteric Activator) PZ_2891->Phosphopantothenate Activates PanK to increase production

Caption: Coenzyme A biosynthesis pathway and points of intervention by this compound analogs.

Head-to-Head Comparison of Stabilized this compound Analogs

The following tables summarize the quantitative data for various stabilized this compound analogs based on their primary therapeutic application.

Table 1: Analogs for Pantothenate Kinase-Associated Neurodegeneration (PKAN)
AnalogMechanism of ActionKey Efficacy Data (in vivo)Blood-Brain Barrier PenetrationReference
PZ-2891 Allosteric PanK activator- Increased lifespan in PKAN model mice (median survival 150 vs 52 days) - Improved locomotor activity - Increased brain CoA levelsYes[7][8][9]
Fosmetpantotenate Prodrug of phosphopantothenic acid- Aims to restore central PPA levels to reactivate CoA biosynthesisYes[10]
Pantothenate/Pantethine Supplements- Can increase CoA levels in mitochondria of fibroblasts with residual PANK2 expressionLimited[11][12]
Table 2: Antimicrobial and Antiplasmodial this compound Analogs
AnalogTarget OrganismStabilization StrategyPotency (IC50 / MIC)Key FeaturesReference
N5-Pan E. coli, P. falciparumUnstabilized (control)- MIC (E. coli): ~2.5 µM - IC50 (P. falciparum): High variability due to degradationSusceptible to pantetheinase hydrolysis[6][13]
N7-Pan S. aureusUnstabilized (control)- More specific for S. aureus than E. coliSusceptible to pantetheinase hydrolysis[1][6]
Triazole Analogs P. falciparumTriazole substitution of amide bond- IC50: ~50 nM for most potent compounds- Resistant to pantetheinase degradation - Not toxic to human cells[3]
Inverted Amide Analogs (iPanAms) P. falciparum, Gram-positive bacteriaInverted amide bond- IC50 (P. falciparum): < 16 nM for a subset of compounds- Metabolically stable - Prolonged predicted human half-life[4]
N5-α-Pan (Truncated Analog) Uropathogenic E. coli (UPEC)Truncated structure- MIC (UPEC): 6.25 µM- Stable in mouse plasma and liver enzymes - Resistant to pantetheinase[13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the characterization of these analogs.

Protocol 1: In Vitro Pantetheinase Stability Assay
  • Objective: To determine the stability of this compound analogs in the presence of pantetheinase enzymes.

  • Methodology:

    • The analog is incubated in a solution containing purified pantetheinase or in human/animal serum at 37°C.

    • Aliquots are taken at various time points.

    • The concentration of the remaining intact analog is quantified using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

    • The half-life of the analog is calculated.

  • Reference Analogs: Unstabilized analogs like N5-Pan are used as positive controls for degradation.[2][13]

Protocol 2: Pantothenate Kinase (PanK) Activity Assay
  • Objective: To measure the effect of analogs on the enzymatic activity of PanK.

  • Methodology:

    • Recombinant PanK enzyme is incubated with its substrates, ATP and radiolabeled [14C]pantothenate, in the presence or absence of the test analog.

    • The reaction mixture is spotted onto a filter paper, and the unreacted [14C]pantothenate is washed away.

    • The amount of phosphorylated [14C]pantothenate (the product) is quantified using a scintillation counter.

    • For activators like PZ-2891, an increase in product formation is measured. For inhibitors, a decrease is measured.[3][7]

  • Data Analysis: IC50 (for inhibitors) or EC50 (for activators) values are determined by plotting enzyme activity against a range of analog concentrations.

Protocol 3: In Vivo Efficacy in a PKAN Mouse Model
  • Objective: To evaluate the therapeutic potential of analogs in a living organism modeling PKAN.

  • Methodology:

    • A knockout mouse model with a deficiency in brain CoA is used. These mice typically exhibit weight loss, severe locomotor impairment, and early death.[9]

    • Mice are administered the test analog (e.g., PZ-2891) via oral gavage.

    • Key parameters are monitored over time, including:

      • Body weight

      • Lifespan

      • Locomotor activity (e.g., using open-field tests)

      • Brain and liver CoA levels (measured post-mortem via HPLC-MS)

  • Control Groups: Untreated knockout mice and wild-type mice are used for comparison.[8][9]

PKAN_Mouse_Model_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoints PKAN_Model PKAN Knockout Mouse Model Dosing Oral Administration of Stabilized Analog (e.g., PZ-2891) PKAN_Model->Dosing Control_Group Control Groups (Untreated KO, Wild-Type) Weight Body Weight Dosing->Weight Lifespan Lifespan Dosing->Lifespan Locomotor Locomotor Activity Dosing->Locomotor CoA_Levels Brain CoA Levels (Post-Mortem) Dosing->CoA_Levels

Caption: Workflow for in vivo efficacy testing in a PKAN mouse model.

Conclusion

The development of stabilized this compound analogs represents a significant advancement in harnessing the therapeutic potential of this compound class. For neurodegenerative diseases like PKAN, allosteric activators such as PZ-2891 have shown considerable promise in preclinical models by addressing the underlying CoA deficiency.[7][8][9] In the realm of infectious diseases, stabilization through triazole substitution or the use of inverted amides has led to highly potent and metabolically robust compounds with activity against challenging pathogens like P. falciparum.[3][4]

The choice of a particular analog for further development will depend on the specific therapeutic indication, the desired mechanism of action, and the required pharmacokinetic properties. The data and protocols presented in this guide offer a framework for comparing these promising molecules and informing future research and development efforts.

References

Pantothenamide: A Resurging Antibiotic Candidate Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the efficacy, mechanism of action, and developmental challenges of pantothenamide-based antibacterials against drug-resistant Gram-positive pathogens.

In the face of mounting antibiotic resistance, the scientific community is revisiting promising but previously sidelined antibiotic candidates. Among these are the pantothenamides, analogues of pantothenate (vitamin B5), which have demonstrated potent in vitro activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant Gram-positive strains.[1][2] This guide provides a comprehensive comparison of this compound efficacy, detailing its mechanism of action, comparing its performance against standard-of-care antibiotics, and outlining the strategies being employed to overcome its developmental hurdles.

Mechanism of Action: Targeting Coenzyme A Biosynthesis

Pantothenamides exert their antibacterial effect by targeting the essential and highly conserved coenzyme A (CoA) biosynthetic pathway.[1][3] As analogues of pantothenate, they are recognized and processed by the enzymes of this pathway, leading to the formation of inactive or inhibitory CoA antimetabolites.[4] This disrupts numerous vital cellular processes that depend on CoA, including fatty acid synthesis and the tricarboxylic acid cycle, ultimately leading to bacterial cell death.[1][5]

The specificity of pantothenamides can vary between bacterial species, likely due to differences in the structure and binding capacity of pantothenate kinase (PanK), the first enzyme in the CoA pathway.[6] For instance, N-pentylthis compound (N5-Pan) is generally more active against E. coli, while N-heptylthis compound (N7-Pan) shows greater specificity for S. aureus.[6]

Below is a diagram illustrating the bacterial Coenzyme A biosynthesis pathway and the inhibitory action of pantothenamides.

CoA_Pathway cluster_pantothenate Pantothenate Synthesis cluster_coa CoA Biosynthesis cluster_inhibition This compound Inhibition Aspartate Aspartate β-Alanine β-Alanine Aspartate->β-Alanine panD Pantothenate Pantothenate β-Alanine->Pantothenate α-Ketoisovalerate α-Ketoisovalerate Pantoate Pantoate α-Ketoisovalerate->Pantoate panB, panE Pantoate->Pantothenate panC 4'-Phosphopantothenate 4'-Phosphopantothenate Pantothenate->4'-Phosphopantothenate panK (CoaA) 4'-Phosphopantothenoyl-cysteine 4'-Phosphopantothenoyl-cysteine 4'-Phosphopantothenate->4'-Phosphopantothenoyl-cysteine coaB 4'-Phosphopantetheine 4'-Phosphopantetheine 4'-Phosphopantothenoyl-cysteine->4'-Phosphopantetheine coaC Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA coaD Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A coaE This compound This compound Inactive CoA Analogues Inactive CoA Analogues This compound->Inactive CoA Analogues Processed by CoA enzymes panK (CoaA) panK (CoaA) This compound->panK (CoaA) Inhibits/ Serves as substrate Disruption of\nFatty Acid Synthesis &\nTCA Cycle Disruption of Fatty Acid Synthesis & TCA Cycle Inactive CoA Analogues->Disruption of\nFatty Acid Synthesis &\nTCA Cycle

Caption: Bacterial Coenzyme A biosynthesis pathway and this compound inhibition.

Overcoming a Critical Hurdle: Serum Instability

A significant obstacle to the clinical development of pantothenamides has been their instability in human serum.[2][6] These compounds are susceptible to hydrolysis by ubiquitous pantetheinases, enzymes of the vanin family, which cleave the this compound into inactive pantothenate and the corresponding amine.[6] This rapid degradation renders the parent compounds ineffective in vivo.

Two primary strategies have emerged to address this challenge:

  • Co-administration with Pantetheinase Inhibitors: This approach involves the simultaneous use of a pantetheinase inhibitor to protect the this compound from degradation. Studies have shown that in the presence of such inhibitors, the antimicrobial activity of pantothenamides like N5-Pan and N7-Pan is preserved even in the presence of serum.[1][6]

  • Development of Pantetheinase-Resistant Analogs: This strategy focuses on modifying the this compound structure to make it resistant to hydrolysis. The synthesis of "inverted amide" bioisosteres, where the amide bond is reversed, has yielded plasma-stable compounds that retain potent antibacterial activity against Gram-positive bacteria.[2]

The following diagram illustrates the experimental workflow for evaluating these stabilized this compound strategies.

Experimental_Workflow Start Start Compound_Selection Select this compound Analogues and Pantetheinase Inhibitors Start->Compound_Selection MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Compound_Selection->MIC_Determination Toxicity_Assay Assess Cytotoxicity against Mammalian Cells Compound_Selection->Toxicity_Assay Strain_Selection Select Drug-Resistant Bacterial Strains (e.g., MRSA) Strain_Selection->MIC_Determination Serum_Stability_Assay Assess Stability in Serum (with and without inhibitors) MIC_Determination->Serum_Stability_Assay In_Vivo_Efficacy Evaluate Efficacy in Animal Infection Models Serum_Stability_Assay->In_Vivo_Efficacy Data_Analysis Analyze and Compare Data In_Vivo_Efficacy->Data_Analysis Toxicity_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound efficacy.

Comparative Efficacy Against Drug-Resistant Strains

In vitro studies have demonstrated the promising activity of pantothenamides and their stabilized formulations against clinically relevant drug-resistant bacteria. The following tables summarize the available data, comparing the Minimum Inhibitory Concentrations (MICs) of various pantothenamides with standard-of-care antibiotics.

Table 1: In Vitro Efficacy of Pantothenamides Against Staphylococcus aureus

CompoundBacterial StrainMIC (µg/mL)Reference
N7-PanS. aureus8[1]
N7-Pan + RR6 (Pantetheinase Inhibitor)S. aureus (in 10% serum)8[1]
Inverted this compound (CXP18.6-012)S. aureusLow micromolar[2]
VancomycinMRSA≤1 - 2[7][8]
Linezolid (B1675486)MRSA2 - 4[9]

Table 2: In Vitro Efficacy of Pantothenamides Against Other Gram-Positive Bacteria

CompoundBacterial StrainMIC (µg/mL)Reference
N5-PanS. pneumoniae8[1]
N7-PanS. pyogenes8[1]
N7-PanS. epidermidis8[1]

Note: MIC values can vary depending on the specific strain and the experimental conditions.

The data indicates that stabilized pantothenamides can achieve MICs in a range comparable to or lower than some standard antibiotics for Gram-positive pathogens.[1][2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for assessing antibacterial potency. The broth microdilution method is a standard procedure for determining MIC values.

1. Preparation of Bacterial Inoculum:

  • Isolate single colonies of the test bacterium from an agar (B569324) plate after 18-24 hours of incubation.
  • Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

  • Prepare a series of twofold dilutions of the test compounds (pantothenamides, comparator antibiotics) in cation-adjusted Mueller-Hinton Broth (CAMHB).
  • For testing in the presence of serum, supplement the broth with a specified concentration (e.g., 10%) of fetal bovine serum or human serum.

3. Inoculation and Incubation:

  • Dispense the antimicrobial dilutions into the wells of a 96-well microtiter plate.
  • Add the prepared bacterial inoculum to each well.
  • Include a growth control (no antimicrobial) and a sterility control (no bacteria).
  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

This protocol is a general guideline and may be adapted based on specific CLSI or EUCAST recommendations for the organism being tested.[10][11]

Pantetheinase Activity Assay

This assay measures the ability of inhibitors to block the enzymatic degradation of a pantetheine (B1680023) analog.

1. Reagents and Materials:

2. Assay Procedure:

  • Incubate the pantetheine analog substrate in the phosphate buffer with the serum (as the enzyme source) in the presence or absence of the test inhibitor.
  • Over time, take samples and stop the reaction (e.g., by adding a high pH solution like CaCO₃).
  • Measure the amount of released fluorescent product (e.g., AMC) using a fluorescence plate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition of pantetheinase activity by the test compounds compared to the control without an inhibitor.
  • Determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[1]

Conclusion and Future Directions

Pantothenamides represent a promising class of antibiotics with a mechanism of action that is distinct from most currently used drugs, making them attractive candidates for combating drug-resistant bacteria.[2][6] The primary challenge of serum instability is being actively addressed through innovative strategies, including co-administration with pantetheinase inhibitors and the development of pantetheinase-resistant analogs.[1][2] The in vitro data for these stabilized forms are encouraging, with MIC values against resistant Gram-positive pathogens that are comparable to standard-of-care antibiotics.[1][2]

Further research is needed to fully evaluate the in vivo efficacy and safety of these novel this compound-based therapies. Comprehensive studies comparing the performance of these compounds against a wider range of clinical isolates of MRSA, VRSA, and VRE, alongside current first-line treatments, will be crucial in determining their potential role in the future of infectious disease management. The continued development of pantothenamides could provide a much-needed new weapon in the arsenal (B13267) against the growing threat of antibiotic resistance.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Pantothenamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. This includes the proper disposal of all chemical compounds, including pantothenamide. Adherence to correct disposal procedures is crucial for minimizing environmental impact and ensuring regulatory compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

This compound and its related salts are generally not classified as hazardous substances.[1] However, it is best practice to handle all laboratory chemicals with care and to follow established protocols for chemical waste disposal. Do not allow the product to enter sewage systems or open water.[2]

Summary of Disposal and Safety Information

The following table summarizes key information for the handling and disposal of this compound and similar compounds, based on available safety data sheets and laboratory safety guidelines.

ParameterGuideline
Primary Disposal Method Treat as chemical waste. Transfer to a designated and properly labeled chemical waste container for collection by authorized personnel.
Sewer/Drain Disposal Not recommended. Do not flush down the toilet or pour down the drain.[2]
Personal Protective Equipment (PPE) Lab coat, safety glasses, and chemical-resistant gloves.
Spill Cleanup Contain the spill, collect the material (avoiding dust formation for solids), and place it in a chemical waste container for disposal.
Regulatory Compliance Disposal must be in accordance with local, state, and federal hazardous waste regulations. The waste generator is responsible for proper characterization of the waste.[2]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the disposal of this compound from a laboratory setting.

  • Wear Appropriate Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing a lab coat, safety glasses, and chemical-resistant gloves.

  • Segregate Waste: At the point of generation, separate waste contaminated with this compound from non-hazardous waste streams.

  • Use Designated Waste Containers:

    • Solid Waste: Place unused this compound powder, contaminated personal protective equipment (e.g., gloves), and other solid materials into a clearly labeled hazardous chemical waste container.

    • Liquid Waste: Aspirate liquid solutions containing this compound into a designated chemical waste container.

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Securely seal the waste containers when not in use and store them in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.

  • Arrange for Pickup: Contact your institution's EHS department or a licensed chemical waste contractor to schedule a pickup for the this compound waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow start Start: this compound Waste Generated is_liquid Is the waste in liquid form? start->is_liquid liquid_waste Aspirate liquid into a designated chemical waste container. is_liquid->liquid_waste Yes solid_waste Place solid waste and contaminated items directly into a labeled chemical waste container. is_liquid->solid_waste No label_container Ensure container is clearly labeled: - Hazardous Waste - this compound - Other institutional requirements liquid_waste->label_container solid_waste->label_container store_waste Seal the chemical waste container and store in a designated satellite accumulation area. label_container->store_waste pickup Arrange for pickup by institutional Environmental Health & Safety (EHS) or a licensed waste contractor. store_waste->pickup end End: Waste Disposed pickup->end

Caption: Disposal workflow for this compound waste.

Logical Relationship for Safe Handling and Disposal

The following diagram outlines the logical relationships between identifying the waste, taking appropriate safety precautions, and following the correct disposal procedure.

Logical Steps for this compound Disposal identify Identify Waste as this compound ppe Wear Appropriate PPE (Lab Coat, Goggles, Gloves) identify->ppe segregate Segregate from Non-Hazardous Waste ppe->segregate contain Place in Labeled, Designated Chemical Waste Container segregate->contain store Store Securely in Satellite Accumulation Area contain->store dispose Dispose via Institutional EHS or Licensed Contractor store->dispose

References

Personal protective equipment for handling Pantothenamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pantothenamide. It outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is paramount, especially when working with research compounds where all potential hazards may not be fully characterized.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is a critical first step in safe handling. The following data is for Calcium Pantothenate, a common and stable salt of pantothenic acid, which is structurally related to this compound.

PropertyValue
Appearance White crystalline powder or prills
Odor Odorless
Melting Point 190 - 195 °C / 374 - 383 °F
Flash Point 93.3 °C / 199.9 °F
Solubility Soluble in water
Stability Stable under normal conditions; hygroscopic
Hazard Classification Not classified as hazardous[1][2]

Personal Protective Equipment (PPE)

While specific safety data sheets for Calcium Pantothenate indicate that no special protective equipment is required under normal use conditions, it is best practice in a research environment to always wear a standard level of PPE.[2][3] For handling any chemical, including this compound, the following PPE is recommended to minimize exposure and ensure safety.

  • Gloves : Wear nitrile or latex gloves to prevent skin contact.[4] For handling hazardous drugs, chemotherapy-tested gloves are recommended.[5][6]

  • Eye Protection : Use safety glasses with side shields or safety goggles to protect against splashes.[4]

  • Lab Coat : A standard laboratory coat should be worn to protect personal clothing and skin from potential contamination.

  • Respiratory Protection : Under normal conditions with adequate ventilation, respiratory protection is not required.[2][3] However, if there is a risk of generating dust or aerosols, a dust mask or a respirator may be necessary.[7][8]

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow for Laboratory Chemicals cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Handling Procedure assess_hazard Assess Chemical Hazards (Review SDS) is_hazardous Is the substance classified as hazardous? assess_hazard->is_hazardous standard_ppe Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves is_hazardous->standard_ppe No enhanced_ppe Enhanced PPE: - Chemical Resistant Gown - Goggles/Face Shield - Double Gloves - Respirator (if needed) is_hazardous->enhanced_ppe Yes handle_substance Proceed with Handling Protocol standard_ppe->handle_substance enhanced_ppe->handle_substance Handling_and_Disposal_Plan Diagram 2: Handling and Disposal Plan for this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol start Start prep_area Prepare clean work area and necessary equipment start->prep_area don_ppe Don appropriate PPE (Gloves, Lab Coat, Eye Protection) prep_area->don_ppe weigh_transfer Weigh and transfer This compound don_ppe->weigh_transfer collect_waste Collect all this compound waste in a labeled container don_ppe->collect_waste Contaminated PPE prepare_solution Prepare solution (if applicable) weigh_transfer->prepare_solution weigh_transfer->collect_waste clean_up Clean work area prepare_solution->clean_up prepare_solution->collect_waste wash_hands Wash hands thoroughly clean_up->wash_hands end_handling End of Handling wash_hands->end_handling segregate_waste Segregate from other incompatible waste collect_waste->segregate_waste contact_ehs Contact Environmental Health & Safety for waste pickup segregate_waste->contact_ehs end_disposal Waste Disposed by Licensed Contractor contact_ehs->end_disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.